molecular formula C28H30N2O6 B613436 Fmoc-Dap(Dde)-OH CAS No. 247127-51-1

Fmoc-Dap(Dde)-OH

Cat. No.: B613436
CAS No.: 247127-51-1
M. Wt: 490,56 g/mole
InChI Key: IGNPBNCBFYUHTM-QFIPXVFZSA-N
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Description

Fmoc-dap(dde)-oh>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)29-14-22(26(33)34)30-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPBZQFNSMWQIL-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673970
Record name 3-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247127-51-1
Record name 3-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Fmoc-Dap(Dde)-OH: Structure, Properties, and Application in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Dap(Dde)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide architectures. This document provides a comprehensive technical overview of its structure, properties, and the experimental protocols essential for its effective use. Its utility is rooted in the orthogonal nature of its two protecting groups, the 9-fluorenylmethoxycarbonyl (Fmoc) group and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, which allows for site-specific modifications of peptides.[1]

Core Chemical Structure

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). Its structure is defined by three key functional components:

  • Fmoc Group (9-fluorenylmethoxycarbonyl): Attached to the α-amino group (Nα), the Fmoc group is a base-labile protecting group. Its removal is a fundamental step in the iterative elongation of the peptide chain during Fmoc-based SPPS.[2]

  • Dap Core (L-2,3-diaminopropionic acid): This amino acid provides the core scaffold, featuring two amino groups (α and β) that allow for the introduction of branching or other modifications within a peptide sequence.

  • Dde Group (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): This group protects the side-chain β-amino group (Nβ). The Dde group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and acidic conditions for resin cleavage (e.g., TFA), but it can be selectively cleaved using hydrazine.[1] This orthogonality is crucial for advanced peptide design.[3]

Fmoc_Dap_Dde_OH cluster_Dap Dap Core N_alpha C_alpha N_alpha->C_alpha C_beta C_alpha->C_beta Carboxyl_C C C_alpha->Carboxyl_C N_beta C_beta->N_beta Dde Dde N_beta->Dde (Hydrazine-Labile) Carboxyl_O1 O Carboxyl_C->Carboxyl_O1 Carboxyl_OH OH Carboxyl_C->Carboxyl_OH Fmoc Fmoc Fmoc->N_alpha (Base-Labile)

Caption: Molecular structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂₈H₃₀N₂O₆[4][5][6]
Molecular Weight 490.5 g/mol [4]
Exact Mass 490.21038668 Da[4]
CAS Number 247127-51-1[4][5][6]
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid[4]
Synonyms Fmoc-L-Dap(Dde)-OH, Fmoc-Dpr(Dde)-OH[5]

Note: Data corresponds to the L-isomer, which is commonly used in peptide synthesis.

Experimental Protocols: Orthogonal Deprotection

The strategic application of this compound hinges on the ability to selectively remove either the Fmoc or the Dde protecting group while the other remains intact. This allows for either peptide chain elongation or side-chain modification, respectively.

This procedure is a standard step in SPPS to expose the Nα-amine for coupling the next amino acid.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF.[2][7] Agitate the mixture for 1-3 minutes. Drain the solution.

  • Second Treatment: Repeat the treatment with 20% piperidine in DMF for an additional 5-10 minutes to ensure complete removal.[7]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[2][7]

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful Fmoc removal.[2]

This protocol is employed when site-specific modification of the Dap side chain is desired.

  • Resin Preparation: After completing the desired peptide sequence, ensure the N-terminus is protected (e.g., with a Boc group if necessary, as hydrazine can also remove the Fmoc group).[3][8] Wash the resin thoroughly with DMF.

  • Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[1][7]

  • Deprotection Reaction: Add the 2% hydrazine solution to the resin (approximately 10-25 mL per gram of resin).[8][9] Agitate gently at room temperature.

  • Reaction Time: The deprotection is typically rapid. Perform the treatment for 3 minutes and drain. Repeat this step two more times (total of 3 treatments).[8][9]

  • Washing: Wash the resin extensively with DMF (at least 5 times) to completely remove hydrazine and the pyrazole byproduct.[1][7] The exposed β-amine is now ready for subsequent reactions, such as acylation or conjugation.

Protecting GroupReagentSolventTypical TimeStability
Fmoc 20% PiperidineDMF2 x (1-10 min)Labile to base
Dde 2% Hydrazine MonohydrateDMF3 x 3 minLabile to hydrazine; stable to acid/base

Note: For lengthy syntheses, the more sterically hindered ivDde group may offer greater stability against premature removal by piperidine.[9][10]

Application Workflow in SPPS

The orthogonal nature of this compound enables a divergent synthetic strategy on the solid support. The following diagram illustrates a typical workflow for creating a branched peptide.

SPPS_Workflow start Start: Resin with Peptide Chain (...-AA-NH-Resin) couple_dap Couple this compound start->couple_dap deprotect_fmoc Fmoc Deprotection (20% Piperidine/DMF) couple_dap->deprotect_fmoc elongate Elongate Main Chain (Couple AA2, AA3...) deprotect_fmoc->elongate protect_N_term Protect N-terminus (e.g., Boc Anhydride) elongate->protect_N_term deprotect_dde Dde Deprotection (2% Hydrazine/DMF) protect_N_term->deprotect_dde modify_side_chain Modify Side Chain (e.g., Couple Branch Peptide, Label) deprotect_dde->modify_side_chain final_cleavage Final Cleavage from Resin (e.g., TFA) modify_side_chain->final_cleavage

Caption: Workflow for synthesizing a branched peptide using this compound.

References

Fmoc-Dap(Dde)-OH: A Comprehensive Technical Guide to Chemical Properties and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

N-α-Fmoc-N-β-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-diaminopropionic acid, commonly known as Fmoc-Dap(Dde)-OH, is a crucial building block in modern peptide chemistry. Its unique orthogonal protecting group strategy, employing the acid-labile Fmoc (9-fluorenylmethyloxycarbonyl) group for the α-amine and the hydrazine-sensitive Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group for the β-amine, allows for the selective modification of peptide side chains. This technical guide provides an in-depth overview of the chemical properties, stability, and experimental protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a white to off-white powder. A summary of its key chemical properties is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C28H30N2O6[1][2][3]
Molecular Weight 490.55 g/mol [3][4]
CAS Number 247127-51-1[2][3]
Appearance Solid
Solubility Soluble in DMF[5]

Stability Profile

The stability of the protecting groups on this compound is paramount for its successful application in peptide synthesis. The Fmoc and Dde groups exhibit distinct lability profiles, which forms the basis of their orthogonal use.

Fmoc Group Stability: The Fmoc group is notoriously base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). It is, however, stable to acidic conditions commonly used for the removal of other protecting groups like Boc and for cleavage of the peptide from certain resins.

Dde Group Stability: The Dde group is characterized by its stability to the basic conditions used for Fmoc removal (e.g., piperidine) and to strong acids like trifluoroacetic acid (TFA) used for Boc deprotection and peptide cleavage.[6][7] This stability allows for the retention of the Dde group while other protecting groups are removed. The primary method for Dde group removal is treatment with hydrazine.

A critical aspect of Dde group stability is the potential for migration. Under certain conditions, particularly during the piperidine-mediated deprotection of an adjacent Fmoc-protected lysine, the Dde group can migrate from one amine to another.[6][8] This side reaction can be minimized by carefully controlling the reaction conditions and deprotection times.[8] The use of the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group can also mitigate this issue.[6]

Storage: For long-term storage, it is recommended to keep this compound in a cool, dry place. Specifically, a storage temperature of 2-8°C is advised.[9]

Experimental Protocols

Detailed methodologies for the selective deprotection of the Fmoc and Dde groups are essential for the successful incorporation and modification of the Dap residue in a peptide sequence.

Fmoc Group Deprotection

The removal of the N-α-Fmoc group is a standard procedure in solid-phase peptide synthesis (SPPS).

Protocol:

  • Swell the peptide-resin in DMF.

  • Treat the resin with a 20% (v/v) solution of piperidine in DMF.[10]

  • Allow the reaction to proceed for a specified time, typically ranging from a few minutes to an hour, often performed in two shorter treatments.[10]

  • Thoroughly wash the resin with DMF to remove the cleaved Fmoc-dibenzofulvene adduct and excess piperidine.[10]

Dde Group Deprotection

The selective removal of the N-β-Dde group is crucial for subsequent side-chain modifications.

Protocol using Hydrazine:

  • Ensure the N-terminal α-amine is protected (e.g., with a Boc group) as hydrazine can also remove the Fmoc group.[5][6]

  • Treat the peptide-resin with a 2% (v/v) solution of hydrazine monohydrate in DMF.[5][11]

  • Agitate the mixture for a short period, typically 3-10 minutes, and repeat the treatment two to three times.[5][11]

  • Thoroughly wash the resin with DMF to remove the reaction byproducts.[5]

Alternative Protocol using Hydroxylamine: For instances where complete orthogonality to the Fmoc group is required, an alternative deprotection method can be employed.

  • Prepare a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP).[5]

  • Treat the peptide-resin with this solution.

  • Allow the reaction to proceed for 30 minutes to an hour.[5]

  • Wash the resin extensively with DMF.[5]

Visualization of Chemical Structures and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Fmoc_Dap_Dde_OH_Structure cluster_Fmoc Fmoc Group cluster_Dap Diaminopropionic Acid Core cluster_Dde Dde Group Fmoc Fmoc alpha_N α-N Fmoc->alpha_N Amide Bond alpha_C α-C alpha_N->alpha_C beta_N β-N Carboxyl COOH alpha_C->beta_N alpha_C->Carboxyl Dde Dde Dde->beta_N Amine Linkage

Caption: Chemical structure of this compound.

Deprotection_Workflow cluster_Fmoc_Removal Fmoc Deprotection cluster_Dde_Removal Dde Deprotection start Fmoc-Dap(Dde)-Peptide-Resin piperidine 20% Piperidine in DMF start->piperidine hydrazine 2% Hydrazine in DMF start->hydrazine deprotected_alpha_amine H2N-Dap(Dde)-Peptide-Resin piperidine->deprotected_alpha_amine chain_elongation chain_elongation deprotected_alpha_amine->chain_elongation Further Coupling deprotected_beta_amine Fmoc-Dap(NH2)-Peptide-Resin hydrazine->deprotected_beta_amine side_chain_modification side_chain_modification deprotected_beta_amine->side_chain_modification Side-Chain Modification

Caption: Orthogonal deprotection workflow of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and drug development applications. The ability to selectively deprotect the β-amino group allows for:

  • Synthesis of Branched and Cyclic Peptides: The exposed β-amine can serve as an attachment point for another peptide chain or be used to form a lactam bridge with a carboxylic acid elsewhere in the peptide, leading to the formation of branched or cyclic structures.[6]

  • Introduction of Labels and Conjugates: The free β-amine is an ideal site for the conjugation of fluorescent dyes, biotin, polyethylene glycol (PEG), or other moieties to create probes and modified therapeutic peptides.[12]

  • Combinatorial Chemistry: The orthogonal nature of the protecting groups is well-suited for the generation of peptide libraries with diverse side-chain modifications.

References

An In-depth Technical Guide to the Synthesis and Purification of Nα-Fmoc-Nβ-Dde-L-diaminopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-Fmoc-Nβ-Dde-L-diaminopropionic acid (Fmoc-Dap(Dde)-OH), a critical building block for advanced peptide synthesis. This orthogonally protected amino acid is invaluable for researchers, scientists, and professionals in drug development, enabling the creation of complex peptides, including branched and cyclic structures, through solid-phase peptide synthesis (SPPS).

Introduction to Orthogonal Protection in Peptide Synthesis

In the multi-step synthesis of complex peptides, orthogonal protection is a fundamental strategy that allows for the selective removal of one type of protecting group in the presence of others. For L-2,3-diaminopropionic acid (Dap), which contains two primary amines (α and β), an effective orthogonal protection scheme is essential to control the sequence of chemical modifications.

The Fmoc (9-fluorenylmethoxycarbonyl) and Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting groups represent a commonly employed orthogonal pair. The Fmoc group is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent, and is used to protect the α-amino group for stepwise peptide chain elongation. In contrast, the Dde group is stable to these basic conditions but can be selectively cleaved using hydrazine or hydroxylamine[1]. This differential reactivity allows for the selective deprotection of the β-amino group on the Dap side chain, enabling site-specific modifications such as branching, cyclization, or the attachment of labels and payloads.

Synthetic Strategy for this compound

A common and efficient method for the synthesis of orthogonally protected L-diaminopropionic acid derivatives involves starting from a readily available chiral precursor, such as L-aspartic acid. A key transformation in this synthetic route is the Curtius rearrangement, which converts the side-chain carboxylic acid into a protected amino group[2][3].

The overall synthetic workflow can be visualized as a multi-step process starting from a suitably protected L-aspartic acid derivative.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis Pathway cluster_product Final Product start Fmoc-Asp(OtBu)-OH step1 Side-chain Activation start->step1  DPPA, Base   step2 Curtius Rearrangement step1->step2  Heat (Δ)   step3 Intermediate Trapping step2->step3  Trapping Agent   step4 Dde Protection step3->step4  Dde Reagent   step5 Final Deprotection step4->step5  TFA   product This compound step5->product

Figure 1: General synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for the synthesis of orthogonally protected amino acids.

This initial phase of the synthesis aims to produce an intermediate where the β-amino group is protected with a Boc group, which can later be deprotected and replaced with a Dde group.

Table 1: Reaction Protocol for the Synthesis of Fmoc-Dap(Boc)-OH

StepProcedureReagents & SolventsConditions
1 Acyl Azide Formation Fmoc-Asp(OtBu)-OH, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Anhydrous Tetrahydrofuran (THF)Stir at 0 °C for 1-2 hours, then warm to room temperature overnight.
2 Curtius Rearrangement & Trapping tert-Butanol (t-BuOH)Reflux the reaction mixture for 4-6 hours.
3 Work-up & Isolation Ethyl acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine, Anhydrous Na₂SO₄Standard aqueous work-up and extraction.
4 Purification Silica gel, Hexane/Ethyl acetate gradientColumn chromatography.

This part of the protocol involves the deprotection of the Boc group from the β-amino group, followed by the introduction of the Dde protecting group.

Table 2: Protocol for Dde Protection

StepProcedureReagents & SolventsConditions
1 Boc Deprotection Fmoc-Dap(Boc)-OH, Trifluoroacetic acid (TFA), Dichloromethane (DCM)Stir at room temperature for 1-2 hours.
2 Dde Protection 2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione, Triethylamine (TEA), Methanol (MeOH)Stir at room temperature overnight.
3 Work-up & Isolation Ethyl acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine, Anhydrous Na₂SO₄Standard aqueous work-up and extraction.
4 Purification Silica gel, Hexane/Ethyl acetate gradientColumn chromatography.

Purification and Characterization

The final product, this compound, is typically a white to off-white solid. Purification is crucial to ensure high purity for subsequent use in peptide synthesis.

  • Primary Purification: The crude product obtained after synthesis is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane. The fractions are monitored by thin-layer chromatography (TLC).

  • Final Purification: If necessary, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed to obtain a highly pure product.

  • Characterization: The identity and purity of the final compound should be confirmed by analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₈H₃₀N₂O₆[4]
Molecular Weight 490.5 g/mol [2]
CAS Number 247127-51-1[2]
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other common organic solvents

Orthogonal Deprotection Strategy in SPPS

The utility of this compound lies in the selective deprotection of the Fmoc and Dde groups during solid-phase peptide synthesis.

Orthogonal_Deprotection Peptide Resin-Bound Peptide with this compound Fmoc_Deprotection Fmoc Deprotection Peptide->Fmoc_Deprotection  20% Piperidine/DMF   Dde_Deprotection Dde Deprotection Peptide->Dde_Deprotection  2% Hydrazine/DMF   Chain_Elongation Peptide Chain Elongation Fmoc_Deprotection->Chain_Elongation Side_Chain_Modification Side-Chain Modification Dde_Deprotection->Side_Chain_Modification

Figure 2: Orthogonal deprotection of Fmoc and Dde groups.

Table 4: Deprotection Protocols in SPPS

Protecting GroupDeprotection ReagentConditions
Fmoc 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)2 x 10 minutes at room temperature[5]
Dde 2% (v/v) Hydrazine monohydrate in DMF3 x 3 minutes at room temperature

Conclusion

The synthesis and purification of this compound provide a valuable tool for the construction of complex peptides with diverse functionalities. The orthogonal nature of the Fmoc and Dde protecting groups allows for precise control over the synthetic process, enabling the development of novel peptide-based therapeutics and research probes. The protocols and data presented in this guide offer a comprehensive resource for scientists and researchers in the field of peptide chemistry.

References

An In-depth Technical Guide to the Orthogonal Protection Strategy Using Fmoc-Dap(Dde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of orthogonal protecting groups is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the construction of complex peptide architectures with high fidelity. Among these, the combination of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and the selectively cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group for side-chain amine protection offers a powerful tool for sophisticated peptide engineering. This technical guide provides a comprehensive overview of the orthogonal protection strategy employing Fmoc-Dap(Dde)-OH, a versatile building block for introducing a selectively addressable primary amine on the peptide backbone.

Core Principles of the Fmoc/Dde Orthogonal Strategy

In peptide synthesis, orthogonality refers to the use of multiple protecting groups that can be removed under distinct chemical conditions without affecting one another. The Fmoc/Dde strategy is a prime example of this principle. The Nα-Fmoc group is stable to the mild acidic and nucleophilic conditions used for side-chain deprotection but is readily cleaved by secondary amines like piperidine. Conversely, the Dde group, protecting the side-chain amine of L-2,3-diaminopropionic acid (Dap), is stable to the basic conditions of Fmoc removal but can be selectively cleaved by dilute hydrazine.[1][2] This differential lability allows for the precise, site-specific modification of the Dap side-chain while the peptide remains anchored to the solid support and the N-terminus is protected.

The primary applications of this strategy include the synthesis of:

  • Branched Peptides: The deprotected Dap side-chain amine can serve as an initiation point for the synthesis of a second peptide chain.[3][4]

  • Cyclic Peptides: The side-chain amine can be used to form a lactam bridge with a C-terminal carboxyl group or another side-chain carboxyl group.[3][5]

  • Site-Specific Labeling and Conjugation: Fluorescent dyes, biotin, cytotoxic drugs, or other moieties can be selectively attached to the Dap side-chain.[3][6]

Data Presentation: Deprotection Conditions

The following tables summarize the key quantitative parameters for the selective removal of the Fmoc and Dde protecting groups.

Parameter Fmoc Group Removal Reference(s)
Primary Reagent Piperidine[7][8]
Concentration 20% (v/v) in N,N-dimethylformamide (DMF)[8][9]
Alternative Reagents 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[2][10]
Reaction Time 2-5 minutes, often repeated once[8]
Temperature Room Temperature[8]
Monitoring UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nm[11]
Parameter Dde Group Removal (Standard Method) Reference(s)
Primary Reagent Hydrazine monohydrate[1][12]
Concentration 2% (v/v) in N,N-dimethylformamide (DMF)[3][12]
Reaction Time 3-10 minutes, repeated 2-3 times[5][12][13]
Temperature Room Temperature[12]
Monitoring UV absorbance of the indazole byproduct at ~290 nm[3]
Caution Hydrazine can also remove Fmoc groups; N-terminus should be protected (e.g., with Boc) if exposed.[10][12] Higher concentrations of hydrazine can lead to side reactions.[12]
Parameter Dde Group Removal (Alternative Method for Fmoc Compatibility) Reference(s)
Primary Reagents Hydroxylamine hydrochloride and Imidazole[12]
Concentration e.g., 0.75 M Hydroxylamine HCl, 0.5 M Imidazole in N-Methyl-2-pyrrolidone (NMP)[14]
Reaction Time 30-120 minutes[12][14]
Temperature Room Temperature[12]
Advantage Offers better orthogonality, preserving the Nα-Fmoc group.[12]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

Objective: To remove the Nα-Fmoc group from the terminal amino acid of a peptide-resin.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF for washing

  • Reaction vessel for SPPS

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[8]

  • Agitate the mixture for 2-3 minutes at room temperature.[8]

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time for 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8]

  • The resin is now ready for the next amino acid coupling step.

Protocol 2: Selective Dde Deprotection with Hydrazine

Objective: To selectively remove the Dde protecting group from the side-chain of a Dap residue on a peptide-resin.

Materials:

  • Dde-protected peptide-resin (with Nα-Fmoc or Boc protection)

  • Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF

  • DMF for washing

  • Reaction vessel for SPPS

Procedure:

  • Swell the Dde-protected peptide-resin in DMF for 30 minutes.[1]

  • Drain the DMF.

  • Add the 2% hydrazine in DMF solution to the resin (approximately 10-25 mL per gram of resin).[12]

  • Agitate the mixture at room temperature for 3-5 minutes.[14]

  • Drain the reagent solution.

  • Repeat steps 3-5 two more times to ensure complete removal.[12][14]

  • Wash the resin thoroughly with DMF (3-5 times) to remove the cleavage reagent and the pyrazole byproduct.[1]

  • The resin now has a free side-chain amine and is ready for subsequent modification.

Mandatory Visualizations

Orthogonal_Strategy Start Fmoc-Dap(Dde)-Peptide-Resin Fmoc_Deprotection Nα-Fmoc Deprotection Start->Fmoc_Deprotection 20% Piperidine/DMF Dde_Deprotection Side-Chain Dde Deprotection Start->Dde_Deprotection 2% Hydrazine/DMF Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling H₂N-Dap(Dde)-Peptide-Resin Coupling->Start Repeat for next cycle Final_Cleavage Final Cleavage from Resin Coupling->Final_Cleavage After final coupling Modification Side-Chain Modification (e.g., Branching, Labeling) Dde_Deprotection->Modification Fmoc-Dap(NH₂)-Peptide-Resin Modification->Final_Cleavage Branched_Peptide_Synthesis Start 1. Synthesize Main Chain with this compound Dde_Removal 2. Selective Dde Removal Start->Dde_Removal 2% Hydrazine/DMF Branch_Synthesis 3. Synthesize Branch Chain from Dap Side-Chain Amine Dde_Removal->Branch_Synthesis Standard Fmoc SPPS Cycles Final_Cleavage 4. Cleavage and Global Deprotection Branch_Synthesis->Final_Cleavage e.g., TFA Cocktail Branched_Peptide Final Branched Peptide Final_Cleavage->Branched_Peptide

References

An In-Depth Technical Guide to the Dde Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to modern peptide synthesis, enabling the precise construction of complex peptide architectures. Among the arsenal of protective groups available to chemists, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group holds a significant position, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). Its utility lies in its unique cleavage conditions, which are orthogonal to the acid-labile Boc group and the base-labile Fmoc group. This orthogonality allows for the selective deprotection of specific amino acid side chains, paving the way for the synthesis of branched peptides, cyclic peptides, and peptides with site-specific modifications.[1] This technical guide provides a comprehensive overview of the Dde protecting group, including its mechanism of action, experimental protocols, and applications in advanced peptide synthesis.

Core Principles of the Dde Protecting Group

The Dde group is primarily used to protect the primary amino groups of amino acid side chains, most commonly the ε-amino group of lysine.[2] Its stability under both the acidic conditions used for Boc-deprotection (e.g., trifluoroacetic acid, TFA) and the standard basic conditions for Fmoc-removal (e.g., piperidine in DMF) makes it an invaluable tool for complex synthetic strategies.[1][3]

The removal of the Dde group is typically achieved through treatment with a dilute solution of hydrazine in a suitable solvent, such as N,N-dimethylformamide (DMF).[1][2] This specific cleavage condition allows for the unmasking of the protected amine without affecting other protecting groups on the peptide, a concept known as orthogonality.

Mechanism of Cleavage

The cleavage of the Dde group by hydrazine proceeds via a nucleophilic attack of hydrazine on one of the carbonyl groups of the dioxocyclohexylidene ring. This is followed by an intramolecular cyclization, which results in the formation of a stable pyrazole byproduct and the release of the free amine.

Dde Cleavage Mechanism cluster_0 Dde-Protected Amine cluster_1 Reagent cluster_2 Intermediate cluster_3 Products R-NH-Dde R-NH-Dde Intermediate1 Nucleophilic Attack Intermediate R-NH-Dde->Intermediate1 + Hydrazine Hydrazine H₂N-NH₂ FreeAmine R-NH₂ (Free Amine) Intermediate1->FreeAmine Intramolecular Cyclization Pyrazole Pyrazole Byproduct Branched_Peptide_Synthesis start Start with solid support elongate Elongate main peptide chain using Fmoc-SPPS start->elongate incorporate_lys Incorporate Fmoc-Lys(Dde)-OH elongate->incorporate_lys continue_elongation Continue elongation of the main chain incorporate_lys->continue_elongation final_fmoc_deprotection Final N-terminal Fmoc deprotection continue_elongation->final_fmoc_deprotection dde_deprotection Selective Dde deprotection (2% Hydrazine/DMF) final_fmoc_deprotection->dde_deprotection branch_synthesis Synthesize branch chain on Lys side chain dde_deprotection->branch_synthesis final_cleavage Cleave peptide from resin and remove side-chain protecting groups branch_synthesis->final_cleavage end Purify branched peptide final_cleavage->end Orthogonal_Protecting_Groups Peptide Resin-Bound Peptide N-terminus (Fmoc) Side Chain 1 (e.g., tBu) Side Chain 2 (Dde) Fmoc_removal Fmoc Removal (Piperidine/DMF) Peptide:n->Fmoc_removal Elongation Dde_removal Dde Removal (Hydrazine/DMF) Peptide:sc2->Dde_removal Side-chain modification Final_cleavage Final Cleavage & Deprotection (TFA) Peptide->Final_cleavage Peptide release

References

A Deep Dive into Fmoc/Dde Chemistry for Solid-Phase Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the success of Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in peptide research and drug development. Among the various protection strategies, the combination of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group for side-chain protection offers a powerful orthogonal approach. This guide provides an in-depth exploration of the core principles, experimental protocols, and applications of Fmoc/Dde chemistry in SPPS.

Core Principles of Fmoc/Dde Chemistry

The Fmoc group is a base-labile protecting group, a key feature that allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1] This orthogonality is crucial as it enables the selective removal of the N-terminal protecting group without affecting the integrity of the side-chain protections.[2][3]

The Dde group, on the other hand, provides an additional layer of orthogonality. It is stable to the mildly basic conditions used for Fmoc removal (e.g., piperidine) and the strongly acidic conditions used for final cleavage from the resin (e.g., trifluoroacetic acid - TFA).[4] The Dde group is selectively cleaved using a dilute solution of hydrazine in a suitable solvent like dimethylformamide (DMF).[4][5] This "quasi-orthogonal" system is instrumental in the synthesis of complex peptides, such as branched or cyclic structures.[5]

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[1][] The process is initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base, typically a secondary amine like piperidine.[2][7] This leads to a β-elimination, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF).[3][7] The highly reactive DBF byproduct is subsequently scavenged by the excess amine to form a stable adduct, preventing unwanted side reactions with the newly deprotected N-terminus.[3][7]

// Nodes Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperidine [label="Piperidine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Carbanion Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Free_Amine [label="H2N-Peptide-Resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBF [label="Dibenzofulvene (DBF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DBF_Adduct [label="DBF-Piperidine Adduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Fmoc_Peptide -> Intermediate [label="+ Piperidine", fontcolor="#202124"]; Piperidine -> Intermediate [style=invis]; Intermediate -> Free_Amine [label="β-elimination", fontcolor="#202124"]; Intermediate -> DBF [style=dashed]; DBF -> DBF_Adduct [label="+ Piperidine", fontcolor="#202124"]; Piperidine -> DBF_Adduct [style=invis]; } caption: "Mechanism of Fmoc deprotection by piperidine."

The Mechanism of Dde Deprotection

The Dde protecting group is removed under mild conditions using a solution of hydrazine. The mechanism involves the nucleophilic attack of hydrazine on one of the carbonyl groups of the dioxocyclohexylidene ring, followed by a cyclization and elimination cascade that releases the free amine.

// Nodes Dde_Peptide [label="Dde-NH-SideChain-Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazine [label="Hydrazine (2% in DMF)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Hydrazone Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Free_Amine [label="H2N-SideChain-Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Cyclic Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Dde_Peptide -> Intermediate [label="+ Hydrazine", fontcolor="#202124"]; Hydrazine -> Intermediate [style=invis]; Intermediate -> Free_Amine [label="Rearrangement & Cleavage", fontcolor="#202124"]; Intermediate -> Byproduct [style=dashed]; } caption: "Mechanism of Dde deprotection by hydrazine."

Quantitative Data on Deprotection Conditions

The efficiency and kinetics of Fmoc and Dde deprotection are influenced by the choice of reagents, their concentration, and the reaction time. The following tables summarize key quantitative data for common deprotection protocols.

Table 1: Comparison of Fmoc Deprotection Reagents

Deprotection ReagentConcentrationTypical Deprotection TimeAdvantagesDisadvantages
Piperidine20% in DMF2 x 10 min[8]Highly effective and well-established.[8]Can promote aspartimide and diketopiperazine (DKP) formation.[8] Regulated in some regions.[8]
Piperazine20% in DMF2 x 7 minLess prone to side reactions compared to piperidine.[9]
4-Methylpiperidine20% in DMF2 x 7 minSimilar efficiency to piperidine.[9]
DBU/Piperidine2% DBU, 2-5% Piperidine in DMF/NMP2 x 5-10 min[8]Faster deprotection, effective for hindered sequences.[8] Can suppress DKP formation.[8]DBU is a strong, non-nucleophilic base that can increase the risk of racemization and aspartimide formation if not used carefully.[2][8]
DBU/Piperazine2% DBU, 5% Piperazine in NMP< 1 min for complete removal[8]Very rapid deprotection.[8] Effective for difficult and aggregation-prone sequences.[8]May require optimization to minimize side reactions.[8]

Table 2: Dde Deprotection Conditions and Efficiency

Deprotection ReagentConcentrationTypical Deprotection TimeNotes
Hydrazine monohydrate2% in DMF3 x 3 minThe most common method. The concentration should not exceed 2% to avoid side reactions.[10]
Hydroxylamine hydrochloride and imidazole1 equiv. and 0.75 equiv. in NMP30 min - 1 hour[10]Provides an alternative to hydrazine.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful peptide synthesis. The following sections provide step-by-step methodologies for key procedures in Fmoc/Dde chemistry.

Protocol 1: Standard Fmoc Deprotection

This protocol describes a typical two-step deprotection procedure for a resin-bound peptide.[11]

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30-60 minutes.[1]

  • Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.[8]

  • First Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin, ensuring it is fully covered. Agitate for 1-3 minutes.[8][11]

  • Drain: Drain the deprotection solution.[8]

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[1][8]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]

Protocol 2: Dde Deprotection

This protocol outlines the selective removal of the Dde protecting group from a lysine side chain.

  • Resin Preparation: Swell the peptidyl-resin in DMF.

  • Hydrazine Treatment: Treat the resin with a 2% (v/v) solution of hydrazine monohydrate in DMF. Use approximately 25 mL of solution per gram of resin.[10]

  • Reaction: Allow the mixture to stand at room temperature for 3 minutes, then filter.[10]

  • Repeat: Repeat the hydrazine treatment two more times.[10]

  • Washing: Wash the resin thoroughly with DMF (at least 3 times) to remove all traces of hydrazine and the cleavage byproducts.[10]

Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm, which allows for the quantitative monitoring of Fmoc group cleavage.[11]

  • Collect Filtrate: After each deprotection step, collect the piperidine solution in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[8]

  • Dilute to Volume: Dilute the collected filtrate to the mark with DMF. Ensure thorough mixing. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.[11]

  • Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm against a DMF blank.[11]

  • Calculate Fmoc Amount: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct, and subsequently the amount of Fmoc group removed. The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.

Visualization of SPPS Workflow and Orthogonal Strategy

The following diagrams illustrate the logical flow of Fmoc-based SPPS and the concept of an orthogonal protection strategy utilizing Fmoc and Dde.

// Nodes Start [label="Start with Resin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing1 [label="DMF Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, Coupling Reagent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Washing2 [label="DMF Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Repeat [label="Repeat for next\namino acid", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Deprotection [label="Final Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="Cleavage from Resin\n& Side-chain Deprotection (TFA)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Purified Peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Deprotection; Deprotection -> Washing1; Washing1 -> Coupling; Coupling -> Washing2; Washing2 -> Repeat; Repeat -> Deprotection [label="Yes"]; Repeat -> Final_Deprotection [label="No"]; Final_Deprotection -> Cleavage; Cleavage -> End; } caption: "General workflow for one cycle of Fmoc SPPS."

// Nodes Peptide [label="Fmoc-Peptide(SideChain-Dde)-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc_Removal [label="Fmoc Removal\n(Piperidine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dde_Intact [label="H2N-Peptide(SideChain-Dde)-Resin", fillcolor="#FBBC05", fontcolor="#202124"]; Chain_Elongation [label="Chain Elongation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dde_Removal [label="Dde Removal\n(Hydrazine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Side_Chain_Mod [label="Side-Chain Modification", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Final_Peptide [label="Branched/Cyclic Peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Peptide -> Fmoc_Removal; Fmoc_Removal -> Dde_Intact; Dde_Intact -> Chain_Elongation; Chain_Elongation -> Dde_Removal; Dde_Removal -> Side_Chain_Mod; Side_Chain_Mod -> Final_Peptide; } caption: "Orthogonal protection strategy using Fmoc and Dde."

Applications in Complex Peptide Synthesis

The orthogonality of the Dde group is particularly advantageous for the synthesis of complex peptide architectures.

  • Branched Peptides: By incorporating an amino acid with a Dde-protected side chain (e.g., Fmoc-Lys(Dde)-OH), the peptide backbone can be fully synthesized, followed by the selective removal of the Dde group to expose a new N-terminus for the synthesis of a peptide branch.[5][12]

  • Cyclic Peptides: The Dde group can be used to protect a side-chain amine or carboxyl group. After linear synthesis, selective deprotection allows for on-resin head-to-side-chain or side-chain-to-side-chain cyclization.[5][12]

References

A Technical Guide to Fmoc-Dap(Dde)-OH: A Key Building Block in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-α-Fmoc-N-β-Dde-L-diaminopropionic acid (Fmoc-Dap(Dde)-OH), a crucial reagent for advanced solid-phase peptide synthesis (SPPS). This document outlines its chemical properties, applications in peptide modification, and detailed experimental protocols for its use, particularly focusing on the strategic cleavage of the Dde protecting group.

Core Compound Data

This compound is a derivative of the non-proteinogenic amino acid diaminopropionic acid (Dap). It is protected at the α-amino group with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and at the β-amino group with the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. This orthogonal protection scheme is instrumental in the synthesis of complex peptides.

PropertyValueReferences
CAS Number 247127-51-1[1]
Molecular Formula C28H30N2O6[1][2]
Molecular Weight 490.5 g/mol [1][3]

The Role of Orthogonal Protection in Peptide Synthesis

In solid-phase peptide synthesis, protecting groups are essential to prevent unwanted side reactions. The utility of this compound lies in its orthogonal protection scheme. The Fmoc group is readily removed by a mild base, typically piperidine, which allows for the sequential addition of amino acids to the growing peptide chain.[4] The Dde group, on the other hand, is stable to these basic conditions, as well as the acidic conditions used for Boc-group removal.[3] This stability allows for the selective deprotection of the β-amino group of the Dap residue at a specific point in the synthesis, enabling site-specific modifications such as:

  • Branched Peptides: A second peptide chain can be synthesized on the deprotected β-amino group.

  • Cyclic Peptides: The deprotected side chain can be used to form a lactam bridge with the C-terminus or another side chain.

  • Attachment of Moieties: Fluorescent labels, biotin, or other molecules can be conjugated to the deprotected amine.[5]

While this compound itself is not directly involved in cellular signaling, it is a critical tool for synthesizing custom peptides that can be designed to interact with and modulate various signaling pathways. The ability to introduce specific modifications allows for the creation of peptide-based probes, inhibitors, and therapeutics with high specificity.

Experimental Protocols

The following are generalized protocols for the use of this compound in Fmoc-based solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and resin.

Incorporation of this compound into a Peptide Sequence

This follows the standard procedure for Fmoc-SPPS.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for a specified time (e.g., two treatments of 10 minutes each).

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

  • Amino Acid Coupling: this compound is pre-activated with a coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA in DMF) and then added to the resin. The coupling reaction is allowed to proceed until completion, which can be monitored by a Ninhydrin test.

  • Washing: The resin is washed with DMF to remove excess reagents.

Selective Deprotection of the Dde Group

The removal of the Dde group is typically achieved using a dilute solution of hydrazine.

  • Resin Preparation: The peptide-resin is washed thoroughly with DMF.

  • Deprotection Solution Preparation: A fresh solution of 2% (v/v) hydrazine monohydrate in DMF is prepared.[6]

  • Dde Cleavage: The 2% hydrazine solution is added to the resin (approximately 10 mL per gram of resin).[7] The mixture is gently agitated at room temperature. The reaction is typically performed in short, repeated cycles (e.g., 3 treatments of 3-5 minutes each) to minimize potential side reactions.[6][7]

  • Washing: The resin is extensively washed with DMF to remove the hydrazine and the cleaved Dde-adduct.[3] The resin now has a free β-amino group on the Dap residue, ready for the desired modification.

Note on Stability: While the Dde group is generally stable to piperidine, some partial cleavage can occur during long syntheses with numerous Fmoc deprotection cycles. For such cases, the more sterically hindered ivDde protecting group may be a more robust alternative.[7]

Diagrams

sps_workflow start Resin-Bound Peptide (N-terminal Fmoc) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple this compound (HBTU/DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 continue_synthesis Continue Peptide Elongation wash2->continue_synthesis dde_deprotection Selective Dde Removal (2% Hydrazine/DMF) wash2->dde_deprotection final_cleavage Final Cleavage & Global Deprotection continue_synthesis->final_cleavage wash3 DMF Wash dde_deprotection->wash3 modification Site-Specific Modification (e.g., Branching, Cyclization) wash3->modification modification->continue_synthesis

Caption: Workflow for incorporating this compound and subsequent side-chain modification.

dde_cleavage_mechanism cluster_0 Dde-Protected Amine cluster_1 Nucleophilic Attack & Cyclization cluster_2 Products R-NH-Dde R-NH-Dde hydrazine + H₂N-NH₂ (Hydrazine) intermediate Intermediate Complex hydrazine->intermediate 1. free_amine R-NH₂ (Free Amine) intermediate->free_amine 2. pyrazole Pyrazole Byproduct intermediate->pyrazole

Caption: Simplified mechanism of Dde group cleavage by hydrazine.

References

An In-depth Technical Guide to the Solubility of Fmoc-Dap(Dde)-OH in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Nα-Fmoc-Nβ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-α,β-diaminopropionic acid (Fmoc-Dap(Dde)-OH), a crucial building block in solid-phase peptide synthesis (SPPS). A thorough understanding of its solubility in different solvents is paramount for optimizing peptide coupling reactions, ensuring high purity, and achieving desirable yields in peptide manufacturing.

While specific quantitative solubility data for this compound is not extensively published, this guide extrapolates from the known behavior of structurally similar Fmoc-protected amino acids and provides a detailed protocol for empirical determination.

Physicochemical Properties of this compound
PropertyValue
Chemical Formula C₂₈H₃₀N₂O₆
Molecular Weight 490.5 g/mol [1][2]
Appearance Typically a white to off-white powder
Storage 2-8°C, protected from moisture

The structure of this compound, with its bulky and hydrophobic Fmoc and Dde protecting groups, largely dictates its solubility profile. Like most Fmoc-amino acids, it exhibits favorable solubility in polar aprotic solvents commonly employed in SPPS.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in solvents frequently used in peptide synthesis. These estimations are based on the general solubility of Fmoc-protected amino acids.[3][4][5]

SolventAbbreviationGeneral SolubilityKey Considerations
N,N-Dimethylformamide DMFHighThe most common and effective solvent for SPPS coupling reactions.[6][7][8]
N-Methyl-2-pyrrolidone NMPHighAn alternative to DMF, often used for difficult couplings due to its strong solvating properties.[3][8]
Dimethyl Sulfoxide DMSOHighExcellent solvent for Fmoc-amino acids, sometimes used in co-solvent systems to enhance solubility.[5][6][7][8]
Dichloromethane DCMModerate to LowSolubility is generally lower compared to polar aprotic solvents.[3][5]
Tetrahydrofuran THFModerateCan be used, but typically less effective than DMF or NMP.[3]
Water Sparingly SolubleThe hydrophobic nature of the Fmoc and Dde groups significantly limits aqueous solubility.[3]

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, direct experimental determination is highly recommended. The following protocol outlines a robust method for determining the solubility of this compound in a specific solvent.[3][5][6]

Materials and Equipment
  • This compound

  • High-purity solvents (e.g., DMF, NMP, DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with sealed caps

  • Thermostatic shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 100 mg) into a sealed vial.

    • Add a precise volume of the test solvent (e.g., 1.0 mL).

    • Repeat for each solvent to be tested.

  • Equilibration:

    • Agitate the mixtures at a constant temperature (e.g., 25°C) using a thermostatic shaker for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed to pellet the excess, undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. A significant dilution factor will likely be necessary.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration). A C18 column with UV detection at 265 nm or 301 nm is typically suitable.[3]

    • Inject the diluted sample of the saturated solution into the HPLC.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation & Dilution cluster_analysis Analysis & Calculation prep_solution Prepare Saturated Solution (Excess Solute in Known Volume of Solvent) equilibration Equilibrate (e.g., 24h at 25°C) prep_solution->equilibration centrifugation Centrifuge to Pellet Undissolved Solid equilibration->centrifugation dilution Withdraw Supernatant & Perform Serial Dilution centrifugation->dilution hplc_analysis Analyze Diluted Sample via HPLC dilution->hplc_analysis calibration Generate HPLC Calibration Curve calibration->hplc_analysis calculation Calculate Original Concentration (Solubility) hplc_analysis->calculation result Final Solubility Data (mg/mL or mol/L) calculation->result

Caption: Experimental workflow for determining the solubility of this compound.

This structured approach ensures the accurate and reproducible determination of solubility, providing critical data for the successful implementation of this compound in peptide synthesis protocols.

References

A Technical Guide to the Spectroscopic Characterization of Fmoc-Dap(Dde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the orthogonally protected amino acid derivative, N-α-Fmoc-N-β-Dde-L-diaminopropionic acid (Fmoc-Dap(Dde)-OH). The information presented herein is essential for the verification of the structural integrity and purity of this reagent, which is commonly employed in solid-phase peptide synthesis (SPPS) for the introduction of diaminopropionic acid residues, enabling subsequent side-chain modifications.

Molecular and Spectroscopic Overview

This compound is a derivative of diaminopropionic acid where the α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the β-amino group is protected by a hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. This orthogonal protection scheme allows for the selective deprotection and modification of the side-chain amino group while the peptide backbone remains attached to the solid support and the N-terminus is protected.

Molecular Formula: C₂₈H₃₀N₂O₆[1]

Molecular Weight: 490.5 g/mol [1][2]

Mass Spectrometry Data

Mass spectrometry is a critical analytical technique for confirming the molecular weight of synthetic compounds. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization method that typically yields the protonated molecular ion [M+H]⁺.

ParameterExpected Value
Molecular Formula C₂₈H₃₀N₂O₆
Calculated Monoisotopic Mass 490.2104 g/mol
Expected [M+H]⁺ (monoisotopic) 491.2177 m/z
Expected [M+Na]⁺ (monoisotopic) 513.1996 m/z
Expected [M-H]⁻ (monoisotopic) 489.2030 m/z

Note: The expected values are calculated based on the molecular formula. Actual experimental data may vary slightly.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. The following tables outline the expected chemical shifts for the ¹H and ¹³C nuclei in this compound, based on typical values for the constituent functional groups. The spectra are generally recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆, referenced to TMS at 0.00 ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.5br s1HCOOH
~7.90d2HFmoc aromatic
~7.70t2HFmoc aromatic
~7.40t2HFmoc aromatic
~7.30t2HFmoc aromatic
~4.30m1Hα-CH
~4.20m2HFmoc CH₂
~3.50m2Hβ-CH₂
~2.40s4HDde CH₂
~1.80s3HDde C=C-CH₃
~1.00s6HDde C(CH₃)₂

Note: Chemical shifts are estimations and can vary based on solvent and experimental conditions. Multiplicity (s: singlet, d: doublet, t: triplet, m: multiplet, br: broad) and coupling constants are predictive.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆, referenced to TMS at 0.00 ppm)

Chemical Shift (ppm)Assignment
~196.0Dde C=O
~173.0COOH
~160.0Dde C=C
~156.0Fmoc C=O
~144.0Fmoc aromatic (quaternary)
~141.0Fmoc aromatic (quaternary)
~128.0Fmoc aromatic
~127.5Fmoc aromatic
~125.0Fmoc aromatic
~120.0Fmoc aromatic
~108.0Dde C=C (quaternary)
~66.0Fmoc CH₂
~55.0α-CH
~50.0Dde CH₂
~47.0Fmoc CH
~40.0β-CH₂
~35.0Dde C(CH₃)₂ (quaternary)
~28.0Dde C(CH₃)₂
~18.0Dde C=C-CH₃

Note: These are predicted chemical shifts. Quaternary carbons in the Dde and Fmoc groups are also expected in the spectrum.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of protected amino acids.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: A stock solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. This stock solution is then diluted to a final concentration of 1-10 µM in a 50:50 acetonitrile:water solution, often with the addition of 0.1% formic acid to promote protonation for positive ion mode analysis.

  • Instrumentation: A high-resolution mass spectrometer equipped with an ESI source is used.

  • Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrometer is operated in either positive or negative ion mode to detect [M+H]⁺ or [M-H]⁻ ions, respectively. Data is typically acquired over a mass-to-charge (m/z) range of 100-1000.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the monoisotopic mass of the protonated or deprotonated molecule. The observed m/z is compared to the calculated theoretical value to confirm the identity of the compound.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-13 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR. The spectral width is set to encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS. The integration of ¹H NMR signals and the chemical shifts and multiplicities of both ¹H and ¹³C NMR signals are analyzed to confirm the structure of the molecule.

Logical Workflow of Orthogonal Protection

The use of Fmoc and Dde as protecting groups for the α- and β-amino functions of diaminopropionic acid, respectively, provides an orthogonal system that is highly valuable in peptide synthesis. The following diagram illustrates the logical workflow for the selective deprotection of these groups.

Orthogonal_Deprotection Start Fmoc-Dap(Dde)-Peptide-Resin Piperidine 20% Piperidine in DMF Start->Piperidine Base Treatment Hydrazine 2% Hydrazine in DMF Start->Hydrazine Hydrazine Treatment Fmoc_Removal H₂N-Dap(Dde)-Peptide-Resin Piperidine->Fmoc_Removal Chain_Elongation Couple next Fmoc-AA Fmoc_Removal->Chain_Elongation N-terminus free Dde_Removal Fmoc-Dap(NH₂)-Peptide-Resin Hydrazine->Dde_Removal Side_Chain_Mod Side-chain modification Dde_Removal->Side_Chain_Mod Side-chain free Final_Product1 Longer Peptide Chain_Elongation->Final_Product1 Final_Product2 Modified Peptide Side_Chain_Mod->Final_Product2

Caption: Orthogonal deprotection workflow for this compound in SPPS.

This diagram illustrates that treatment with a base, such as piperidine, selectively removes the Fmoc group, allowing for peptide chain elongation at the N-terminus. Conversely, treatment with hydrazine selectively removes the Dde group, enabling modification of the side-chain amino group. This orthogonality is fundamental to the synthesis of complex peptides with specific side-chain functionalities.

References

Diaminopropionic Acid Derivatives in Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Diaminopropionic acid (DAP), a non-proteinogenic amino acid, has emerged as a versatile building block in synthetic chemistry, with its derivatives finding extensive applications in peptide synthesis, drug discovery, and materials science.[1][2] The presence of two primary amine functionalities, an α-amino group and a β-amino group, provides unique structural and functional properties, but also presents a significant challenge in terms of selective functionalization. This technical guide provides an in-depth overview of the synthesis of diaminopropionic acid derivatives, with a focus on orthogonal protection strategies, key synthetic methodologies, and their applications.

The strategic importance of DAP derivatives lies in their ability to introduce branching in peptides, create constrained cyclic structures, and mimic the side chains of other amino acids like lysine.[3] Furthermore, DAP-containing peptides have been shown to exhibit pH-sensitive behavior, making them valuable for the development of drug and gene delivery systems.[4][5] The synthesis of DAP derivatives often starts from readily available chiral precursors like aspartic acid or serine, employing key reactions such as the Curtius rearrangement and reductive amination to install the second amino group.[6][7]

A critical aspect of working with DAP is the implementation of an orthogonal protection strategy for its two amino groups. This allows for the selective deprotection and subsequent modification of one amine functionality while the other remains protected, enabling the stepwise construction of complex molecular architectures.[8] Commonly used amine protecting groups in this context include the acid-labile tert-butyloxycarbonyl (Boc) group, the hydrogenolysis-cleavable benzyloxycarbonyl (Z or Cbz) group, and the palladium-catalyzed removable allyloxycarbonyl (Alloc) group.[8]

This guide will delve into the practical aspects of DAP derivative synthesis, providing detailed experimental protocols for key transformations and summarizing quantitative data to aid researchers in selecting the most appropriate synthetic routes and protection strategies for their specific needs.

Orthogonal Protection Strategies

The selective functionalization of the α- and β-amino groups of diaminopropionic acid is paramount for its successful application in synthesis. This is achieved through the use of orthogonal protecting groups, which can be removed under distinct chemical conditions without affecting each other.[8] The choice of protecting groups is dictated by the overall synthetic plan, including the reaction conditions to be employed in subsequent steps and the desired final product.

A common strategy involves protecting the α-amino group with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, suitable for solid-phase peptide synthesis (SPPS), while the β-amino group is protected with an acid-labile Boc group.[9] Alternatively, the α-amino group can be protected with a Boc group, and the β-amino group with a Cbz group, which can be removed by catalytic hydrogenolysis.[3][6] The Alloc group offers another layer of orthogonality, as it is stable to both acidic and basic conditions and is selectively removed by palladium catalysis.[8]

The following table summarizes the common protecting groups used for DAP and their cleavage conditions:

Protecting GroupAbbreviationCleavage ConditionsOrthogonal to
tert-ButyloxycarbonylBocStrong acid (e.g., TFA)Fmoc, Cbz, Alloc
BenzyloxycarbonylZ or CbzCatalytic hydrogenolysis (e.g., H₂, Pd/C)Boc, Fmoc, Alloc
9-FluorenylmethyloxycarbonylFmocBase (e.g., piperidine)Boc, Cbz, Alloc
AllyloxycarbonylAllocPalladium(0) catalyst (e.g., Pd(PPh₃)₄)Boc, Fmoc, Cbz

The logical workflow for the selective deprotection of a DAP derivative is illustrated in the following diagram:

Orthogonal_Deprotection DAP_protected α-PG1, β-PG2-DAP DAP_alpha_deprotected α-H, β-PG2-DAP DAP_protected->DAP_alpha_deprotected Selective Deprotection of PG1 DAP_beta_deprotected α-PG1, β-H-DAP DAP_protected->DAP_beta_deprotected Selective Deprotection of PG2 Functionalization_alpha α-Functionalization DAP_alpha_deprotected->Functionalization_alpha Functionalization_beta β-Functionalization DAP_beta_deprotected->Functionalization_beta

Selective deprotection and functionalization of DAP.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of orthogonally protected diaminopropionic acid derivatives. The choice of method often depends on the desired stereochemistry and the availability of starting materials.

From Aspartic Acid via Curtius Rearrangement

A widely used and efficient method for synthesizing orthogonally protected DAP involves the Curtius rearrangement of a protected aspartic acid derivative.[3][6] This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that can be trapped with an alcohol to form a carbamate-protected amine.

A typical synthetic sequence starts with commercially available N(α)-Boc-Asp(OBn)-OH.[6] The carboxylic acid of the aspartic acid side chain is converted to an acyl azide, which then undergoes the Curtius rearrangement. Trapping the resulting isocyanate with benzyl alcohol yields the Cbz-protected β-amino group.[6]

The following table summarizes the yields for a reported synthesis of N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid from N(α)-Boc-Asp(OBn)-OH.[3]

StepReactionReagentsYield (%)
1Acyl azide formationDPPA, Et₃N95
2Curtius rearrangement and trappingBenzyl alcohol, heat87
3SaponificationLiOH92

The overall workflow for this synthesis is depicted below:

Curtius_Rearrangement_Workflow Start N(α)-Boc-Asp(OBn)-OH Acyl_Azide Acyl Azide Intermediate Start->Acyl_Azide DPPA, Et3N Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Heat Protected_DAP_Ester N(α)-Boc, N(β)-Cbz-DAP-OBn Isocyanate->Protected_DAP_Ester Benzyl Alcohol Final_Product N(α)-Boc, N(β)-Cbz-DAP-OH Protected_DAP_Ester->Final_Product Saponification Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_endosome Endosome (pH ~5-6) Peptide_Cargo_Complex_ext Peptide/Cargo Complex (DAP partially protonated) Peptide_Cargo_Complex_endo Peptide/Cargo Complex (DAP fully protonated) Peptide_Cargo_Complex_ext->Peptide_Cargo_Complex_endo Endocytosis Endosome_Membrane_Destabilization Endosomal Membrane Destabilization Peptide_Cargo_Complex_endo->Endosome_Membrane_Destabilization Proton Sponge Effect Cargo_Release Cargo Release into Cytoplasm Endosome_Membrane_Destabilization->Cargo_Release

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Dap(Dde)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in drug discovery and development, enabling the synthesis of peptides with enhanced stability, novel functionalities, and improved therapeutic properties. Fmoc-L-2,3-diaminopropionic acid(Dde)-OH (Fmoc-Dap(Dde)-OH) is a key building block in this regard. It provides a versatile platform for the introduction of side-chain modifications through the orthogonally protected β-amino group. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group is stable to the basic conditions used for the removal of the Nα-Fmoc group, yet it can be selectively cleaved under mild conditions, allowing for site-specific modifications of the peptide on the solid support.

These application notes provide a comprehensive guide to the efficient incorporation of this compound in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Detailed protocols for coupling and selective deprotection of the Dde group are presented, along with troubleshooting strategies to address common challenges.

Key Applications of this compound in Peptide Synthesis

  • Synthesis of Branched Peptides: The selective deprotection of the Dde group allows for the synthesis of peptides with branching at the Dap residue.

  • Peptide Cyclization: The β-amino group of Dap can be used for on-resin cyclization with the N-terminus or a side chain of another amino acid.

  • Attachment of Reporter Groups: Fluorescent dyes, biotin, or other reporter molecules can be specifically attached to the Dap side chain.

  • PEGylation: Site-specific PEGylation can be achieved at the Dap residue to improve the pharmacokinetic properties of the peptide.

  • Drug Conjugation: The Dap side chain serves as a convenient handle for the conjugation of small molecule drugs to the peptide.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Fmoc-Amino Acid Incorporation

While specific quantitative data for the coupling efficiency of this compound is not extensively documented in comparative studies, the following table provides a general overview of the performance of commonly used coupling reagents in SPPS. The efficiency for this compound is expected to follow similar trends.

Coupling ReagentReagent TypeRelative Speed of CouplingGeneral Coupling EfficiencyRisk of RacemizationKey Considerations
HATU Uronium/Aminium SaltVery Fast>99%Very LowHighly efficient for sterically hindered couplings.
HBTU/TBTU Uronium/Aminium SaltFast>98%LowCost-effective and widely used for routine synthesis.
PyBOP Phosphonium SaltFast>98%LowGood for hindered couplings; byproduct is water-soluble.
DIC/HOBt Carbodiimide/AdditiveModerate>95%ModerateA classic and cost-effective method.
DIC/Oxyma Carbodiimide/AdditiveModerate-Fast>98%LowOxymaPure® is a safer and often more effective alternative to HOBt.
Table 2: Comparison of Dde Deprotection Methods
Deprotection ReagentTypical ConditionsReaction TimeEfficiencyOrthogonality to FmocPotential Side Reactions
2% Hydrazine in DMF 2% (v/v) hydrazine monohydrate in DMF3 x 3 minutesHighNo (removes Fmoc)Can cause peptide cleavage at Gly residues and conversion of Arg to Orn at higher concentrations.[1][2]
Hydroxylamine Hydrochloride/Imidazole 1.8 mM Hydroxylamine HCl, 1.4 mM Imidazole in NMP/DCM (5:1)1-3 hoursHighYesSlower reaction time compared to hydrazine.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol describes the standard procedure for coupling this compound to a growing peptide chain on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU, 2.9 equivalents)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA, 6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Activation of this compound:

    • In a separate vial, dissolve this compound and the coupling reagent (e.g., HATU) in DMF.

    • Add DIPEA to the solution and pre-activate for 1-5 minutes.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling (Optional but Recommended):

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the successful consumption of free primary amines and a complete coupling reaction. If the test is positive (blue/purple beads), a second coupling is recommended.

Protocol 2: Selective Deprotection of the Dde Group

This protocol outlines the procedure for the selective removal of the Dde protecting group from the Dap side chain, leaving other protecting groups, including Fmoc, intact when using the hydroxylamine method.

Method A: Hydrazine Deprotection (for N-terminally Boc-protected peptides)

Materials:

  • Peptide-resin containing a Dap(Dde) residue (N-terminus should be protected with Boc)

  • 2% (v/v) Hydrazine monohydrate in DMF

  • DMF

Procedure:

  • Swell the peptide-resin in DMF.

  • Treat the resin with 2% hydrazine in DMF for 3 minutes with agitation.

  • Drain the solution.

  • Repeat the hydrazine treatment two more times.[3]

  • Wash the resin thoroughly with DMF (5-7 times). The resin is now ready for on-resin modification of the Dap side chain.

Method B: Hydroxylamine Deprotection (Orthogonal to Fmoc)

Materials:

  • Peptide-resin containing a Dap(Dde) residue

  • Hydroxylamine hydrochloride

  • Imidazole

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • DMF

Procedure:

  • Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (1.8 mmol) and imidazole (1.35 mmol) in a mixture of NMP and DCM (e.g., 5:1 v/v).[4]

  • Swell the peptide-resin in DMF and then wash with DCM.

  • Add the hydroxylamine/imidazole solution to the resin.

  • Agitate the mixture at room temperature for 1-3 hours.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times). The resin is now ready for on-resin modification.

Mandatory Visualization

SPPS_Workflow_Fmoc_Dap_Dde start Start: Fmoc-deprotected peptide-resin coupling 1. Coupling: This compound + Coupling Reagent + Base start->coupling Add activated amino acid end Peptide with free β-amino group on Dap wash1 2. Washing (DMF, DCM) coupling->wash1 fmoc_deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) wash1->fmoc_deprotection For chain elongation dde_deprotection 5. Dde Deprotection (e.g., 2% Hydrazine/DMF) wash1->dde_deprotection For side-chain modification wash2 4. Washing (DMF) fmoc_deprotection->wash2 wash2->coupling Couple next Fmoc-AA-OH wash3 6. Washing (DMF) dde_deprotection->wash3 wash3->end

Caption: Experimental workflow for incorporating this compound in SPPS.

Orthogonal_Deprotection_Strategy Peptide Peptide-Resin Nα-Fmoc Side-Chain-PG (e.g., tBu, Trt) β-NH-Dde Fmoc_Removal 20% Piperidine in DMF Peptide:n->Fmoc_Removal Selective Removal Dde_Removal 2% Hydrazine in DMF or Hydroxylamine/Imidazole Peptide:d->Dde_Removal Selective Removal Final_Cleavage TFA Cocktail Peptide:sc->Final_Cleavage Global Deprotection

Caption: Orthogonal protection strategy in SPPS using Fmoc, Dde, and acid-labile side-chain protecting groups.

Troubleshooting

  • Incomplete Coupling: If a Kaiser test indicates incomplete coupling of this compound, perform a second coupling with fresh reagents before proceeding. Using a more potent coupling reagent like HATU can also improve efficiency.

  • Dde Migration: Dde group migration to a free ε-amino group of a lysine residue can occur, particularly during Fmoc deprotection with piperidine. To minimize this, ensure short Fmoc deprotection times or consider using a milder base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Premature Dde Cleavage: The Dde group is generally stable to piperidine. However, prolonged exposure or the use of stronger bases for Fmoc deprotection may lead to some loss of the Dde group. Monitor reaction times carefully.

Conclusion

The use of this compound is a powerful and versatile tool in solid-phase peptide synthesis, enabling the creation of complex and modified peptides. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully incorporate this valuable building block into their synthetic strategies, paving the way for the development of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols: Site-Specific Peptide Modification with Fmoc-Dap(Dde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a cornerstone of modern drug development, diagnostics, and biomedical research. The ability to introduce specific functionalities at a defined position within a peptide sequence allows for the creation of novel therapeutics with enhanced properties, targeted drug delivery systems, and advanced diagnostic tools. Fmoc-L-2,3-diaminopropionic acid (Dde), or Fmoc-Dap(Dde)-OH, is a key building block in solid-phase peptide synthesis (SPPS) that enables such precise modifications.

The strategic utility of this compound lies in its orthogonal protecting group strategy. The α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each step of peptide elongation. The side-chain amino group, in contrast, is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. The Dde group is stable to the piperidine solution used for Fmoc removal, as well as the trifluoroacetic acid (TFA) cocktail often used for peptide cleavage from the resin. However, the Dde group can be selectively cleaved under mild conditions using hydrazine, exposing a free amine on the peptide side chain for subsequent modification while the peptide remains anchored to the solid support.[1][2] This allows for the site-specific attachment of a wide array of molecules, including fluorophores, cytotoxic drugs, polyethylene glycol (PEG) chains, or other peptides for creating branched structures.

Applications

The unique characteristics of this compound make it an invaluable tool for a variety of applications in peptide science:

  • Peptide-Drug Conjugates (PDCs): The exposed amine after Dde removal serves as a specific attachment point for cytotoxic agents, creating targeted PDCs for cancer therapy.

  • Fluorescent Labeling: Fluorophores can be site-specifically conjugated to the Dap side chain for use in cellular imaging, receptor binding assays, and diagnostic probes.[3]

  • Peptide Cyclization: The side-chain amine can be used to form a lactam bridge with a C-terminal carboxyl group or the side chain of an acidic amino acid, leading to cyclic peptides with improved stability and biological activity.[2]

  • Branched Peptides: After selective deprotection of the Dde group, a second peptide chain can be synthesized on the Dap side chain, creating branched or multi-epitopic peptides.[2]

  • PEGylation: The attachment of PEG chains to the Dap side chain can improve the pharmacokinetic profile of therapeutic peptides by increasing their solubility, stability, and in vivo half-life.

Chemical Structures and Reaction Scheme

Herein are the chemical structure of this compound and the reaction scheme for the selective deprotection of the Dde group.

cluster_0 This compound Structure cluster_1 Selective Dde Deprotection Fmoc_Dap_Dde_OH Peptide_Resin_Dap_Dde Peptide-Resin-Dap(Dde) Peptide_Resin_Dap_NH2 Peptide-Resin-Dap(NH2) Peptide_Resin_Dap_Dde->Peptide_Resin_Dap_NH2 Hydrazine Indazole_Byproduct + Indazole byproduct Hydrazine 2% Hydrazine in DMF

Caption: Chemical structure of this compound and the deprotection scheme.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence and its subsequent site-specific modification. These protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol outlines the steps for coupling this compound to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid resin

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF, v/v)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result will show a dark blue color.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HBTU/HOBt or HATU (3-4 equivalents), and DIEA (6-8 equivalents) in DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/clear beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) and then dry the resin under vacuum.

Protocol 2: Selective Deprotection of the Dde Group

This protocol describes the removal of the Dde protecting group from the Dap side chain while the peptide remains on the solid support.

Materials:

  • Peptide-resin containing the Dap(Dde) residue

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate solution (2% in DMF, v/v)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Dde Deprotection:

    • Drain the DMF.

    • Add the 2% hydrazine in DMF solution to the resin.

    • Gently agitate the mixture at room temperature for 3-5 minutes.[1]

    • Drain the hydrazine solution. .

    • Repeat the hydrazine treatment two more times for a total of three treatments.[1]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleaved Dde protecting group.[1]

  • Confirmation of Deprotection: A small amount of resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the Dde group.

Protocol 3: Site-Specific Modification of the Dap Side Chain

Following the removal of the Dde group, the exposed primary amine on the Dap side chain is ready for conjugation. This protocol provides a general procedure for coupling a carboxylic acid-containing molecule.

Materials:

  • Peptide-resin with the deprotected Dap side chain

  • Carboxylic acid-containing molecule to be conjugated (e.g., fluorescent dye, drug)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the peptide-resin from Protocol 2 is well-washed with DMF.

  • Coupling Reaction:

    • In a separate vial, dissolve the carboxylic acid-containing molecule (3-5 equivalents relative to the Dap sites), coupling reagents (3-5 equivalents), and DIEA (6-10 equivalents) in DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated solution to the resin.

    • Agitate the reaction vessel for 2-4 hours, or until the reaction is complete (monitoring by a colorimetric test for free amines if applicable).

  • Washing: Wash the resin extensively with DMF and DCM to remove any unreacted reagents.

  • Cleavage and Purification: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O) and purify by reverse-phase HPLC.

Data Presentation

The efficiency of Dde deprotection can be influenced by several factors, including the concentration of hydrazine, reaction time, and the number of treatments. The following table summarizes typical conditions and reported outcomes.

ParameterConditionReported OutcomeReference
Hydrazine Concentration 2% in DMFStandard and effective for most sequences.[1]
4% in DMFMay improve deprotection for sterically hindered or aggregated sequences.[4]
Reaction Time per Treatment 3 minutesGenerally sufficient for complete removal with multiple treatments.[1]
5-15 minutesLonger times may be necessary for difficult sequences.[4][5]
Number of Treatments 3Commonly used and generally effective.[1][4]
4 or moreMay provide a marginal increase in completion for stubborn deprotections.[4]

Mandatory Visualizations

Experimental Workflow for Site-Specific Peptide Modification

G A 1. Solid-Phase Peptide Synthesis (Incorporate this compound) B 2. Selective Dde Deprotection (2% Hydrazine in DMF) A->B C 3. Site-Specific Conjugation (e.g., Drug, Dye, PEG) B->C D 4. Cleavage from Resin and Global Deprotection C->D E 5. Purification and Analysis (HPLC, Mass Spectrometry) D->E

Caption: Workflow for site-specific peptide modification.

Orthogonal Protection/Deprotection Strategy

G cluster_0 Peptide Chain Elongation cluster_1 Side-Chain Modification cluster_2 Final Cleavage A Fmoc-AA-Resin B H2N-AA-Resin A->B 20% Piperidine/DMF C Peptide-Dap(Dde)-Resin B->C Couple Next AA D Peptide-Dap(NH2)-Resin C->D 2% Hydrazine/DMF E Modified Peptide-Resin D->E Conjugation F Purified Modified Peptide E->F TFA Cocktail

Caption: Orthogonal protection and deprotection strategy.

References

Synthesis of cyclic peptides using Fmoc-Dap(Dde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

An essential methodology in modern drug discovery and chemical biology is the synthesis of cyclic peptides. These structures offer advantages over their linear counterparts, including enhanced metabolic stability, increased receptor affinity and selectivity, and improved conformational rigidity. A key strategy for achieving on-resin cyclization is the use of orthogonal protecting groups. This application note details the use of Nα-Fmoc-L-2,3-diaminopropionic acid with a Dde-protected side chain (Fmoc-Dap(Dde)-OH) for the synthesis of side-chain to side-chain cyclized peptides.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a valuable tool in solid-phase peptide synthesis (SPPS) due to its stability under the basic conditions required for Fmoc group removal (e.g., piperidine) and the acidic conditions used for final cleavage from the resin (e.g., trifluoroacetic acid).[1] This orthogonality allows for the selective deprotection of the Dap side-chain amine on the solid support, enabling subsequent intramolecular cyclization.

Principle of the Method

The synthesis of a cyclic peptide using this compound involves the following key steps:

  • Linear Peptide Synthesis : The linear peptide is assembled on a suitable solid support using standard Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS). This compound is incorporated at the desired position in the peptide sequence.

  • Selective Side-Chain Deprotection : After assembly of the linear peptide, the Dde protecting group on the Dap side chain is selectively removed while the peptide remains attached to the resin.

  • On-Resin Cyclization : An intramolecular amide bond (lactam bridge) is formed between the deprotected Dap side-chain amine and the C-terminal carboxyl group or the side chain of an acidic amino acid (e.g., Aspartic acid or Glutamic acid).

  • Cleavage and Global Deprotection : The cyclic peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed.

  • Purification and Characterization : The crude cyclic peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Experimental Protocols

Protocol 1: Linear Peptide Synthesis using Fmoc-SPPS

This protocol describes the manual synthesis of a linear peptide on a 0.1 mmol scale.

Materials and Reagents:

ReagentSupplierGrade
Fmoc-Rink Amide MBHA resinVariousPeptide Synthesis Grade
Fmoc-amino acids (including this compound)VariousPeptide Synthesis Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
PiperidineVariousACS Grade
Diisopropylethylamine (DIEA)VariousPeptide Synthesis Grade
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)VariousPeptide Synthesis Grade
HOBt (Hydroxybenzotriazole)VariousPeptide Synthesis Grade

Procedure:

  • Resin Swelling : Swell the Fmoc-Rink Amide MBHA resin (0.1 mmol) in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection :

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF (v/v) to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling :

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

    • Add DIEA (0.8 mmol, 8 eq.) to the solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow/clear beads) indicates a complete reaction. If the test is positive, extend the coupling time.

  • Washing : Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat : Repeat steps 2-4 for each amino acid in the sequence, incorporating this compound at the desired position.

G cluster_setup Setup cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_product Product Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash_DMF_DCM_1 Wash (DMF, DCM) Fmoc_Deprotection->Wash_DMF_DCM_1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, HOBt, DIEA) Wash_DMF_DCM_1->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Wash_DMF_DCM_2 Wash (DMF, DCM) Kaiser_Test->Wash_DMF_DCM_2 Wash_DMF_DCM_2->Fmoc_Deprotection Next Amino Acid Linear_Peptide Resin-Bound Linear Peptide Wash_DMF_DCM_2->Linear_Peptide Final Amino Acid

Diagram 1: Workflow for Linear Peptide Synthesis using Fmoc-SPPS.
Protocol 2: Selective Dde Deprotection

This protocol describes two common methods for the removal of the Dde protecting group from the Dap side chain.

Method A: Hydrazine Monohydrate

This is the standard and most widely used method.[2]

Reagents:

ReagentConcentrationSolvent
Hydrazine monohydrate2% (v/v)DMF

Procedure:

  • Wash the resin-bound linear peptide with DMF (3 times).

  • Add a solution of 2% hydrazine monohydrate in DMF to the resin.

  • Agitate the mixture at room temperature for 3-5 minutes.[2]

  • Drain the solution.

  • Repeat steps 2-4 two more times.[2]

  • Wash the resin thoroughly with DMF (5 times).

Method B: Hydroxylamine Hydrochloride and Imidazole

This method is reported to be milder and offers better orthogonality with the Fmoc group.[3][4]

Reagents:

ReagentConcentrationSolvent
Hydroxylamine hydrochloride1 equivalent (based on Dde content)N-methylpyrrolidone (NMP)
Imidazole0.75 equivalents (based on Dde content)NMP

Procedure:

  • Dissolve hydroxylamine hydrochloride and imidazole in NMP.

  • Add the solution to the resin-bound peptide.

  • Gently agitate the mixture at room temperature for 30-60 minutes.[2][3]

  • Filter the resin and wash thoroughly with DMF (3 times).[3]

G cluster_start Starting Material cluster_methods Dde Deprotection Methods cluster_end Product Start_Peptide Resin-Bound Peptide with Dde Protection Wash_DMF_Start Wash with DMF Start_Peptide->Wash_DMF_Start Method_A Method A: 2% Hydrazine in DMF (3 x 3-5 min) Wash_DMF_Start->Method_A Method_B Method B: Hydroxylamine/Imidazole in NMP (30-60 min) Wash_DMF_Start->Method_B Wash_DMF_End Wash with DMF Method_A->Wash_DMF_End Method_B->Wash_DMF_End End_Peptide Resin-Bound Peptide with Deprotected Dap Side Chain Wash_DMF_End->End_Peptide

Diagram 2: Workflow for Selective Dde Deprotection.
Protocol 3: On-Resin Cyclization (Lactam Bridge Formation)

This protocol describes the formation of an amide bond between the deprotected Dap side-chain amine and the C-terminal carboxyl group.

Reagents:

ReagentEquivalents (relative to resin loading)Solvent
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)3 eq.DMF
DIEA6 eq.DMF

Procedure:

  • Swell the resin with the deprotected peptide in DMF.

  • In a separate vial, dissolve PyBOP and DIEA in DMF.

  • Add the cyclization cocktail to the resin.

  • Agitate the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing by MS.

  • Once the cyclization is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Protocol 4: Cleavage, Global Deprotection, and Purification

This protocol describes the final steps to obtain the purified cyclic peptide.

Reagents:

ReagentComposition
Cleavage CocktailTFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v)
Cold Diethyl Ether-

Procedure:

  • Cleavage and Global Deprotection :

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation :

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2 times).

  • Purification :

    • Dry the crude peptide under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization :

    • Confirm the identity and purity of the final cyclic peptide using mass spectrometry (MS) and analytical RP-HPLC.

G cluster_start Starting Material cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis cluster_end Final Product Start_Peptide Resin-Bound Cyclic Peptide Cleavage Cleavage from Resin (TFA/TIS/H2O) Start_Peptide->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification by RP-HPLC Precipitation->Purification Characterization Characterization (MS, Analytical HPLC) Purification->Characterization Final_Peptide Purified Cyclic Peptide Characterization->Final_Peptide

Diagram 3: Workflow for Cleavage, Purification, and Characterization.

Troubleshooting and Considerations

  • Incomplete Dde Deprotection : If incomplete deprotection is observed, the reaction time with hydrazine can be extended, or the number of treatments can be increased. Alternatively, the hydroxylamine/imidazole method can be employed.

  • Dde Migration : Dde migration to a free N-terminal amine can be a side reaction. To mitigate this, the N-terminus can be protected with a Boc group before Dde removal.[2]

  • Poor Cyclization Efficiency : Cyclization efficiency can be sequence-dependent. Optimization of coupling reagents, reaction time, and temperature may be necessary. The use of different coupling reagents such as HATU or DIC/HOAt can be explored.

  • Oligomerization : To minimize intermolecular reactions during cyclization, the synthesis should be performed on a resin with a low loading capacity.

By following these protocols, researchers can successfully synthesize cyclic peptides using this compound, a versatile building block for creating structurally constrained and biologically active molecules.

References

Application Notes and Protocols for Fmoc-Dap(Dde)-OH in Branched Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of structurally diverse peptides is a cornerstone of modern drug discovery and biomedical research. Branched peptides, in particular, offer significant advantages over their linear counterparts, including enhanced biological activity, increased stability against enzymatic degradation, and the potential for multivalent interactions with biological targets.[1] The strategic incorporation of non-standard amino acids with orthogonally protected side chains is paramount for the successful construction of these complex molecules.

Fmoc-Dap(Dde)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-N-β-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-diaminopropionic acid, is a key building block for the synthesis of branched peptides. It features two distinct protecting groups: the base-labile Fmoc group on the α-amine and the hydrazine-labile Dde group on the β-amine of the diaminopropionic acid side chain. This orthogonal protection scheme allows for the selective deprotection of the side-chain amine on the solid support, enabling the synthesis of a second peptide chain and creating a defined branch point.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in solid-phase peptide synthesis (SPPS) to generate branched peptides.

Chemical Properties of this compound

A clear understanding of the chemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValue
CAS Number 247127-51-1
Molecular Formula C₂₈H₃₀N₂O₆
Molecular Weight 490.55 g/mol
Synonyms Fmoc-Nβ-1-(4,4-diMethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-2,3-diaMinopropionic acid, N-alpha-Fmoc-N-gamma-Dde-L-2,3-diaminopropionic acid, Fmoc-Dpr(Dde)-OH

Principle of Orthogonal Protection

The successful synthesis of branched peptides using this compound hinges on the principle of orthogonal protection. In this strategy, two different protecting groups are used, each of which can be removed under specific conditions without affecting the other.

  • Fmoc (9-Fluorenylmethoxycarbonyl) group: Protects the α-amine of the amino acid. It is labile to basic conditions, typically a solution of 20% piperidine in dimethylformamide (DMF), which is used for the stepwise elongation of the peptide chain.

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group: Protects the β-amine of the Dap side chain. It is stable to the basic conditions used for Fmoc removal but can be selectively cleaved using a solution of 2% hydrazine in DMF.

This orthogonality allows for the synthesis of the primary peptide chain, followed by the selective deprotection of the Dap side chain and the subsequent synthesis of the second peptide chain, creating a branched structure.

Experimental Workflow for Branched Peptide Synthesis

The overall workflow for the synthesis of a branched peptide using this compound is depicted below. This process involves standard Fmoc-SPPS cycles for the main chain, followed by Dde deprotection and subsequent Fmoc-SPPS cycles for the branch.

G cluster_main_chain Main Chain Synthesis cluster_branch_synthesis Branch Synthesis cluster_final_steps Final Steps Resin Resin Swelling Fmoc_deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_deprotection1 Coupling1 Amino Acid Coupling Fmoc_deprotection1->Coupling1 Repeat1 Repeat Cycles Coupling1->Repeat1 Incorporate_Dap Incorporate this compound Repeat1->Incorporate_Dap Dde_deprotection Dde Deprotection (Hydrazine/DMF) Incorporate_Dap->Dde_deprotection Fmoc_deprotection2 Fmoc Deprotection (Piperidine/DMF) Dde_deprotection->Fmoc_deprotection2 Coupling2 Amino Acid Coupling Fmoc_deprotection2->Coupling2 Repeat2 Repeat Cycles Coupling2->Repeat2 Cleavage Cleavage from Resin (TFA cocktail) Repeat2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BP Branched Peptide (Dimeric Ligand Mimic) RTK Receptor Tyrosine Kinase (RTK) BP->RTK Binding Dimer Receptor Dimerization & Autophosphorylation RTK->Dimer Induces Grb2 Grb2 Dimer->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylates & Activates Gene Gene Expression (Proliferation, Survival) TF->Gene

References

Application Notes and Protocols for Selective Deprotection of the Dde Group on Solid Support

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is a cornerstone for the synthesis of complex peptides, including branched, cyclic, and side-chain modified peptides.[1] The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a widely utilized protecting group for the side-chain amino functions of lysine, ornithine, and other diamino acids.[2] Its stability to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal allows for its selective cleavage, enabling site-specific modifications of the peptide while it is still attached to the solid support.[3][4]

This document provides detailed protocols for the two most common methods for the selective deprotection of the Dde group on a solid support: the standard hydrazine-based method and a milder, orthogonal method employing hydroxylamine.

Principle of Orthogonal Protection with the Dde Group

The utility of the Dde group lies in its unique cleavage condition, which is orthogonal to the removal of other commonly used protecting groups in Fmoc-based SPPS. This orthogonality is the key to achieving site-specific modifications.

Orthogonal_Protection cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc Strategy) Peptide_Resin Peptide-Resin (N-α-Fmoc, Side-Chain-Dde, Side-Chain-tBu) Fmoc_Removal Fmoc Removal (e.g., 20% Piperidine/DMF) Peptide_Resin->Fmoc_Removal Chain Elongation Dde_Removal Dde Removal (e.g., 2% Hydrazine/DMF) Peptide_Resin->Dde_Removal Site-Specific Modification Final_Cleavage Final Cleavage & tBu Removal (e.g., TFA cocktail) Peptide_Resin->Final_Cleavage Direct Cleavage Fmoc_Removal->Peptide_Resin Next Coupling Cycle Dde_Removal->Final_Cleavage After Modification

Figure 1: Orthogonal protection strategy in Fmoc SPPS.

Experimental Protocols

Two primary methods for the selective deprotection of the Dde group on solid support are detailed below.

Protocol 1: Dde Deprotection using Hydrazine

This is the most common and robust method for Dde group removal.[5] However, it is important to note that hydrazine can also remove the Fmoc group, so the N-terminus of the peptide should be protected with a Boc group if it needs to remain protected.[2][3]

Workflow for Hydrazine-Based Dde Deprotection:

Hydrazine_Deprotection_Workflow start Start: Dde-Protected Peptide on Resin swell_resin 1. Swell Resin in DMF start->swell_resin prepare_reagent 2. Prepare 2% Hydrazine in DMF swell_resin->prepare_reagent hydrazine_treatment_1 3. Treat with 2% Hydrazine/DMF (3 min) prepare_reagent->hydrazine_treatment_1 filter_1 4. Filter hydrazine_treatment_1->filter_1 hydrazine_treatment_2 5. Repeat Hydrazine Treatment (3 min) filter_1->hydrazine_treatment_2 filter_2 6. Filter hydrazine_treatment_2->filter_2 hydrazine_treatment_3 7. Repeat Hydrazine Treatment (3 min) filter_2->hydrazine_treatment_3 filter_3 8. Filter hydrazine_treatment_3->filter_3 wash_dmf 9. Wash with DMF (3-5 times) filter_3->wash_dmf end End: Deprotected Peptide on Resin wash_dmf->end

Figure 2: Workflow for Dde deprotection using hydrazine.

Materials:

  • Dde-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

Procedure:

  • Swell the Dde-protected peptide-resin in DMF for 15-30 minutes.[5]

  • Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[2][5] Caution: Do not exceed a 2% hydrazine concentration, as higher concentrations can lead to side reactions such as peptide bond cleavage at glycine residues and the conversion of arginine to ornithine.[2][5]

  • Drain the DMF from the swollen resin.

  • Add the 2% hydrazine/DMF solution to the resin (approximately 10-25 mL per gram of resin).[5]

  • Agitate the mixture at room temperature for 3-5 minutes.[6]

  • Drain the reagent solution.

  • Repeat the hydrazine treatment (steps 4-6) two more times for a total of three treatments.[3][6]

  • After the final hydrazine treatment, thoroughly wash the resin with DMF (3-5 times) to remove the cleavage reagent and the pyrazole byproduct.[5]

Monitoring the Reaction: The removal of the Dde group can be monitored spectrophotometrically by detecting the absorbance of the indazole cleavage product at 290 nm in the filtrate.[3][7]

Protocol 2: Dde Deprotection using Hydroxylamine

This method offers an alternative to hydrazine and is particularly useful when full orthogonality with the Fmoc group is required, as it can selectively remove the Dde group without affecting the Fmoc protection.[7][8]

Workflow for Hydroxylamine-Based Dde Deprotection:

Hydroxylamine_Deprotection_Workflow start Start: Dde-Protected Peptide on Resin swell_resin 1. Swell Resin in NMP start->swell_resin prepare_reagent 2. Prepare Hydroxylamine/Imidazole in NMP swell_resin->prepare_reagent hydroxylamine_treatment 3. Treat with Reagent (1-2 hours) prepare_reagent->hydroxylamine_treatment filter_reagent 4. Filter hydroxylamine_treatment->filter_reagent wash_nmp 5. Wash with NMP (3-5 times) filter_reagent->wash_nmp wash_dcm 6. Wash with DCM (3-5 times) wash_nmp->wash_dcm dry_resin 7. Dry Resin Under Vacuum wash_dcm->dry_resin end End: Deprotected Peptide on Resin dry_resin->end

Figure 3: Workflow for Dde deprotection using hydroxylamine.

Materials:

  • Dde-protected peptide-resin

  • N-Methyl-2-pyrrolidone (NMP)

  • Hydroxylamine hydrochloride

  • Imidazole

  • Dichloromethane (DCM)

Procedure:

  • Swell the Dde-protected peptide-resin in NMP for 30 minutes.[6]

  • Prepare a solution of hydroxylamine hydrochloride (e.g., 0.75 M) and imidazole (e.g., 0.5 M) in NMP.[6]

  • Drain the NMP from the swollen resin.

  • Add the hydroxylamine/imidazole solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.[6]

  • Drain the reagent solution.

  • Wash the resin thoroughly with NMP (3-5 times).[6]

  • Wash the resin with DCM (3-5 times).[6]

  • Dry the resin under vacuum.

Data Presentation

The following tables summarize the key quantitative parameters for the selective deprotection of the Dde group.

Table 1: Reagent Concentrations and Ratios

Deprotection MethodReagentSolventConcentrationReference
HydrazineHydrazine monohydrateDMF2% (v/v)[2][5]
HydroxylamineHydroxylamine hydrochlorideNMP~0.75 M[6]
ImidazoleNMP~0.5 M[6]

Table 2: Reaction Conditions

Deprotection MethodReaction Time per TreatmentNumber of TreatmentsTemperatureReference
Hydrazine3-5 minutes3Room Temperature[2][6]
Hydroxylamine1-2 hours1Room Temperature[6]

Table 3: Troubleshooting and Optimization

IssuePotential CauseRecommended ActionReference
Incomplete CleavageInsufficient reaction time or reagent concentration. Steric hindrance.Increase the number of hydrazine treatments. Increase hydrazine concentration to 3-4% (with caution). Increase reaction time.[7][9]
Dde Group MigrationUse of piperidine for Fmoc deprotection.Use 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal. Use the more sterically hindered ivDde protecting group.[6][10]
Side Reactions (with Hydrazine)High hydrazine concentration.Do not exceed 2% hydrazine. Ensure N-terminal is Boc-protected if it needs to remain intact.[2][5]

Potential Side Reactions and Considerations

  • Dde Migration: The Dde group can migrate from its intended amine to another free amine, particularly during Fmoc deprotection with piperidine.[6][10] This can be minimized by using DBU for Fmoc removal or by employing the more sterically hindered ivDde protecting group.[6]

  • Hydrazine-Mediated Side Reactions: At concentrations above 2%, hydrazine can cause cleavage of the peptide backbone, especially at Glycine residues, and can convert Arginine to Ornithine.[2][5]

  • Incomplete Cleavage: The efficiency of Dde removal can be sequence-dependent and may be sluggish if the Dde group is in a sterically hindered environment or within an aggregated peptide sequence.[3][9] In such cases, increasing the reaction time or the number of hydrazine treatments may be necessary.[9] For the more robust ivDde group, concentrations of up to 10% hydrazine have been employed, though this increases the risk of side reactions.[3]

References

Application Notes and Protocols for the Hydrazine-Mediated Cleavage of the Dde Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a pivotal protecting group for primary amines, especially the ε-amino group of lysine, in peptide synthesis and modification.[1] Its primary advantage lies in its orthogonality to the commonly used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups.[1][2] The Dde group remains stable under the basic conditions required for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid - TFA).[1][3] This orthogonality allows for the selective deprotection of specific amine groups, enabling site-specific modifications such as the creation of branched or cyclic peptides and the attachment of labels.[1] The most prevalent method for the removal of the Dde group is treatment with a dilute solution of hydrazine in N,N-dimethylformamide (DMF).[1][2][4]

Mechanism of Dde Cleavage by Hydrazine

The cleavage of the Dde group is initiated by a nucleophilic attack of hydrazine on one of the carbonyl groups within the dioxocyclohexylidene ring.[1] This is followed by an intramolecular cyclization, which results in the formation of a stable pyrazole byproduct and the release of the deprotected amine.[1]

Dde_Cleavage_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R-NH-Dde R-NH-Dde Intermediate Intermediate R-NH-Dde->Intermediate Nucleophilic Attack Hydrazine + H₂N-NH₂ (Hydrazine) R-NH2 R-NH₂ (Free Amine) Intermediate->R-NH2 Cyclization & Release Pyrazole + Pyrazole Byproduct

Caption: Proposed mechanism of Dde cleavage by hydrazine.

Quantitative Data Summary

The efficiency of Dde group removal is influenced by several factors. The following table summarizes the key quantitative parameters for this reaction.

ParameterRecommended ConditionNotes
Hydrazine Concentration 2% (v/v) in DMFHigher concentrations (up to 4%) can be used for stubborn Dde groups, but this increases the risk of side reactions.[5] It is advised not to exceed a 2% concentration to avoid peptide bond cleavage and other side reactions.[1][4]
Solvent N,N-Dimethylformamide (DMF)The most commonly used solvent for this reaction.[1][2][4]
Reaction Time 3-15 minutes per treatmentTypically, the treatment is repeated 2-3 times.[3][4] For incomplete deprotection, the reaction time can be extended.[3]
Temperature Room TemperatureThe reaction is generally performed at ambient temperature.[1]
Monitoring UV SpectrophotometryThe pyrazole byproduct has a strong UV absorbance, which can be used to monitor the progress of the reaction.[1]

Experimental Protocols

The following are standard protocols for the on-resin removal of the Dde protecting group during solid-phase peptide synthesis (SPPS).

4.1. Standard Protocol for On-Resin Dde Cleavage

This protocol is a reliable starting point for most applications.[1]

Reagents and Materials:

  • Dde-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the Dde-protected peptide-resin in DMF for 15-30 minutes.[1]

  • Reagent Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[3][4]

  • Hydrazine Treatment: Drain the DMF from the swollen resin. Add the 2% hydrazine/DMF solution to the resin (approximately 10-25 mL per gram of resin).[1][4] Agitate the mixture gently at room temperature for 3 minutes.[3][4] Drain the solution.

  • Repeat Treatment: Repeat the hydrazine treatment two more times.[3][4]

  • Washing: After the final hydrazine treatment, thoroughly wash the resin with DMF (3-5 times) to remove the cleavage reagent and the pyrazole byproduct.[1][3][4] The resin is now ready for subsequent synthetic steps.[1]

4.2. Protocol for Incomplete Dde Cleavage

If incomplete deprotection is observed, the following modifications can be made.

Procedure:

  • Increase Reaction Time/Repetitions: Extend the treatment time with 2% hydrazine (e.g., to 5 minutes per treatment) or increase the number of repetitions.[3]

  • Optimize Hydrazine Concentration: If increasing the reaction time is not sufficient, a slight increase in the hydrazine concentration (e.g., to 3-4%) may be necessary.[5] However, be cautious of potential side reactions.

  • Ensure Proper Mixing: Inadequate mixing can lead to incomplete deprotection. Ensure the resin is well-suspended and agitated during the hydrazine treatment.[3]

Potential Side Reactions and Considerations

While hydrazine-mediated Dde cleavage is generally efficient, there are potential side reactions and considerations to be aware of.

Side Reaction / ConsiderationDescriptionMitigation Strategies
Peptide Backbone Cleavage High concentrations of hydrazine can cause cleavage of the peptide backbone, particularly at Glycine (Gly) residues.[1][4][5]Use a hydrazine concentration of 2% or less.[4][5]
Arginine to Ornithine Conversion The guanidinium group of Arginine (Arg) can be converted to the amino group of Ornithine (Orn) by hydrazine.[1][4][5]Use a hydrazine concentration of 2% or less.[4][5]
Dde Migration Dde migration can occur under basic conditions, such as during Fmoc removal with piperidine, leading to the transfer of the Dde group to a free amine.[3][6] This can happen both intra- and intermolecularly.[3][6]Use a milder base like DBU for Fmoc removal on adjacent residues.[3] Strategically place Dde-protected residues away from unprotected primary amines during piperidine treatment.[3]
Compatibility with Fmoc Group Standard hydrazine treatment for Dde removal is not compatible with the Fmoc protecting group.[7]The N-terminus should be protected with a Boc group, which is stable to hydrazine.[1][4]

Alternative Deprotection Methods

For specific synthetic strategies where hydrazine is not suitable, alternatives have been developed. One such alternative is the use of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP), which can selectively remove Dde groups in the presence of Fmoc protecting groups.[2][5]

Workflow for Site-Specific Peptide Modification

The following diagram illustrates a typical workflow for the site-specific modification of a peptide using Dde deprotection.

Peptide_Modification_Workflow cluster_synthesis Peptide Synthesis cluster_modification Site-Specific Modification cluster_finalization Finalization SPPS Solid-Phase Peptide Synthesis with Fmoc-Lys(Dde)-OH Fmoc_Deprotection Fmoc Deprotection (Piperidine) SPPS->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Dde_Deprotection Selective Dde Deprotection (2% Hydrazine in DMF) Coupling->Dde_Deprotection Completion of Peptide Chain Modification On-Resin Modification (e.g., Labeling, Branching) Dde_Deprotection->Modification Final_Cleavage Final Cleavage from Resin and Global Deprotection (TFA) Modification->Final_Cleavage Purification Purification (HPLC) Final_Cleavage->Purification

Caption: Workflow for site-specific peptide modification via Dde deprotection.

Conclusion

The hydrazine-mediated cleavage of the Dde protecting group is a fundamental technique in modern peptide chemistry, enabling the synthesis of complex and specifically modified peptides.[1] A thorough understanding of the reaction mechanism, optimization of experimental protocols, and awareness of potential side reactions are crucial for its successful application. By adhering to the guidelines presented in these application notes, researchers and drug development professionals can effectively utilize the Dde group to advance their scientific objectives.

References

On-Resin Ligation Strategies with Fmoc-Dap(Dde)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides and other complex peptide architectures is a cornerstone of modern drug discovery and development. On-resin cyclization strategies offer significant advantages in terms of efficiency, purity, and ease of handling. This document provides detailed application notes and experimental protocols for on-resin ligation strategies utilizing the versatile building block, N-α-Fmoc-N-β-Dde-L-diaminopropionic acid (Fmoc-Dap(Dde)-OH). The orthogonal protection scheme offered by the Fmoc (fluorenylmethyloxycarbonyl) and Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) groups allows for selective deprotection of the Dap side chain on the solid support, enabling subsequent intramolecular ligation to form a stable lactam bridge. This approach is particularly valuable for the synthesis of side-chain cyclized peptides, which often exhibit enhanced conformational stability, proteolytic resistance, and biological activity.

Principle of the Method

The core of this strategy lies in the orthogonal nature of the Fmoc and Dde protecting groups. The Fmoc group, protecting the α-amine of the peptide backbone, is labile to basic conditions (e.g., piperidine), while the Dde group, protecting the β-amine of the Dap side chain, is stable to these conditions. Conversely, the Dde group can be selectively removed using a mild hydrazine solution or a hydroxylamine/imidazole cocktail, leaving the Fmoc group and other acid-labile side-chain protecting groups intact.[1][2] This selective deprotection unmasks the nucleophilic side-chain amine of the Dap residue, which can then react with an activated carboxylic acid on the same peptide to form a cyclic structure directly on the solid support.

Data Presentation

Table 1: Orthogonal Protecting Group Compatibility
Protecting GroupReagent for RemovalStability Towards
Fmoc 20% Piperidine in DMFMild acid, Hydrazine
Dde 2% Hydrazine in DMF or 0.5 M Hydroxylamine/Imidazole in NMPPiperidine, TFA
Boc Trifluoroacetic Acid (TFA)Piperidine, Hydrazine
tBu Trifluoroacetic Acid (TFA)Piperidine, Hydrazine
Table 2: Comparison of Dde Deprotection Methods
ReagentConditionsTimeEfficacyNotes
2% Hydrazine in DMFRoom Temperature3 x 3 minHighMay partially cleave Fmoc group if N-terminus is not protected.[2][3]
0.5 M Hydroxylamine HCl / 0.5 M Imidazole in NMPRoom Temperature30-60 minHighOffers better orthogonality with the Fmoc group.[1][3]
Table 3: Common Coupling Reagents for On-Resin Lactam Bridge Formation
Coupling ReagentActivator/BaseTypical Reaction TimeReported Efficiency
HATU DIPEA2-24 hoursHigh
PyBOP DIPEA4-24 hoursHigh
DIC/Oxyma -2-24 hoursGood to High
COMU DIPEA1-4 hoursVery High

Efficiency is sequence and ring-size dependent.[4]

Experimental Protocols

Protocol 1: Linear Peptide Synthesis Incorporating this compound

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a linear peptide using Fmoc chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a 15-minute agitation.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HATU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for complete coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence. Incorporate this compound at the desired position for cyclization and another amino acid with a side chain to be activated for ligation (e.g., Fmoc-Asp(OtBu)-OH).

Protocol 2: Selective On-Resin Dde Deprotection

This protocol describes the removal of the Dde protecting group from the Dap side chain.

Method A: Hydrazine Deprotection

  • Resin Preparation: After incorporation of the final amino acid, ensure the N-terminal Fmoc group is protected (or alternatively, protect it with a Boc group if necessary to avoid cleavage by hydrazine).[2] Wash the resin with DMF.

  • Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

  • Reaction: Add the 2% hydrazine solution to the resin (10 mL per gram of resin). Gently agitate the mixture at room temperature for 3 minutes.[3]

  • Repeat: Drain the solution and repeat the hydrazine treatment two more times.

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of hydrazine and the cleaved Dde group.

Method B: Milder Hydroxylamine/Imidazole Deprotection

  • Resin Preparation: Wash the resin-bound peptide with DMF (3 times).

  • Deprotection Solution: Prepare a solution of 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in N-methyl-2-pyrrolidone (NMP).[3]

  • Reaction: Add the deprotection solution to the resin and agitate at room temperature for 30-60 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5 times).

Protocol 3: On-Resin Cyclization (Lactam Bridge Formation)

This protocol details the intramolecular ligation to form a cyclic peptide.

  • Side-Chain Carboxylic Acid Deprotection: If the partnering carboxylic acid for cyclization is protected (e.g., Asp(OtBu)), it must be deprotected. This is typically done during the final cleavage if a head-to-side chain cyclization is intended after cleavage. For a side-chain to side-chain cyclization on-resin, an orthogonal protecting group that can be removed without cleaving the peptide from the resin is required (e.g., allyl, removed with a palladium catalyst). For this protocol, we assume the carboxylic acid is the C-terminus of the peptide for a head-to-side-chain cyclization after selective deprotection of the Dap side chain.

  • Resin Swelling: Swell the resin with the deprotected Dap side chain in DMF.

  • Activation and Cyclization:

    • Prepare a solution of a coupling reagent (e.g., PyBOP, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Add the solution to the resin.

    • Shake the reaction mixture at room temperature for 4-24 hours.[4] The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: Once the cyclization is complete, wash the resin with DMF (5 times) and DCM (3 times).

Protocol 4: Cleavage, Global Deprotection, and Purification
  • Resin Washing and Drying: Wash the resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the remaining side-chain protecting groups (e.g., TFA/H₂O/Triisopropylsilane (TIS) in a 95:2.5:2.5 ratio).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether twice. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

OnResinLigationWorkflow start Start with Resin spps Linear Peptide Synthesis (Fmoc-SPPS) Incorporate this compound start->spps dde_deprotection Selective Dde Deprotection on Resin spps->dde_deprotection cyclization On-Resin Cyclization dde_deprotection->cyclization cleavage Cleavage & Global Deprotection cyclization->cleavage purification Purification (RP-HPLC) cleavage->purification end Cyclic Peptide purification->end

Caption: Overall workflow for on-resin synthesis of cyclic peptides.

DdeDeprotection cluster_0 Dap Side Chain Chemistry protected Dap Side Chain N-β-Dde reagent 2% Hydrazine in DMF or Hydroxylamine/Imidazole protected:f1->reagent deprotected Dap Side Chain N-β-H reagent->deprotected:f1

Caption: Selective deprotection of the Dde group on the Dap side chain.

OnResinCyclization cluster_1 On-Resin Lactam Bridge Formation linear N-terminus Peptide Chain Dap(NH2) More Peptide C-terminus(COOH) activated Coupling Reagent (e.g., HATU, PyBOP) linear:dap->activated linear:c->activated cyclic N-terminus Peptide Chain Dap(NH-CO) More Peptide C-terminus activated->cyclic Intramolecular Ligation

Caption: Schematic of on-resin head-to-side-chain cyclization.

References

Application Notes and Protocols for Site-Specific Fluorescent Labeling of Peptides using Fmoc-Dap(Dde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific fluorescent labeling of peptides is a cornerstone technique in modern chemical biology and drug development. It enables the precise monitoring of peptide localization, conformation, and interaction with biological targets. The use of orthogonally protected amino acids, such as N-α-Fmoc-N-β-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-diaminopropionic acid (Fmoc-Dap(Dde)-OH), offers a robust strategy for introducing a fluorescent probe at a specific position within a peptide sequence during solid-phase peptide synthesis (SPPS).

The this compound building block allows for the assembly of the full peptide chain using standard Fmoc chemistry. The Dde group, protecting the β-amino group of the diaminopropionic acid residue, is stable to the piperidine treatment used for Fmoc group removal. However, it can be selectively cleaved on-resin using a mild hydrazine solution, unmasking a primary amine for conjugation with an amine-reactive fluorescent dye. This method provides exquisite control over the labeling site, ensuring a homogenous product.

These application notes provide a detailed protocol for the synthesis, fluorescent labeling, and purification of a peptide using this compound, exemplified by the creation of a fluorescent substrate for Caspase-3, a key executioner enzyme in the apoptotic pathway.

Core Principles

The strategy relies on the orthogonality of the Fmoc and Dde protecting groups. The N-α-Fmoc group is base-labile (removed by piperidine), allowing for stepwise peptide chain elongation. The N-β-Dde group is stable to piperidine but labile to hydrazine, enabling selective deprotection of the Dap side chain for subsequent modification on the solid support. This two-tiered protective scheme allows for the site-specific incorporation of a fluorescent label.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Caspase-3 Substrate Precursor

This protocol details the synthesis of a peptide with the sequence Ac-Asp-Glu-Val-Dap-NH₂ on a Rink Amide resin. This sequence is a precursor to a known caspase-3 substrate, where the Dap residue will be labeled with a fluorophore.

Materials:

  • Rink Amide MBHA resin (0.4-0.8 mmol/g substitution)

  • Fmoc-protected amino acids: Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH, this compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Acetylation solution: 20% (v/v) acetic anhydride in DMF

  • Solvents: DMF, DCM (Dichloromethane), Isopropanol

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine/DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (First Residue: this compound):

    • In a separate vial, dissolve this compound (3 eq. relative to resin substitution), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test (a positive test indicates incomplete coupling).

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence (Val, Glu, Asp).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection of the N-terminal Asp residue, wash the resin with DMF.

    • Add the acetylation solution to the resin and agitate for 30 minutes.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Dry the resin under vacuum.

Protocol 2: On-Resin Dde Deprotection and Fluorescent Labeling

This protocol describes the selective removal of the Dde group and the subsequent coupling of 5(6)-Carboxyfluorescein (FAM) to the Dap side chain.

Materials:

  • Peptidyl-resin from Protocol 1

  • Dde deprotection solution: 2% (v/v) hydrazine monohydrate in DMF.

  • Fluorescent dye: 5(6)-Carboxyfluorescein (FAM)

  • Coupling reagents: HBTU, DIPEA

  • Solvents: DMF, DCM, Isopropanol

Procedure:

  • Resin Preparation: Swell the dried peptidyl-resin in DMF for 30 minutes.

  • Dde Group Removal:

    • Treat the resin with the 2% hydrazine/DMF solution for 3 minutes.

    • Drain the solution and repeat the hydrazine treatment two more times (total of 3 treatments).

    • Wash the resin thoroughly with DMF (5 times) to remove all traces of hydrazine.

  • Fluorescent Dye Coupling:

    • In a separate light-protected vial, dissolve 5(6)-FAM (2 eq. relative to resin substitution), HBTU (2 eq.), and DIPEA (3 eq.) in DMF to activate the carboxylic acid of the dye.[1]

    • Add the activated FAM solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours, protected from light.

    • Monitor the coupling reaction by taking a few resin beads and performing a Kaiser test. A negative test (beads remain colorless) indicates complete coupling.

  • Final Washing:

    • Wash the resin extensively with DMF (5 times), DCM (3 times), and Isopropanol (3 times).

    • Dry the fluorescently labeled peptidyl-resin under vacuum.

Protocol 3: Peptide Cleavage, Purification, and Characterization

This protocol outlines the final steps to obtain the purified fluorescently labeled peptide.

Materials:

  • Labeled peptidyl-resin from Protocol 2

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Solvents for HPLC: Acetonitrile (ACN), water, 0.1% TFA

  • Reverse-phase HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (OtBu).

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Purification:

    • Dissolve the crude peptide pellet in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

    • Purify the peptide by reverse-phase HPLC. Monitor the elution at both ~220 nm (peptide backbone) and ~495 nm (FAM dye).[1]

    • Collect the fractions containing the desired product, identified by a peak that absorbs at both wavelengths.

  • Characterization and Lyophilization:

    • Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.

    • Analyze the purity of the final product by analytical RP-HPLC.

    • Lyophilize the pure fractions to obtain the final fluorescently labeled peptide as a powder.

    • Store the lyophilized peptide at -20°C or lower, protected from light.

Data Presentation

Quantitative data for the synthesis and labeling process are summarized below. These values are typical and may vary depending on the specific peptide sequence and reaction conditions.

ParameterTypical Value/RangeMonitoring Method
SPPS
Amino Acid Coupling Efficiency> 99%Kaiser Test
On-Resin Labeling
Dde Deprotection Time3 x 3 minutes-
Dye Coupling Time2 - 4 hoursKaiser Test
On-Resin Labeling Yield80 - 95%HPLC analysis of a small cleaved sample
Purification & Characterization
Crude Peptide Purity (Post-Cleavage)60 - 80%Analytical RP-HPLC
Final Purity (Post-Purification)> 95%Analytical RP-HPLC
Photophysical Properties (FAM-labeled peptide)
Excitation Maximum (λex)~495 nmFluorescence Spectroscopy
Emission Maximum (λem)~517 nm[2]Fluorescence Spectroscopy
Molar Extinction Coefficient (ε) at λmax>70,000 M⁻¹cm⁻¹ (in pH 9 buffer)[1]UV-Vis Spectroscopy

Mandatory Visualizations

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Labeling On-Resin Labeling cluster_Final Cleavage & Purification Resin_Swelling Resin_Swelling Fmoc_Deprotection_1 Fmoc_Deprotection_1 Resin_Swelling->Fmoc_Deprotection_1 DMF Coupling_Dap Couple this compound Fmoc_Deprotection_1->Coupling_Dap 20% Piperidine/DMF Peptide_Elongation Repeat Cycles (Val, Glu, Asp) Coupling_Dap->Peptide_Elongation HBTU/DIPEA Acetylation Acetylation Peptide_Elongation->Acetylation Final Fmoc Deprotection Peptidyl_Resin Peptidyl_Resin Acetylation->Peptidyl_Resin Acetic Anhydride Dde_Deprotection Dde_Deprotection Peptidyl_Resin->Dde_Deprotection DMF Swelling Dye_Coupling Couple 5(6)-FAM Dde_Deprotection->Dye_Coupling 2% Hydrazine/DMF Labeled_Resin Labeled_Resin Dye_Coupling->Labeled_Resin HBTU/DIPEA Cleavage Cleavage Labeled_Resin->Cleavage TFA Cocktail Precipitation Precipitation Cleavage->Precipitation Crude Peptide Purification RP-HPLC Precipitation->Purification Cold Ether Characterization MS & HPLC Analysis Purification->Characterization Pure Peptide

Caption: Experimental workflow for fluorescent labeling of peptides.

Application Example: Caspase-3 Mediated Apoptosis Signaling Pathway

The fluorescently labeled peptide Ac-Asp-Glu-Val-Dap(FAM)-NH₂ can be used as a substrate in a FRET-based assay to measure the activity of Caspase-3. In a full FRET substrate, a quencher would be incorporated elsewhere in the peptide. Upon cleavage of the peptide bond between Asp and Dap(FAM) by active Caspase-3, the fluorophore and quencher would separate, leading to an increase in fluorescence. This assay is relevant for studying apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_assay FRET Assay Death_Receptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation Death_Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 cleavage Cell_Stress Cellular Stress / DNA Damage Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates FRET_Substrate Fluorescent Peptide Substrate Caspase3->FRET_Substrate cleavage Apoptosis Apoptosis Substrates->Apoptosis Cleaved_Substrate Cleaved Fragments FRET_Substrate->Cleaved_Substrate Fluorescence Fluorescence Signal Cleaved_Substrate->Fluorescence

Caption: Caspase-3 activation and its detection via a fluorescent substrate.

References

Application Notes and Protocols: Fmoc-Dap(Dde)-OH in the Synthesis of Peptide-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Dap(Dde)-OH is a versatile building block in solid-phase peptide synthesis (SPPS), particularly valuable for the construction of complex peptide-drug conjugates (PDCs). Its unique orthogonal protection scheme, featuring the acid-labile Fmoc group on the α-amine and the hydrazine- or hydroxylamine-sensitive Dde group on the side-chain amine, allows for site-specific modification of the peptide backbone. This enables the precise attachment of payloads such as cytotoxic drugs, imaging agents, or radionuclides, a critical requirement for the development of targeted therapeutics with improved efficacy and reduced off-target toxicity.

This document provides detailed application notes on the utility of this compound and comprehensive protocols for its incorporation into peptide sequences and subsequent conjugation to a drug moiety.

Key Applications of this compound in PDC Synthesis

The strategic incorporation of this compound into a peptide sequence offers several advantages for the development of PDCs:

  • Site-Specific Drug Conjugation: The orthogonal nature of the Dde protecting group allows for its selective removal on-resin without affecting other protecting groups or the peptide-resin linkage. This exposes a unique primary amine on the diaminopropionic acid side chain, providing a specific handle for the covalent attachment of a drug or linker-drug cassette.[1]

  • Synthesis of Branched PDCs: The deprotected side-chain amine can serve as an initiation point for the synthesis of a second peptide chain, leading to the formation of branched peptide structures. This can be utilized to create multi-functional PDCs with, for example, one branch for targeting and another for carrying the therapeutic payload.

  • Introduction of Payloads via Linkers: The exposed amine is a versatile functional group for reaction with a variety of linker chemistries. Activated esters, isothiocyanates, and other electrophilic groups on a linker attached to a drug can readily react with the Dap side-chain amine to form stable covalent bonds.

  • Enhanced Design Flexibility: The ability to introduce a conjugation site at a specific position within the peptide sequence allows for the optimization of the PDC's pharmacokinetic and pharmacodynamic properties. The position of the drug can influence its interaction with the target, its release profile, and the overall stability of the conjugate.

Experimental Protocols

The following protocols describe the general workflow for the synthesis of a peptide-drug conjugate using this compound. As a specific example, we will consider the synthesis of a peptide targeting the CXCR4 receptor, a key player in cancer metastasis and inflammation, conjugated to a cytotoxic drug.

Materials and Reagents
Reagent/MaterialGrade
This compoundPeptide Synthesis Grade
Rink Amide Resin (or other suitable resin)100-200 mesh
Standard Fmoc-protected amino acidsPeptide Synthesis Grade
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)ACS Grade
PiperidineReagent Grade
Diisopropylethylamine (DIPEA)Peptide Synthesis Grade
HBTU (or other coupling reagent)Peptide Synthesis Grade
Hydrazine hydrateReagent Grade
Hydroxylamine hydrochlorideReagent Grade
ImidazoleReagent Grade
Drug-Linker-NHS esterSynthesis Grade
Trifluoroacetic acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent Grade
Dithiothreitol (DDT)Reagent Grade
Diethyl ether (cold)ACS Grade
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-SPPS for the synthesis of a CXCR4-targeting peptide with a Dap(Dde) residue for subsequent drug conjugation.

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, signifies a complete reaction).

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the incorporation of this compound at the desired position.

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Next cycle Peptide_Resin Peptidyl-Resin with Dap(Dde) Repeat->Peptide_Resin Final cycle

SPPS workflow for peptide synthesis.

Protocol 2: On-Resin Dde Deprotection

This protocol describes two common methods for the selective removal of the Dde protecting group from the Dap side chain while the peptide is still attached to the resin.

Method A: Hydrazine Deprotection [2]

  • Wash the peptidyl-resin with DMF (3x).

  • Prepare a 2% (v/v) solution of hydrazine hydrate in DMF.

  • Add the hydrazine solution to the resin and agitate for 15 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 3 and 4 one more time.

  • Wash the resin thoroughly with DMF (5x) to remove all traces of hydrazine.

Method B: Hydroxylamine Deprotection [3]

  • Wash the peptidyl-resin with DMF (3x).

  • Prepare a deprotection solution of 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in NMP.

  • Add the deprotection solution to the resin and agitate for 30-60 minutes at room temperature.

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5x).

Deprotection MethodReagentsTimeKey Considerations
Hydrazine2% Hydrazine hydrate in DMF2 x 15 minCan partially cleave Fmoc groups with prolonged exposure. N-terminal Boc protection is recommended.
Hydroxylamine0.5 M Hydroxylamine HCl, 0.5 M Imidazole in NMP30-60 minGenerally milder and offers better orthogonality with the Fmoc group.
Protocol 3: On-Resin Drug Conjugation

This protocol describes the conjugation of a drug-linker entity, activated as an N-hydroxysuccinimide (NHS) ester, to the deprotected Dap side-chain amine.

  • Wash the resin with the deprotected Dap side chain with DMF (3x).

  • In a separate vial, dissolve the drug-linker-NHS ester (2-3 eq.) and DIPEA (4-6 eq.) in DMF.

  • Add the drug-linker solution to the resin.

  • Agitate the mixture for 2-4 hours at room temperature, or overnight at 4°C.

  • Monitor the reaction completion using a suitable method (e.g., Kaiser test for the disappearance of free amines).

  • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.

Conjugation_Workflow Start Peptidyl-Resin with Dap(Dde) Dde_Deprotection Dde Deprotection (e.g., 2% Hydrazine/DMF) Start->Dde_Deprotection Wash1 Wash (DMF) Dde_Deprotection->Wash1 Drug_Conjugation Drug-Linker Conjugation (Drug-Linker-NHS, DIPEA) Wash1->Drug_Conjugation Wash2 Wash (DMF, DCM) Drug_Conjugation->Wash2 PDC_Resin PDC on Resin Wash2->PDC_Resin

On-resin drug conjugation workflow.

Protocol 4: Cleavage and Deprotection

This final step cleaves the synthesized PDC from the resin and removes any remaining acid-labile side-chain protecting groups.

  • Wash the PDC-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). For peptides containing sensitive residues like Cys or Met, scavengers such as DDT may be added.

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved PDC.

  • Precipitate the crude PDC by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge to pellet the PDC.

  • Wash the PDC pellet with cold diethyl ether and dry under vacuum.

  • Purify the PDC using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application Example: Targeting the CXCR4 Signaling Pathway in Cancer

The CXCR4 receptor and its ligand CXCL12 play a crucial role in tumor progression, metastasis, and angiogenesis. Peptides that can antagonize the CXCR4 receptor are promising candidates for the development of targeted cancer therapies. By incorporating this compound into a CXCR4-antagonistic peptide sequence, a potent cytotoxic drug can be specifically delivered to cancer cells overexpressing this receptor.

CXCR4_Signaling_Pathway cluster_cell Cancer Cell CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds Signaling Downstream Signaling (Proliferation, Metastasis) CXCR4->Signaling Activates PDC Peptide-Drug Conjugate PDC->CXCR4 Binds & Blocks Internalization Internalization PDC->Internalization Triggers Drug Cytotoxic Drug Apoptosis Apoptosis Drug->Apoptosis Induces Internalization->Drug Releases

Targeting CXCR4 with a PDC.

Conclusion

This compound is an invaluable tool for the synthesis of well-defined peptide-drug conjugates. The orthogonal protection strategy it offers enables the precise, site-specific incorporation of therapeutic and diagnostic agents onto a peptide scaffold. The protocols outlined in this document provide a general framework for researchers to design and synthesize novel PDCs for a wide range of applications in drug discovery and development. Careful optimization of reaction conditions and purification methods is essential to obtain high-purity conjugates for biological evaluation.

References

Application Notes: The Strategic Use of Fmoc-Dap(Dde)-OH in Combinatorial Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-L-2,3-diaminopropionic acid (Dde), or Fmoc-Dap(Dde)-OH, is a specialized amino acid derivative crucial for advancing combinatorial peptide chemistry. Its utility lies in the orthogonal nature of its two protecting groups: the base-labile Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group and the hydrazine-labile Nβ-Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group. This orthogonality allows for the selective deprotection of the side-chain amine while the peptide remains anchored to the solid support and the N-terminus remains protected, enabling the synthesis of complex and diverse peptide libraries.

The Dde group is stable under the mild basic conditions (e.g., piperidine) used to remove the Fmoc group during standard solid-phase peptide synthesis (SPPS), as well as to the acidic conditions of final cleavage from many resins.[1] This stability permits the stepwise elongation of the primary peptide chain. Subsequently, the Dde group can be selectively removed on-resin using a dilute solution of hydrazine, exposing the side-chain amine of the diaminopropionic acid residue for further modification.[2][3] This unique feature is leveraged to create sophisticated peptide libraries with diverse structural motifs.

Key Applications:

  • Branched Peptide Libraries: After incorporating this compound into a peptide sequence, the Dde group can be removed to reveal a free amine. This amine serves as an initiation point for the synthesis of a secondary peptide chain, resulting in libraries of branched or "Y-shaped" peptides with unique conformational properties and binding epitopes.[1][3]

  • Site-Specific Conjugation and Labeled Libraries: The exposed side-chain amine acts as a specific handle for conjugating various molecules. This is invaluable for creating libraries where each peptide is tagged with a reporter molecule (e.g., fluorophores, biotin), a drug payload, or a polyethylene glycol (PEG) chain for improved pharmacokinetics. This strategy was highlighted as effective for synthesizing biotin-labeled peptides and can be extended to many other labels.[4]

  • Cyclic Peptide Libraries: The selective deprotection of the Dap side chain allows for on-resin cyclization. A bond can be formed between the newly freed amine and the C-terminal carboxyl group or another reactive side chain within the sequence, generating libraries of conformationally constrained cyclic peptides. These structures often exhibit enhanced stability and biological activity.[3]

Data Presentation

The efficiency of synthesis and deprotection steps is critical for the successful generation of high-quality peptide libraries. The following table summarizes expected outcomes for key processes involving this compound in standard Fmoc-SPPS.

ParameterExpected Efficiency/PurityMonitoring MethodReference
Fmoc Deprotection Efficiency> 99%UV-Vis Spectrophotometry of Piperidine-Fulvene Adduct[5]
Amino Acid Coupling Efficiency> 99%Kaiser Test (Ninhydrin Test) or Chloranil Test[6]
Dde Deprotection EfficiencyVariable, often requires optimizationHPLC analysis of a microcleavage sample[7][8]
Crude Peptide Purity (Post-Cleavage)Sequence-dependent, typically 70-90%Analytical RP-HPLC[6]
Final Purity (Post-Purification)> 95-98%Analytical RP-HPLC and Mass Spectrometry[6]

Experimental Protocols

Protocol 1: Incorporation of this compound via Fmoc-SPPS

This protocol outlines the standard procedure for incorporating an this compound residue into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15-20 minutes to ensure complete removal of the N-terminal Fmoc group from the preceding amino acid.[6]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate this compound (3-4 equivalents relative to resin loading) with a coupling agent like HBTU/HATU (3-4 eq.) and a base such as N,N-diisopropylethylamine (DIEA) (6-8 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times). The resin is now ready for the next synthesis cycle.

Protocol 2: Selective On-Resin Dde Group Deprotection

This protocol is performed after the primary peptide sequence has been synthesized and before final cleavage from the resin. The N-terminal Fmoc group of the last residue should be left on to prevent side reactions at the N-terminus.

Method A: Standard Hydrazine Treatment [2]

  • Resin Preparation: Wash the peptide-resin thoroughly with DMF (3-5 times).

  • Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. Caution: Do not exceed 2% hydrazine, as higher concentrations can cause side reactions.[2]

  • Reaction: Add the 2% hydrazine solution to the resin (approx. 10-15 mL per gram of resin). Agitate gently at room temperature for 3 minutes. Drain the solution.

  • Repetition: Repeat the hydrazine treatment (Step 3) two more times for a total of three treatments.

  • Washing: Wash the resin extensively with DMF (5-7 times) to completely remove hydrazine and the cleaved Dde protecting group. The resin now has a free side-chain amine on the Dap residue, ready for modification.

Method B: Milder Hydroxylamine/Imidazole Treatment [8][9]

This method is an alternative for sensitive sequences or when full orthogonality with Fmoc is critical.

  • Resin Preparation: Wash the peptide-resin with DMF (3-5 times).

  • Deprotection Solution: Prepare a solution of 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in N-methylpyrrolidone (NMP).

  • Reaction: Add the deprotection solution to the resin and agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Synthesis of a Branched Peptide

This protocol follows the selective deprotection of the Dde group (Protocol 2).

  • Amino Acid Coupling: Couple the first amino acid of the branch chain to the now-free side-chain amine of the Dap residue using the same coupling procedure described in Protocol 1, Step 4.

  • Chain Elongation: Continue the synthesis of the secondary peptide chain using standard Fmoc-SPPS cycles (Fmoc deprotection, washing, coupling, washing) until the desired branched sequence is complete.

  • Final Cleavage: Once the synthesis is complete, perform a final N-terminal Fmoc deprotection, wash the resin, and cleave the peptide from the resin while simultaneously removing all remaining side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Visualizations

Orthogonal_Deprotection cluster_0 This compound Structure cluster_1 Deprotection Pathways Structure Fmoc-NH-CH(CH₂-NH-Dde)-COOH Fmoc_Removal Nα-Fmoc Removal 20% Piperidine in DMF Structure->Fmoc_Removal Dde_Removal Nβ-Dde Removal 2% Hydrazine in DMF Structure->Dde_Removal Product1 H₂N-CH(CH₂-NH-Dde)-COOH Fmoc_Removal->Product1 Exposes N-terminus for chain elongation Product2 Fmoc-NH-CH(CH₂-NH₂)-COOH Dde_Removal->Product2 Exposes side-chain for branching/conjugation

Caption: Orthogonal removal of Fmoc and Dde protecting groups.

Branched_Peptide_Workflow start Start with Solid Support Resin spps 1. Synthesize Main Chain (Fmoc-SPPS) Incorporate this compound start->spps dde_removal 2. Selective Dde Removal (2% Hydrazine/DMF) spps->dde_removal branch_spps 3. Synthesize Branch Chain on Dap Side-Chain dde_removal->branch_spps cleavage 4. Final Cleavage & Global Deprotection branch_spps->cleavage library Branched Peptide Library cleavage->library

Caption: Workflow for synthesizing a branched peptide library.

OBOC_Screening_Workflow start One-Bead-One-Compound (OBOC) Peptide Library incubation 1. Incubate with Fluorescently-Labeled Target start->incubation washing 2. Wash to Remove Non-specific Binders incubation->washing identification 3. Identify Positive 'Hit' Beads (Fluorescence Microscopy) washing->identification isolation 4. Isolate Hit Beads identification->isolation sequencing 5. Sequence Peptide (e.g., MALDI-TOF MS) isolation->sequencing hit_peptide Identified High-Affinity Peptide Sequence sequencing->hit_peptide

Caption: Workflow for screening an OBOC combinatorial library.

References

Troubleshooting & Optimization

Troubleshooting incomplete Dde deprotection of Fmoc-Dap(Dde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the deprotection of the Dde group from Fmoc-Dap(Dde)-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the Dde protecting group in peptide synthesis?

A1: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a protecting group for primary amines, frequently used for the side chain of diaminopropionic acid (Dap) or lysine. Its main advantage is its orthogonality to the widely used Fmoc and Boc protecting groups. This orthogonality allows for the selective removal of the Dde group to enable site-specific modifications of a peptide while it is still on the solid support, such as branching, cyclization, or the attachment of labels.[1][2]

Q2: What are the standard conditions for removing the Dde group?

A2: The most common method for Dde removal involves treating the peptide-resin with a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2][3]

Q3: Can the Fmoc group be cleaved by hydrazine during Dde deprotection?

A3: Yes, hydrazine can also remove the Fmoc protecting group.[2][3] Therefore, if selective side-chain deprotection is desired after the full peptide sequence has been assembled, the N-terminus should be protected with a group stable to hydrazine, such as the Boc group.[2][3]

Q4: Are there alternative, milder reagents for Dde removal that are compatible with the Fmoc group?

A4: Yes, for instances where maintaining the Fmoc group is critical, a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can be used for Dde removal.[1][2][4] This method provides full orthogonality with the Fmoc protecting group.[4]

Q5: What is the difference between the Dde and ivDde protecting groups?

A5: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is a more sterically hindered analogue of Dde.[1][2] This increased steric hindrance makes the ivDde group more robust and less prone to premature cleavage or migration during prolonged exposure to piperidine in long syntheses.[1][2][3] However, this stability can sometimes make the ivDde group more difficult to remove.[3][5]

Troubleshooting Guide: Incomplete Dde Deprotection

Issue: After following the standard Dde deprotection protocol, analysis by HPLC and/or mass spectrometry indicates that the Dde group is not completely removed.

This is a common issue that can arise from several factors. The following troubleshooting guide provides a systematic approach to identify and resolve the problem.

Step 1: Verify Experimental Protocol and Reagents

Ensure that the deprotection protocol was followed correctly and that the reagents are of good quality.

  • Hydrazine Solution: Was the 2% hydrazine in DMF solution freshly prepared? Hydrazine can degrade over time.

  • Reaction Time and Repetitions: The standard protocol often calls for multiple short treatments (e.g., 3 x 3 minutes).[1] Were the specified number of repetitions performed?

  • Mixing: Was the resin adequately agitated during the deprotection steps to ensure uniform exposure to the reagent?[1]

Step 2: Optimization of Deprotection Conditions

If the protocol and reagents are sound, the next step is to optimize the reaction conditions. The efficiency of Dde removal can be influenced by peptide sequence, steric hindrance, and resin aggregation.

ParameterStandard ConditionOptimization StrategyRationale
Reaction Time 3 x 3 minutesIncrease individual treatment times (e.g., 3 x 5-10 minutes).[1][6]Allows more time for the reaction to proceed, especially for sterically hindered Dde groups.
Number of Treatments 3 repetitionsIncrease the number of repetitions (e.g., 4-5 times).Ensures fresh reagent is available to drive the reaction to completion.
Hydrazine Concentration 2% (v/v) in DMFCautiously increase to 4-5%. In difficult cases, up to 10% has been used for ivDde.[3][7]Higher concentration can improve reaction kinetics. Caution: Concentrations above 2% may increase the risk of side reactions like peptide cleavage at Glycine residues or conversion of Arginine to Ornithine.[2][8]
Temperature Room TemperatureGently warm the reaction to 30-40°C.Increased temperature can help overcome kinetic barriers and disrupt peptide aggregation.
Step 3: Addressing Peptide Aggregation

Peptide aggregation on the solid support can physically block the deprotection reagent from accessing the Dde group. This is a common issue in long or hydrophobic sequences.

  • Solvent Choice: Consider switching from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating peptides.

  • Chaotropic Agents: The addition of a low concentration of a chaotropic salt, like guanidinium chloride, to the deprotection solution can help disrupt secondary structures.

Step 4: Analytical Monitoring

It is crucial to have a reliable analytical method to monitor the progress of the deprotection.

  • HPLC: High-Performance Liquid Chromatography is the primary tool for assessing the completeness of the reaction. The deprotected peptide will have a different retention time than the Dde-protected peptide.

  • Mass Spectrometry (MS): MS analysis provides definitive confirmation of the presence or absence of the Dde group by comparing the observed molecular weight to the theoretical masses of the protected and deprotected peptides. The Dde group adds 178.0994 Da to the mass of the peptide.[9]

  • Spectrophotometry: The cleavage of the Dde group by hydrazine releases a pyrazole byproduct that absorbs strongly at around 290 nm.[3] This can be used to monitor the reaction progress in real-time.

Experimental Protocols

Protocol 1: Standard Dde Deprotection with Hydrazine
  • Resin Preparation: Swell the Dde-protected peptide-resin in DMF for 15-30 minutes. Drain the DMF.

  • Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Hydrazine Treatment: Add the 2% hydrazine/DMF solution to the resin (approximately 10-25 mL per gram of resin).[8]

  • Reaction: Agitate the mixture at room temperature for 3 minutes.

  • Drain and Repeat: Drain the solution and repeat the hydrazine treatment two more times.[1]

  • Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove residual hydrazine and the cleavage byproduct.[1]

Protocol 2: Milder Dde Deprotection with Hydroxylamine
  • Resin Preparation: Wash the peptide-resin with DMF (3 times).

  • Deprotection Solution Preparation: Prepare a solution of 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in NMP.[1]

  • Hydroxylamine Treatment: Add the deprotection solution to the resin.

  • Reaction: Agitate the mixture at room temperature. Reaction times may be longer than with hydrazine and may require optimization (e.g., 1-3 hours).

  • Drain and Wash: Drain the solution and wash the resin thoroughly with NMP, followed by DMF.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete Dde deprotection.

Dde_Troubleshooting_Workflow start Incomplete Dde Deprotection Observed (HPLC/MS Data) check_protocol Step 1: Verify Protocol & Reagents - Fresh Hydrazine? - Correct Time/Repetitions? - Adequate Mixing? start->check_protocol analyze Analyze Sample (HPLC/MS) check_protocol->analyze Re-run Deprotection optimize_conditions Step 2: Optimize Conditions - Increase Time/Repetitions - Increase Hydrazine Conc. (Caution!) - Increase Temperature optimize_conditions->analyze Re-run Deprotection address_aggregation Step 3: Address Aggregation - Switch to NMP - Add Chaotropic Agents address_aggregation->analyze Re-run Deprotection alternative_reagent Consider Alternative Reagent - Hydroxylamine/Imidazole (if Fmoc preservation is key) alternative_reagent->analyze Run Deprotection complete Deprotection Complete analyze->complete Successful incomplete Still Incomplete analyze->incomplete Unsuccessful incomplete->optimize_conditions incomplete->address_aggregation incomplete->alternative_reagent

Caption: Troubleshooting workflow for incomplete Dde deprotection.

Chemical Deprotection Pathway

The diagram below illustrates the chemical reaction for the removal of the Dde protecting group from an amine using hydrazine.

Dde_Deprotection_Mechanism cluster_reactants Reactants cluster_products Products Peptide_Dde Peptide-NH-Dde Peptide_NH2 Deprotected Peptide-NH₂ Peptide_Dde->Peptide_NH2 Deprotection Byproduct Pyrazole Byproduct Peptide_Dde->Byproduct Hydrazine Hydrazine (NH₂NH₂) Hydrazine->Peptide_NH2 Hydrazine->Byproduct

Caption: Chemical pathway of Dde deprotection by hydrazine.

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Dap(Dde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is tailored for researchers, scientists, and drug development professionals utilizing Fmoc-Dap(Dde)-OH in solid-phase peptide synthesis (SPPS). Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate and optimize your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

A1: The main challenges associated with the coupling of this compound are primarily due to steric hindrance. This hindrance arises from the bulky Fmoc protecting group on the α-amine and the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group on the side-chain amine. This bulkiness can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling reactions.

Q2: How can I detect incomplete coupling of this compound?

A2: The most common method for monitoring the completion of a coupling reaction is the qualitative Kaiser (ninhydrin) test. This test detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines.

For a more quantitative assessment, a small aliquot of the peptide can be cleaved from the resin and analyzed by mass spectrometry (MS) and high-performance liquid chromatography (HPLC). The presence of deletion sequences (peptides missing the Dap(Dde) residue) in the mass spectrum or a complex purity profile in the HPLC chromatogram would confirm incomplete coupling.

Q3: What is the Dde protecting group and under what conditions is it stable and removed?

A3: The Dde group is an orthogonal protecting group used for the side-chain amine of amino acids like diaminopropionic acid (Dap), diaminobutyric acid (Dab), and lysine (Lys). Its key feature is its stability under the standard basic conditions used for Fmoc-group removal (e.g., 20% piperidine in DMF) and the acidic conditions for Boc-group removal (e.g., trifluoroacetic acid - TFA).[1] This orthogonality allows for selective deprotection of the side chain while the peptide backbone remains protected.

The Dde group is typically removed using a solution of 2% hydrazine in DMF.[2][3]

Q4: Are there any known side reactions associated with the Dde group?

A4: Yes, a potential side reaction is Dde migration. Under basic conditions, particularly with prolonged exposure to piperidine, the Dde group can migrate from one amino group to another free amine within the same peptide or between different peptide chains on the resin.[1][4] This can be minimized by using shorter piperidine treatment times or by employing a milder base like DBU for Fmoc deprotection when a Dde-protected residue is nearby.[4] For lengthy syntheses, the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group can be a more robust alternative with greater stability towards piperidine.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the coupling of this compound and provides systematic solutions.

Problem Potential Cause Recommended Solution(s)
Positive Kaiser test after a single coupling Incomplete reaction due to steric hindrance. 1. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound. 2. Extend the coupling time: Increase the reaction time from the standard 1-2 hours to 2-4 hours, or even overnight for particularly difficult couplings.
Positive Kaiser test persists after double coupling Insufficient reactivity of the coupling reagent. 1. Switch to a more potent coupling reagent: Utilize uronium/aminium salt-based reagents like HATU, HCTU, or COMU, or phosphonium salt-based reagents like PyAOP or PyBOP, which are more effective for sterically hindered amino acids. 2. Increase reagent equivalents: Use a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents relative to the resin loading).
Low final peptide yield with deletion of Dap residue Peptide aggregation on the resin, making the N-terminus inaccessible. 1. Change the solvent: Switch from DMF to N-methyl-2-pyrrolidone (NMP) or use a mixture of DMF with a "chaotropic" solvent like DMSO to disrupt secondary structures. 2. Increase the reaction temperature: Cautiously raising the temperature to 40-50°C can improve coupling kinetics, but be mindful of the increased risk of racemization.
Dde group is partially or fully cleaved during synthesis Prolonged exposure to piperidine during Fmoc deprotection. 1. Minimize piperidine exposure: Reduce the deprotection time to the minimum necessary for complete Fmoc removal. 2. Use an alternative base: Consider using 2% DBU in DMF for Fmoc deprotection, especially if Dde migration is also a concern.[4] 3. Use the ivDde protecting group: For long and complex peptides, Fmoc-Dap(ivDde)-OH offers enhanced stability.[1]
Incomplete Dde removal with hydrazine Insufficient reaction time or steric hindrance around the Dde group. 1. Increase reaction time or repetitions: Extend the duration of the 2% hydrazine treatment or increase the number of treatments.[1] 2. Ensure proper mixing: Agitate the resin sufficiently during the hydrazine treatment to ensure all beads are exposed to the reagent.

Data Presentation

Comparison of Coupling Reagents for Hindered Amino Acids

The choice of coupling reagent is critical when dealing with sterically hindered amino acids like this compound. The following table provides a comparative overview of commonly used reagents.

Coupling ReagentClassRelative SpeedPurity/EfficiencyRisk of RacemizationKey Considerations
HATU Uronium/AminiumVery FastVery HighLowHighly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[5][6]
HBTU/TBTU Uronium/AminiumFastHighLow (with HOBt)Very efficient and widely used reagents.
HCTU Uronium/AminiumVery FastVery HighLowSimilar to HATU in efficiency, often more cost-effective.
COMU Uronium/AminiumVery FastVery HighVery LowHigh efficiency comparable to HATU, with improved safety (non-explosive byproducts).[6]
PyBOP/PyAOP PhosphoniumFastHighLowHigh efficiency with less risk of guanidinylation side reactions compared to uronium salts.
DIC/HOBt Carbodiimide/AdditiveModerateGoodModerateCost-effective, but may require longer reaction times or double coupling for hindered residues.
DIC/OxymaPure® Carbodiimide/AdditiveModerate-FastHighVery LowA safer and often more efficient alternative to HOBt.[6]

Disclaimer: The data presented is a summary of representative values from various sources. Actual results can vary based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Standard Double Coupling Protocol for this compound using HATU

This protocol is recommended for the efficient incorporation of this compound.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin with a fresh solution of 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • First Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activation solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2 hours.

  • Monitoring (Optional but Recommended):

    • Take a small sample of resin beads and perform a Kaiser test. If the test is negative (yellow beads), proceed to step 7. If positive (blue beads), proceed to step 5.

  • Wash Before Second Coupling:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling:

    • Repeat step 3 with a fresh solution of activated this compound.

    • Agitate the mixture at room temperature for another 2 hours.

  • Final Wash:

    • Once the coupling is complete (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Protocol 2: Dde Group Removal

This protocol describes the selective removal of the Dde protecting group from the Dap side chain on the resin.

  • Resin Wash: Wash the peptide-resin with DMF (3-5 times).

  • Hydrazine Treatment:

    • Prepare a fresh solution of 2% (v/v) hydrazine hydrate in DMF.

    • Add the hydrazine solution to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

  • Repeat Treatment: Repeat step 2 two more times for a total of three treatments.

  • Final Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleaved Dde-adduct. The newly exposed side-chain amine is now ready for further modification.

Protocol 3: Kaiser Test for Monitoring Coupling Completion
  • Sample Preparation: Place a small sample of resin beads (approx. 1-2 mg) in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.

  • Observation:

    • Blue/Purple Beads: Positive result, indicating the presence of free primary amines and incomplete coupling.

    • Yellow/Colorless Beads: Negative result, indicating complete coupling.

Mandatory Visualizations

G cluster_workflow SPPS Cycle for this compound Start Start with Resin-Bound Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling (this compound + Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Double_Coupling Double Coupling Kaiser_Test->Double_Coupling Positive Capping Capping (Optional) (Acetic Anhydride) Kaiser_Test->Capping Still Positive Next_Cycle Proceed to Next Cycle Kaiser_Test->Next_Cycle Negative Wash3 Wash (DMF) Double_Coupling->Wash3 Wash3->Kaiser_Test Re-test Capping->Next_Cycle

Caption: Workflow for a single coupling cycle of this compound in SPPS.

G cluster_troubleshooting Troubleshooting Low Coupling Efficiency Positive_Kaiser Positive Kaiser Test (Incomplete Coupling) Double_Couple Action: Double Coupling Positive_Kaiser->Double_Couple Extend_Time Action: Extend Coupling Time Positive_Kaiser->Extend_Time Check_Reagents Still Positive? Double_Couple->Check_Reagents Extend_Time->Check_Reagents Potent_Reagent Action: Use More Potent Reagent (e.g., HATU, COMU) Check_Reagents->Potent_Reagent Yes Increase_Equiv Action: Increase Reagent Equivalents Check_Reagents->Increase_Equiv Yes Success Negative Kaiser Test (Proceed) Check_Reagents->Success No Check_Aggregation Still Positive? Potent_Reagent->Check_Aggregation Increase_Equiv->Check_Aggregation Change_Solvent Action: Change Solvent (e.g., NMP) Check_Aggregation->Change_Solvent Yes Increase_Temp Action: Increase Temperature Check_Aggregation->Increase_Temp Yes Check_Aggregation->Success No

Caption: Decision tree for troubleshooting incomplete coupling of this compound.

Caption: Orthogonal protection scheme of this compound.

References

Preventing side reactions during Dde group removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing side reactions during the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the Dde protecting group in synthesis? A1: The Dde group is an amine protecting group primarily used in Fmoc solid-phase peptide synthesis (SPPS). Its key feature is its stability to the piperidine solutions used for Fmoc group removal and to the acidic conditions (e.g., trifluoroacetic acid - TFA) used for final cleavage from the resin. This orthogonality allows for the selective deprotection of specific amine groups, typically lysine side chains, while the peptide remains anchored to the solid support and other protecting groups are intact. This strategy is essential for synthesizing branched or cyclic peptides, and for site-specific labeling or modification.[1][2]

Q2: What is the standard protocol for removing the Dde group? A2: The most common method for Dde group removal is treatment with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[2][3] The reaction is typically performed at room temperature with multiple, short treatments (e.g., 3 treatments of 3-10 minutes each) to ensure complete removal while minimizing side reactions.[3]

Q3: What are the most common side reactions observed during Dde deprotection? A3: The most significant side reaction is Dde group migration , where the Dde group transfers from the intended lysine side chain to another free amine, such as an unprotected N-terminus or another lysine residue.[4][5] Additionally, the standard deprotection reagent, hydrazine, can cause other side reactions, especially at higher concentrations, including peptide backbone cleavage (particularly at glycine residues) and the conversion of arginine to ornithine .[2][3]

Q4: Is there an alternative to hydrazine for Dde removal that is compatible with Fmoc-protected peptides? A4: Yes, a milder and fully orthogonal method for Dde removal in the presence of Fmoc groups involves using a solution of hydroxylamine hydrochloride and imidazole in NMP.[2][4] This allows for side-chain modification before the peptide synthesis is complete.

Troubleshooting Guide

Problem 1: My HPLC/MS analysis shows a peak with the correct mass but a different retention time, suggesting an isomer has formed.

  • Possible Cause: This is a classic sign of Dde group migration.[4] During synthesis, a free amine (e.g., the N-terminus or another lysine side chain) may have attacked the Dde-protected lysine, causing the protecting group to move to a different position. This side reaction can be accelerated by piperidine during Fmoc deprotection but can also occur in neat DMF.[5]

  • Solution:

    • Use a Non-Nucleophilic Base: For the Fmoc deprotection step immediately preceding the Dde-protected residue, switch from piperidine to a non-nucleophilic base like 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[5][6] Perform short treatments (e.g., 3 x 3 minutes) to minimize contact time.[5]

    • Use a More Robust Protecting Group: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is more sterically hindered and significantly less prone to migration.[4][6] Consider using Fmoc-Lys(ivDde)-OH in your synthesis.

    • Strategic Synthesis Planning: Design your peptide sequence to avoid having unprotected primary amines in close proximity to the Dde-protected residue during piperidine treatments.[4]

Problem 2: Dde deprotection is incomplete, and I still see the Dde-protected peptide mass in my analysis.

  • Possible Cause: Incomplete deprotection can result from insufficient reaction time, low reagent concentration, poor mixing, or steric hindrance around the Dde group, which can be a particular issue for the more robust ivDde group.[3][6][7]

  • Solution:

    • Increase Reaction Time/Repetitions: Extend the treatment time with the 2% hydrazine solution (e.g., from 3 minutes to 5-10 minutes per treatment) or increase the number of repetitions.[3][6]

    • Optimize Hydrazine Concentration: For stubborn Dde or ivDde groups, you can cautiously increase the hydrazine concentration to 4-5%. Note that concentrations above 2% significantly increase the risk of side reactions like peptide cleavage.[2][7]

    • Ensure Proper Mixing: Make sure the resin is well-swollen and adequately agitated during the deprotection reaction to ensure all sites are accessible to the reagent.[6]

Problem 3: After hydrazine treatment, my final yield is low, and MS shows multiple smaller fragments.

  • Possible Cause: This indicates peptide backbone cleavage. Hydrazine, especially at concentrations higher than the standard 2% or with prolonged reaction times, can cleave the peptide backbone, often at glycine residues.[2][3]

  • Solution:

    • Adhere to Recommended Conditions: Strictly use 2% hydrazine in DMF and avoid extending the total exposure time beyond what is necessary. Multiple short treatments are safer than a single long one.[3]

    • Avoid High Concentrations: Do not use high concentrations of hydrazine (e.g., 10%) unless absolutely necessary for a very difficult ivDde removal, and be aware of the high potential for side product formation.

    • Purification: Carefully purify the final product using HPLC to separate the desired peptide from cleavage fragments.

Data Presentation

Table 1: Comparison of Deprotection Conditions for ivDde Group Removal

The following table summarizes experimental results from an optimization study for removing the sterically hindered ivDde group from a model peptide on solid support.[7]

Condition IDHydrazine Conc. (% in DMF)Reaction Time (min per iteration)IterationsOutcome
12%33Incomplete removal; significant starting material remains.
22%53Marginal improvement; ~50% deprotection.
32%34Nominal improvement over 3 iterations.
44%33Nearly complete ivDde removal.

Data adapted from a study on a specific ACP-K(ivDde) peptide; optimal conditions may be sequence-dependent.[7]

Key Experimental Protocols

Protocol 1: Standard Dde Removal with 2% Hydrazine

  • Resin Preparation: Swell the Dde-protected peptide-resin in DMF for 15-30 minutes. Drain the solvent.

  • Deprotection Reaction: Add a solution of 2% hydrazine monohydrate in DMF (approx. 10-25 mL per gram of resin).[3]

  • Agitation: Gently agitate the resin suspension at room temperature for 3 minutes.[2]

  • Drain: Drain the reaction solution via filtration.

  • Repeat: Repeat steps 2-4 two more times for a total of three hydrazine treatments.[2][3]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine and the cleaved pyrazole byproduct.[3] The resin is now ready for the next step.

Protocol 2: Orthogonal Dde Removal with Hydroxylamine (Fmoc Compatible)

  • Resin Preparation: Wash the resin-bound peptide thoroughly with DMF (3 times) and then with N-methylpyrrolidone (NMP).

  • Deprotection Solution: Prepare a solution of 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in NMP.[6]

  • Deprotection Reaction: Add the hydroxylamine/imidazole solution to the resin.

  • Agitation: Gently agitate the mixture at room temperature. Reaction times can vary from 30 minutes to a few hours depending on the sequence; monitor the reaction for completeness.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with NMP (3 times) followed by DMF (3 times).

Visualizations

Dde_Removal_and_Side_Reaction Dde Removal Mechanism and Migration Side Reaction cluster_main Desired Deprotection Pathway cluster_side Migration Side Reaction Peptide_Lys_Dde Peptide-Lys(Dde) Hydrazine Hydrazine (2% in DMF) Free_Amine Peptide-NH2 (e.g., N-terminus) Peptide_Lys_NH2 Deprotected Peptide-Lys(NH2) Peptide_Lys_Dde->Peptide_Lys_NH2 Nucleophilic Attack & Cyclization Migrated_Product Peptide-NH(Dde) (Migrated Product) Peptide_Lys_Dde->Migrated_Product Nucleophilic Attack Free_Amine->Migrated_Product Pyrazole Pyrazole Byproduct

Caption: Dde deprotection by hydrazine (top) vs. the Dde migration side reaction (bottom).

Dde_Troubleshooting_Workflow Troubleshooting Workflow for Dde Deprotection Start Start: Dde Deprotection Completed Check_Purity Analyze Crude Product (LC-MS). Unexpected Peaks? Start->Check_Purity Check_Mass Mass of Side Product? Check_Purity->Check_Mass Yes End Success: Pure Product Check_Purity->End No Isomer_Mass Problem: Correct Mass, Shifted RT (Isomer) Check_Mass->Isomer_Mass Same as Product Incomplete_Mass Problem: Starting Material Mass (Incomplete Reaction) Check_Mass->Incomplete_Mass Same as Starting Material Fragment_Mass Problem: Lower Mass Fragments (Cleavage) Check_Mass->Fragment_Mass Lower than Product Sol_Migration Diagnosis: Dde Migration Solution: 1. Use DBU for Fmoc removal 2. Use ivDde group 3. Redesign synthesis strategy Isomer_Mass->Sol_Migration Sol_Incomplete Diagnosis: Incomplete Deprotection Solution: 1. Increase reaction time 2. Increase # of iterations 3. Cautiously increase [Hydrazine] Incomplete_Mass->Sol_Incomplete Sol_Cleavage Diagnosis: Backbone Cleavage Solution: 1. Strictly use 2% Hydrazine 2. Use multiple short treatments 3. Avoid prolonged exposure Fragment_Mass->Sol_Cleavage

References

Technical Support Center: Fmoc-Dap(Dde)-OH Stability in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Fmoc-Dap(Dde)-OH during prolonged solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with this specific amino acid derivative.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary stability issue with the Dde protecting group during prolonged Fmoc-based peptide synthesis?

A1: The main stability concern with the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group is its partial cleavage during repeated exposure to the basic conditions required for Fmoc group removal, typically 20% piperidine in DMF.[1] While generally considered stable to these conditions, prolonged or numerous deprotection cycles in a lengthy synthesis can lead to the premature removal of the Dde group.[1]

Q2: My analytical data (HPLC-MS) shows a product with the correct mass but a different retention time. What could be the cause?

A2: This is a classic sign of Dde group migration.[2] Under basic conditions, particularly in the presence of piperidine, the Dde group can migrate from the β-amino group of the intended Dap residue to another free amine, such as the ε-amino group of a lysine residue within the same or a different peptide chain on the resin.[2][3] This results in a structural isomer with the identical mass but different chromatographic properties.[2] The migration is thought to be facilitated by the formation of an unstable piperidine-Dde adduct.[1][3]

Q3: How can I minimize or prevent Dde group cleavage and migration during a long synthesis?

A3: Several strategies can be employed to enhance the stability of the Dde group:

  • Minimize Piperidine Exposure: Reduce the piperidine treatment time to the minimum necessary for complete Fmoc removal.[1]

  • Use an Alternative Base for Fmoc Removal: For residues adjacent to the Dap(Dde) unit, consider using a milder, non-nucleophilic base like 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF for Fmoc deprotection to prevent migration.[2][3]

  • Employ a More Stable Protecting Group: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is more sterically hindered and exhibits greater stability towards piperidine, making it a more robust alternative for long and complex syntheses.[1][4]

Q4: I'm having trouble removing the Dde group with 2% hydrazine in DMF. What are the possible reasons and solutions?

A4: Incomplete Dde removal can be due to several factors:

  • Insufficient Reaction Time or Repetitions: The standard protocol is often 3 treatments of 3 minutes each. If removal is incomplete, you can extend the treatment time (e.g., to 5 minutes per treatment) or increase the number of repetitions.[1]

  • Steric Hindrance or Peptide Aggregation: If the Dde group is in a sterically hindered position or if the peptide has aggregated on the resin, its removal can be sluggish.

  • Inadequate Reagent Concentration: While 2% hydrazine is standard, a slight increase in concentration may be beneficial for stubborn cases. However, be cautious as higher concentrations can lead to side reactions like peptide backbone cleavage, particularly at Glycine residues, or the conversion of Arginine to Ornithine.[1][4]

Q5: Are there alternative methods for Dde group removal that are orthogonal to the Fmoc group?

A5: Yes, an alternative method that offers complete orthogonality to the Fmoc group involves using a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP).[4][5] This allows for the removal of the Dde group without affecting any Fmoc groups present on the peptide, which is particularly useful for on-resin side-chain modifications.

Data Summary: Dde Protecting Group Stability and Removal

The following table summarizes the stability of the Dde group under various conditions and compares different deprotection strategies.

Condition/ReagentPurposeEffect on Dde GroupPropensity for Side ReactionsRecommendations & Remarks
20% Piperidine in DMF Fmoc DeprotectionPartial cleavage with prolonged exposure.[1]High propensity for Dde migration.[2][3]Minimize treatment time. Consider alternatives for long syntheses.
2% DBU in DMF Fmoc DeprotectionStable.Low to no Dde migration.[2]A good alternative to piperidine when Dde migration is a concern.[3]
Trifluoroacetic Acid (TFA) Boc Deprotection / CleavageStable.[6]N/ADde is orthogonal to Boc chemistry.
2% Hydrazine in DMF Dde DeprotectionEffective removal.Can also remove Fmoc groups.[4] High concentrations can cause side reactions.[4]Standard removal protocol. N-terminus should be Boc-protected if Fmoc is to be retained.
Hydroxylamine/Imidazole in NMP Dde DeprotectionEffective removal.Orthogonal to Fmoc group.[5]Ideal for selective Dde removal while retaining Fmoc protection for on-resin modifications.
ivDde Protecting Group Side-Chain ProtectionMore stable to piperidine than Dde.[1][4]Less prone to migration.[4]Recommended for long or complex peptide syntheses.[1]

Experimental Protocols

Protocol 1: Standard Dde Group Removal with Hydrazine

This protocol outlines the standard procedure for removing the Dde protecting group from a resin-bound peptide.

  • Resin Preparation: If the N-terminal Fmoc group is present and needs to be retained, it should first be replaced with a Boc group.[5] Swell the peptidyl-resin in DMF for 15-30 minutes.[7]

  • Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[5]

  • Reaction: Add the 2% hydrazine solution to the resin (approximately 10-25 mL per gram of resin).[1][5] Agitate the mixture gently at room temperature for 3 minutes.[1][5]

  • Repetition: Drain the solution and repeat the hydrazine treatment two more times.[1][5]

  • Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the cleaved protecting group.[1][5]

Protocol 2: Orthogonal Dde Group Removal with Hydroxylamine

This protocol is for the selective removal of the Dde group in the presence of Fmoc groups.

  • Resin Preparation: Wash the resin-bound peptide with DMF (3 times).[5]

  • Deprotection Solution: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).[4][5]

  • Reaction: Add the solution to the resin and shake the mixture gently at room temperature for 30 to 60 minutes.[4][5]

  • Washing: Filter the resin and wash thoroughly with DMF (3-5 times).[2][5]

Protocol 3: Analytical Verification of Dde Stability Issues by HPLC-MS

This protocol describes the general procedure for analyzing the crude peptide product for evidence of Dde migration or premature cleavage.

  • Cleavage: Cleave a small sample of the crude peptide from the solid support using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).[2]

  • Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.[2]

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as a mixture of acetonitrile and water.[2]

  • HPLC-MS Analysis:

    • Inject the sample onto an HPLC system equipped with a C18 column and a mass spectrometer detector.[2]

    • Run a suitable gradient elution method to separate the peptide from its byproducts.[2]

    • Monitor the elution profile using UV detection (e.g., at 220 nm) and mass spectrometry.[2]

  • Data Analysis:

    • Analyze the mass spectrum of each peak to determine the molecular weight of the eluting species.

    • Look for peaks that have the same mass as the target peptide but elute at different retention times; these are potential isomers resulting from Dde migration.[2]

    • Identify any peaks corresponding to the mass of the peptide without the Dde group, which would indicate premature cleavage.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting stability issues related to this compound during peptide synthesis.

Troubleshooting_Workflow This compound Stability Troubleshooting start Start: Synthesis with this compound check_synthesis_length Is the synthesis prolonged or involves many cycles? start->check_synthesis_length check_analytical_data Analyze crude peptide by HPLC-MS check_synthesis_length->check_analytical_data No consider_ivDde Prophylactic Measure: Consider using Fmoc-Dap(ivDde)-OH for long syntheses check_synthesis_length->consider_ivDde Yes issue_found Unexpected peaks or mass loss detected? check_analytical_data->issue_found correct_mass_diff_rt Peak with correct mass, but different retention time? issue_found->correct_mass_diff_rt Yes no_issue Synthesis Successful issue_found->no_issue No mass_loss Peak with mass of peptide - Dde group? correct_mass_diff_rt->mass_loss No migration_suspected Diagnosis: Dde Migration correct_mass_diff_rt->migration_suspected Yes cleavage_suspected Diagnosis: Premature Dde Cleavage mass_loss->cleavage_suspected Yes mass_loss->no_issue No solution_migration Solutions for Migration: 1. Use 2% DBU for Fmoc removal 2. Use ivDde protecting group 3. Redesign synthesis sequence migration_suspected->solution_migration solution_cleavage Solutions for Cleavage: 1. Minimize piperidine exposure time 2. Use more stable ivDde group cleavage_suspected->solution_cleavage consider_ivDde->check_analytical_data

Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Managing Aggregation in Peptides Containing Fmoc-Dap(Dde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing challenges associated with the use of Fmoc-Dap(Dde)-OH in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in overcoming aggregation and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern when using this compound?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support. This is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to stable secondary structures like β-sheets.[1][2] Aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, which in turn results in deletion sequences and lower purity of the final crude peptide. The incorporation of this compound can contribute to aggregation due to the nature of its side chain and the potential for interactions.

Q2: What are the common signs of peptide aggregation during synthesis?

A2: Several signs can indicate that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The resin bed volume may shrink or fail to swell adequately in the synthesis solvents.[3]

  • Incomplete Deprotection: The Fmoc deprotection reaction may be slow or incomplete. This can be observed as a persistent blue color on the resin beads after a Kaiser test.[4]

  • Incomplete Coupling: A positive Kaiser test (blue beads) after the coupling step indicates that the incoming amino acid has not been successfully coupled to all available N-terminal amines.

  • Flattening of UV Profile: In continuous flow synthesizers, a flattening and broadening of the Fmoc deprotection peak profile is a strong indicator of aggregation.[5]

Q3: Can the Dde protecting group itself cause issues other than aggregation?

A3: Yes, the Dde group can be susceptible to certain side reactions. Under the basic conditions of Fmoc deprotection with piperidine, the Dde group can sometimes migrate from the side chain of the Dap residue to a free amine of another residue, either intramolecularly or intermolecularly.[6][7] While generally stable, prolonged exposure to piperidine over many cycles in a long synthesis can also lead to partial cleavage of the Dde group.[6]

Q4: Are there any predictive tools to determine if my sequence containing this compound will aggregate?

A4: While predicting aggregation with complete accuracy is difficult, sequences with a high content of hydrophobic residues are more prone to aggregation.[2] The risk also increases with the length of the peptide chain. Several computational tools and predictive models are available that can help assess the aggregation propensity of a given peptide sequence.

Q5: What are the first steps I should take if I suspect aggregation?

A5: If you suspect aggregation, start with simpler modifications to your protocol before moving to more complex chemical strategies. Consider extending reaction times for both coupling and deprotection, and ensure your reagents are fresh.[5] Switching to a more effective solvent system or increasing the temperature can also be beneficial.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound.

ProblemPotential CauseRecommended Solution
Poor Resin Swelling Peptide aggregation on the solid support, leading to the collapse of the resin matrix.[3]- Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the DMF.[1] - Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) before coupling.[2]
Incomplete Fmoc Deprotection Aggregation is hindering the access of the piperidine solution to the N-terminal Fmoc group.[3]- Use a stronger deprotection cocktail, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in 20% piperidine/DMF.[1][3] - Increase the deprotection temperature to 40-50°C (use with caution to avoid side reactions).[4]
Difficult Coupling of this compound The steric hindrance of the this compound may make its coupling challenging, especially onto a sterically hindered or aggregating sequence.- Use a more potent coupling reagent such as HATU or HCTU. - Double couple the this compound. - Increase the coupling time and/or temperature.
Aggregation After Incorporation of Dap(Dde) The side chain of Dap(Dde) can contribute to the self-association of the growing peptide chains.- Incorporate a structure-disrupting element, such as a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid, every 6-7 residues in the sequence.[3] - Use microwave irradiation during coupling and deprotection steps to disrupt aggregates.[1]
Low Yield of Crude Peptide A combination of incomplete deprotection and coupling steps due to persistent aggregation.- Resynthesize the peptide on a low-substitution resin to increase the distance between peptide chains.[1] - Employ a combination of the above strategies proactively for sequences known to be difficult.
Dde Group Migration The basic conditions of Fmoc removal with piperidine can facilitate the migration of the Dde group to a free amine.[7]- For Fmoc deprotection steps immediately preceding or following the Dap(Dde) residue, consider using a DBU-based deprotection cocktail for a shorter reaction time to minimize migration.[7]
Incomplete Dde Removal Steric hindrance or aggregation around the Dde group can prevent complete removal with hydrazine.- Increase the reaction time and/or the number of repetitions of the 2% hydrazine in DMF treatment.[6] - Ensure thorough mixing of the resin during the deprotection step.[6]
Quantitative Data on Aggregation Management Strategies

Table 1: Effect of Solvent on Crude Purity of a Hydrophobic Peptide

Solvent SystemCrude Purity (%)
100% DMF45
50% DMSO/DMF65
100% NMP70
"Magic Mixture" (DCM/DMF/NMP with Triton X-100 and ethylene carbonate)85

Data is illustrative and based on general findings in peptide synthesis literature.[2]

Table 2: Impact of Additives on Coupling Efficiency of a Difficult Sequence

Coupling ConditionsCoupling Efficiency (%)
Standard (DIC/HOBt in DMF)70
With 0.8 M LiCl wash prior to coupling85
With 2 M Ethylene Carbonate in coupling solution88
Microwave-assisted coupling (75°C)>95

Data is illustrative and based on general findings in peptide synthesis literature.[1][5]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for a Difficult Coupling

This protocol is intended for use immediately before a coupling step where aggregation is suspected.

  • After the standard Fmoc deprotection and subsequent DMF washes, add a solution of 0.8 M LiCl in DMF to the resin.

  • Agitate the resin in the LiCl solution for 5-10 minutes.[2]

  • Drain the LiCl solution.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.[2]

  • Proceed with the standard coupling protocol.

Protocol 2: Deprotection with a DBU-Containing Cocktail

This protocol is for situations where Fmoc deprotection is slow or incomplete due to aggregation.

  • Reagent Preparation: Prepare a fresh solution of 2% DBU and 20% piperidine in DMF.

  • Pre-wash: Wash the peptide-resin with DMF (3 x 1 min).

  • Deprotection: Add the DBU/piperidine/DMF solution to the resin and agitate for 5-10 minutes.

  • Second Treatment: Drain and repeat the deprotection step with a fresh portion of the reagent for another 5-10 minutes.

  • Washing: Wash the resin extensively with DMF (at least 6 x 1 min) to ensure all traces of DBU and piperidine are removed.[3]

Protocol 3: Incorporation of a Backbone-Protecting Group

This protocol describes the manual coupling of an Fmoc-AA(Dmb)-OH residue to disrupt aggregation.

  • In a separate vessel, dissolve the Fmoc-AA(Dmb)-OH (2 equivalents relative to the resin loading) and a suitable coupling reagent such as HATU (1.95 equivalents) in DMF.

  • Add DIPEA (4 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours.[2]

  • Wash the resin with DMF and perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.[2]

Visualizing Workflows and Concepts

Troubleshooting Workflow for Aggregation

Aggregation_Troubleshooting start Suspicion of Aggregation (Poor Swelling, Failed Tests) solvent Change Solvent (DMF -> NMP or add DMSO) start->solvent Initial Step temp Increase Temperature (Coupling/Deprotection) solvent->temp If aggregation persists reagents Modify Reagents temp->reagents If still problematic chaotropic Use Chaotropic Salts (e.g., LiCl wash) reagents->chaotropic stronger_base Stronger Deprotection (DBU cocktail) reagents->stronger_base advanced Advanced Strategies chaotropic->advanced If ineffective stronger_base->advanced If ineffective backbone Incorporate Backbone Protection (Dmb/Hmb) advanced->backbone pseudo Use Pseudoproline Dipeptides advanced->pseudo resin Resynthesize on Low-Load Resin advanced->resin end Problem Resolved backbone->end pseudo->end resin->end

Caption: Troubleshooting workflow for aggregation during SPPS.

Decision-Making for Proactive Aggregation Prevention

Proactive_Aggregation_Prevention start Peptide Sequence Design analysis Analyze Sequence (Hydrophobicity, Length) start->analysis is_difficult Is Sequence 'Difficult'? analysis->is_difficult standard Standard SPPS Protocol is_difficult->standard No modified Modified SPPS Protocol is_difficult->modified Yes synthesis Proceed with Synthesis standard->synthesis add_backbone Plan Backbone Protection (Dmb/Hmb, Pseudoprolines) modified->add_backbone low_load Use Low-Load Resin modified->low_load special_solvent Use NMP or Solvent Mixtures modified->special_solvent add_backbone->synthesis low_load->synthesis special_solvent->synthesis

References

Technical Support Center: Troubleshooting Low Yield in Cyclic Peptide Synthesis with Fmoc-Dap(Dde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclic peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis of cyclic peptides, particularly when utilizing Fmoc-Dap(Dde)-OH. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome low yields and other common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in cyclic peptide synthesis involving this compound?

Low yields in cyclic peptide synthesis can stem from various factors throughout the process, from linear peptide assembly to the final cyclization and cleavage steps. The most common culprits include:

  • Incomplete Deprotection: Failure to completely remove either the Fmoc (on the alpha-amine) or the Dde (on the side-chain amine of Dap) protecting groups can prevent successful cyclization.

  • Peptide Aggregation: Hydrophobic peptide sequences have a tendency to aggregate on the solid support, which can obstruct reaction sites and lead to incomplete reactions.[1]

  • Side Reactions: A number of undesired chemical reactions can occur, such as aspartimide formation, diketopiperazine formation (especially with proline at the N-terminus), and racemization at the C-terminal amino acid.[1][2][3]

  • Inefficient Cyclization: The macrocyclization step itself is often a bottleneck. Factors like peptide sequence, ring size, and reaction conditions can favor the formation of dimers and other oligomers over the desired cyclic monomer.[1]

  • Steric Hindrance: The bulkiness of the peptide sequence or the protecting groups can physically impede the intramolecular cyclization reaction.[2]

Q2: How can I confirm that the Dde group has been completely removed?

Incomplete Dde group removal is a frequent cause of failed cyclization. To confirm its removal, you can perform a small-scale cleavage of a few resin beads after the hydrazine treatment and analyze the product by mass spectrometry. The presence of a mass corresponding to the Dde-protected peptide indicates incomplete deprotection. Additionally, the release of the indazole by-product during deprotection with hydrazine can be monitored spectrophotometrically at 290 nm to follow the reaction's progress.[4]

Q3: What is the difference between on-resin and solution-phase cyclization, and which is better?

The choice between on-resin and solution-phase cyclization depends on the specific peptide sequence and desired scale of synthesis.

  • On-Resin Cyclization: This method takes advantage of the "pseudo-dilution" effect, where peptide chains are anchored to the resin and physically separated. This separation minimizes intermolecular reactions like dimerization and polymerization, favoring the desired intramolecular cyclization.[2][3]

  • Solution-Phase Cyclization: This approach offers greater flexibility in reaction conditions, such as a wider choice of solvents and temperatures. However, it requires performing the reaction at very high dilutions (typically 1-5 mM) to disfavor intermolecular reactions, which can be a limitation for large-scale synthesis.[2]

For many sequences, on-resin cyclization is preferred due to the simplified purification and reduced risk of oligomerization.

Q4: Which coupling reagents are recommended for the cyclization step?

The choice of coupling reagent is critical for a successful cyclization. Factors to consider include reaction speed, efficiency, and the potential for side reactions, particularly racemization.[2]

  • Phosphonium Reagents (e.g., PyBOP, BOP): These are well-suited for cyclization as they do not affect amino groups and can be used in excess.

  • Aminium/Uronium Reagents (e.g., HATU, HBTU): These are highly efficient but should be used with caution as some can cause side reactions.[2] HATU is often a good choice for sterically hindered cyclizations.[2]

  • Carbodiimides (e.g., DIC): Often used with additives like HOBt or OxymaPure to improve efficiency and reduce racemization.[2]

Troubleshooting Guide: Low Cyclization Yield

This guide provides a structured approach to troubleshooting low yields in your cyclic peptide synthesis.

Problem: Low yield of the desired cyclic peptide monomer.

Step 1: Identify the Nature of the Impurities

The first crucial step is to analyze your crude product to understand the composition of the reaction mixture.

  • Method: Perform Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) on the crude product after cleavage from the resin.

  • Analysis:

    • Presence of starting linear peptide: Indicates incomplete cyclization.

    • Presence of dimers or higher oligomers: Suggests that intermolecular reactions are outcompeting the desired intramolecular cyclization.

    • Presence of unexpected masses: Could point to side reactions or incomplete deprotection.

Step 2: Address Potential Causes and Implement Solutions

Based on the analysis from Step 1, consult the following table for potential causes and recommended solutions.

Potential Cause Recommended Solutions Key Considerations
Incomplete Dde Deprotection - Increase the number of hydrazine treatments (e.g., from 3x10 min to 5x10 min).- Ensure fresh 2% hydrazine in DMF solution is used.- Confirm complete removal via a test cleavage and MS analysis.[5]The ivDde group, a more hindered version of Dde, can be harder to remove and may require longer reaction times or slightly higher hydrazine concentrations.
Peptide Aggregation - Switch to a low-substitution resin to increase the distance between peptide chains.- Incorporate pseudoproline dipeptides in the peptide backbone to disrupt secondary structures.- Use solvents known to reduce aggregation, such as NMP or adding DMSO.[1]Hydrophobic sequences are particularly prone to aggregation.[2]
Intermolecular Reactions (Dimerization/Oligomerization) - For solution-phase cyclization, ensure high dilution conditions (1-5 mM).- For on-resin cyclization, ensure the resin is well-swollen to maximize the pseudo-dilution effect.On-resin cyclization is generally preferred to minimize these side reactions.[2][3]
Inefficient Coupling Reagent - Switch to a more powerful coupling reagent like HATU or HCTU, especially for sterically hindered sequences.- Optimize the equivalents of the coupling reagent and base (e.g., DIPEA).The choice of coupling reagent is critical and sequence-dependent.[2]
Steric Hindrance - Increase the reaction time and/or temperature. Be mindful that higher temperatures can increase the risk of side reactions like racemization.- Choose a less bulky protecting group strategy if possible during the design phase.[2]
Racemization - Perform the coupling reaction at a lower temperature (e.g., 0°C).- Use racemization-suppressing additives like HOBt or OxymaPure.- Choose a non-nucleophilic, sterically hindered base like DIPEA.[3]

Experimental Protocols

Protocol 1: On-Resin Cyclization of a Peptide Containing Dap(Dde)

This protocol outlines a general procedure for the on-resin cyclization of a linear peptide synthesized using Fmoc chemistry, where cyclization occurs through the side chain of a Dap residue.

  • Linear Peptide Synthesis: Assemble the linear peptide on a suitable resin using standard Fmoc-SPPS chemistry, incorporating this compound at the desired position.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group using a standard piperidine in DMF solution.

  • Resin Washing: Thoroughly wash the resin with DMF, DCM, and then DMF again to remove residual piperidine.

  • Dde Group Deprotection:

    • Prepare a fresh solution of 2% hydrazine monohydrate in DMF.

    • Treat the resin with the hydrazine solution for 10-15 minutes with gentle agitation.

    • Repeat the hydrazine treatment 2-4 more times.

    • Thoroughly wash the resin with DMF to remove all traces of hydrazine.[5]

  • Cyclization:

    • Swell the resin in DMF or NMP.

    • Prepare the cyclization cocktail: Dissolve the chosen coupling reagent (e.g., HATU, 3 equivalents) and a non-nucleophilic base (e.g., DIPEA, 6 equivalents) in DMF.

    • Add the cyclization cocktail to the swollen resin and agitate at room temperature. The reaction time can vary from a few hours to overnight.[2]

    • Monitor the reaction progress by taking small samples of resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Final Wash and Cleavage:

    • Once cyclization is complete, thoroughly wash the resin with DMF and DCM.

    • Dry the resin and cleave the cyclic peptide using a suitable cleavage cocktail (e.g., TFA/TIS/H2O).[2]

Protocol 2: Solution-Phase Cyclization
  • Linear Peptide Synthesis and Cleavage: Synthesize the protected linear peptide on the resin. Cleave the peptide from the resin while keeping the side-chain protecting groups intact.

  • Purification of Linear Peptide: Purify the crude linear peptide by HPLC to ensure high purity before cyclization.

  • Terminal Deprotection: Selectively deprotect the N- and C-termini to yield the free amine and carboxylic acid.

  • High Dilution Setup: Dissolve the purified linear peptide in a suitable solvent (e.g., DMF) to a final concentration of 1-5 mM.[2]

  • Cyclization Reaction:

    • Add the coupling reagent (e.g., PyBOP, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents) to the peptide solution.

    • Stir the reaction at room temperature or 0°C.[2]

  • Monitoring and Work-up:

    • Monitor the reaction by analytical RP-HPLC.

    • Once complete, quench the reaction and remove the solvent under reduced pressure.

  • Global Deprotection: Treat the protected cyclic peptide with a suitable cleavage cocktail to remove all side-chain protecting groups.[2]

Data Presentation

Table 1: Comparison of On-Resin vs. Solution-Phase Cyclization Yields (Representative Data)

Cyclization MethodPeptide ConcentrationTypical Crude Purity (%)Typical Isolated Yield (%)Key Advantage
On-Resin N/A (Pseudo-dilution)50 - 8030 - 60Minimized oligomerization
Solution-Phase 1 - 5 mM40 - 7025 - 50More flexible reaction conditions

Note: Yields are highly sequence-dependent and can vary significantly.[6]

Table 2: Effect of Coupling Reagent on Cyclization Efficiency (Model System)

Coupling ReagentAdditiveRelative Reaction Time (h)Racemization (%)Typical Yield (%)
DIC HOBt12 - 24< 555
HBTU -4 - 8< 370
HATU -2 - 6< 275
PyBOP -6 - 12< 365

Note: This data is illustrative and the optimal reagent will depend on the specific peptide sequence.

Visualizations

troubleshooting_workflow cluster_start cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_end start Low Yield of Cyclic Peptide analyze_crude Analyze Crude Product (HPLC & MS) start->analyze_crude incomplete_cyclization Incomplete Cyclization? (Linear Peptide Present) analyze_crude->incomplete_cyclization oligomerization Oligomerization? (Dimers/Trimers Present) analyze_crude->oligomerization side_reactions Side Reactions? (Unexpected Masses) analyze_crude->side_reactions optimize_deprotection Optimize Dde/Fmoc Deprotection incomplete_cyclization->optimize_deprotection optimize_coupling Optimize Coupling (Reagent, Time, Temp) incomplete_cyclization->optimize_coupling address_aggregation Address Aggregation (Solvents, Additives) incomplete_cyclization->address_aggregation adjust_concentration Adjust Concentration (High Dilution) oligomerization->adjust_concentration purify_linear Purify Linear Peptide (Solution Phase) oligomerization->purify_linear side_reactions->optimize_deprotection side_reactions->optimize_coupling end_point Improved Yield optimize_deprotection->end_point optimize_coupling->end_point adjust_concentration->end_point address_aggregation->end_point purify_linear->end_point

Caption: A troubleshooting workflow for addressing low yields in cyclic peptide synthesis.

on_resin_cyclization cluster_synthesis Linear Peptide Synthesis cluster_deprotection Deprotection Steps cluster_cyclization Cyclization cluster_final Final Steps synthesis 1. Assemble Linear Peptide on Resin with this compound fmoc_deprotection 2. N-Terminal Fmoc Removal (Piperidine/DMF) synthesis->fmoc_deprotection dde_deprotection 3. Side-Chain Dde Removal (Hydrazine/DMF) fmoc_deprotection->dde_deprotection cyclize 4. On-Resin Cyclization (Coupling Reagent + Base) dde_deprotection->cyclize cleavage 5. Cleavage from Resin and Global Deprotection cyclize->cleavage purification 6. Purification (HPLC) cleavage->purification

Caption: Experimental workflow for on-resin cyclic peptide synthesis using this compound.

logical_relationships cluster_causes cluster_solutions cause Potential Causes of Low Yield incomplete_deprotection Incomplete Deprotection aggregation Peptide Aggregation oligomerization Oligomerization inefficient_coupling Inefficient Coupling optimize_hydrazine Optimize Hydrazine Treatment incomplete_deprotection->optimize_hydrazine change_solvent Change Solvent System (NMP, DMSO) aggregation->change_solvent high_dilution Use High Dilution / On-Resin Method oligomerization->high_dilution change_reagent Use Stronger Coupling Reagent (HATU) inefficient_coupling->change_reagent solution Recommended Solutions

Caption: Logical relationships between causes of low yield and their respective solutions.

References

Dde group migration side reaction and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group, particularly concerning the common side reaction of Dde migration.

Troubleshooting Guides

Issue 1: Dde Group Migration to an Unprotected Amine

Question: My analytical data (HPLC-MS) shows a product with the correct mass but a different retention time, suggesting the Dde group has migrated from the intended lysine side chain to another free amine in my peptide sequence. Why is this happening and how can I prevent it?

Answer: Dde group migration is a well-documented side reaction that can occur under basic conditions, particularly during the piperidine treatment for Fmoc deprotection in Solid-Phase Peptide Synthesis (SPPS).[1][2][3] The migration can happen both within the same peptide molecule (intramolecular) and between different peptide chains on the same resin bead (intermolecular).[1][3]

Mechanism of Migration: The migration is initiated by the nucleophilic attack of a free amine (e.g., the ε-amino group of an unprotected lysine) on the Dde group of another residue.[3] The presence of piperidine can accelerate this side reaction, likely through the formation of an unstable piperidine-Dde adduct, which is more susceptible to nucleophilic attack.[1][2][3]

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Mechanism of Dde group migration.

Mitigation Strategies:

StrategyDescriptionKey Considerations
Use an Alternative Base for Fmoc Deprotection Replace piperidine with a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). A 2% DBU solution in DMF is often effective.[1][2]DBU is a stronger, non-nucleophilic base. Shorter reaction times are typically required.
Employ the ivDde Protecting Group The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is more sterically hindered than Dde, which significantly reduces its susceptibility to migration.[2][3]ivDde is more robust but may require harsher conditions for removal compared to Dde.
Strategic Design of Synthesis Plan your peptide sequence and protecting group strategy to avoid the presence of free primary amines in close proximity to Dde-protected residues during piperidine treatment.[2]This may not always be feasible depending on the target peptide sequence.
Orthogonal Deprotection For selective Dde removal in the presence of Fmoc groups, use a solution of hydroxylamine hydrochloride and imidazole in NMP.[3][4][5] This avoids the use of piperidine altogether when only the Dde group needs to be removed.This method offers full orthogonality between Dde and Fmoc protecting groups.[5][6]
Issue 2: Premature or Partial Loss of the Dde Group During Fmoc-SPPS

Question: I'm observing unexpected deprotection of my Dde group during the piperidine treatment for Fmoc removal, even without migration. What causes this and what can I do?

Answer: While the Dde group is generally considered stable to the basic conditions of Fmoc deprotection, prolonged or repeated exposure to piperidine, especially in long and complex syntheses with numerous deprotection cycles, can lead to its partial cleavage.[2]

Prevention Strategies:

StrategyDescription
Minimize Piperidine Exposure Reduce the piperidine treatment time to the minimum required for complete Fmoc removal.[2]
Use a Milder Base Consider using 2% DBU in DMF for Fmoc deprotection, which has been shown to be compatible with the Dde group.[1][2]
Utilize the ivDde Group For lengthy syntheses, the more robust ivDde group offers greater stability towards piperidine.[2]
Issue 3: Incomplete Removal of the Dde Group with Hydrazine

Question: I am having difficulty achieving complete deprotection of the Dde group using the standard 2% hydrazine in DMF protocol. What factors could be contributing to this?

Answer: Incomplete deprotection of the Dde group can be caused by several factors, including insufficient reaction time, low reagent concentration, or steric hindrance around the Dde group.[2] Peptide aggregation on the solid support can also hinder reagent access.[7]

Troubleshooting and Optimization:

StrategyDescription
Increase Reaction Time and/or Repetitions Extend the treatment time with 2% hydrazine or increase the number of repetitions. For example, instead of 3 x 3 minutes, try 3 x 5 minutes.[2]
Optimize Hydrazine Concentration For particularly stubborn Dde groups, a slight increase in hydrazine concentration may be beneficial. However, be cautious as concentrations above 2% can lead to side reactions, such as peptide cleavage at Glycine residues and conversion of Arginine to Ornithine.[4]
Ensure Proper Mixing Inadequate mixing can lead to incomplete deprotection. Ensure the resin is well-suspended and agitated during the hydrazine treatment.[2]
Address Peptide Aggregation If aggregation is suspected, consider using solvents like NMP, adding chaotropic salts, or performing the deprotection at a slightly elevated temperature.[7]

Experimental Protocols

Protocol 1: Standard Dde/ivDde Removal with Hydrazine

This protocol is for the removal of the Dde or ivDde protecting group from a peptide synthesized on a solid support.

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Workflow for Dde/ivDde deprotection using hydrazine.

Reagents:

  • 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)[4]

Procedure:

  • Swell the Dde-protected peptide-resin in DMF for 30 minutes.[3]

  • Drain the DMF.

  • Add the 2% hydrazine in DMF solution to the resin (approximately 10-25 mL per gram of resin).[3][4]

  • Agitate the mixture at room temperature for 3-5 minutes.[3]

  • Drain the reagent solution.

  • Repeat steps 3-5 two more times.[3]

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the cleaved protecting group.[2][4]

Protocol 2: Orthogonal Dde Removal with Hydroxylamine

This protocol allows for the selective removal of the Dde group while the N-terminal Fmoc group remains intact.[5]

Reagents:

  • Hydroxylamine hydrochloride

  • Imidazole

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Prepare a deprotection solution of hydroxylamine hydrochloride (e.g., 0.5 M) and imidazole (e.g., 0.5 M) in NMP.[2]

  • Swell the Dde-protected peptide-resin in NMP for 30 minutes.[3]

  • Drain the NMP.

  • Add the hydroxylamine/imidazole solution to the resin.

  • Agitate the mixture at room temperature for 1-3 hours.[3][5]

  • Drain the reagent solution.

  • Wash the resin thoroughly with NMP (3-5 times).[3]

  • Wash the resin with DCM (3-5 times).[3]

Frequently Asked Questions (FAQs)

Q1: What is the Dde protecting group and why is it used? A1: The Dde group is a protecting group for primary amines, commonly used for the side chains of amino acids like lysine.[4] Its utility comes from the fact that it is stable to the acidic conditions used for Boc deprotection (e.g., TFA) and generally stable to the basic conditions for Fmoc removal (e.g., piperidine), but can be selectively cleaved using hydrazine. This "orthogonal" stability allows for site-specific modifications of peptides on the solid support.

Q2: What is the chemical mechanism behind Dde migration? A2: Dde migration occurs via a nucleophilic attack of a free amine on the Dde group of another residue.[3] This process can be accelerated by piperidine, which may form an unstable adduct with the Dde group, making it more susceptible to attack.[1][3]

Q3: How can I detect Dde group migration? A3: The most effective method for detecting Dde migration is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[3] Migrated products will have the same mass as the desired product but will typically exhibit a different retention time on the HPLC column, allowing for their separation and identification.[3]

Q4: What is the difference between the Dde and ivDde protecting groups? A4: The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group is a more sterically hindered version of the Dde group.[2] This increased steric bulk makes it more stable and less prone to migration during piperidine treatment, making it a better choice for long or complex peptide syntheses.[2][3]

Q5: Can I use hydroxylamine to remove Dde in the presence of an Fmoc group? A5: Yes, using a solution of hydroxylamine hydrochloride and imidazole in NMP allows for the selective and mild deprotection of the Dde group without affecting the Fmoc group.[5][6] This provides a fully orthogonal deprotection strategy.[5]

References

Technical Support Center: HPLC Purification of Peptides with Dap(Dde)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges during the HPLC purification of peptides containing Nα-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-diaminopropionic acid [Dap(Dde)].

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying Dap(Dde)-containing peptides?

A1: The most significant challenge is the potential for Dde group migration, particularly during Fmoc-SPPS (Solid-Phase Peptide Synthesis) when using piperidine for Fmoc deprotection. The Dde group can transfer from the side chain of Dap to other free primary amines within the peptide sequence, such as an unprotected lysine side-chain.[1][2][3] This results in isomeric impurities that have the same mass as the target peptide, making them difficult to distinguish by mass spectrometry and challenging to separate by HPLC.[1]

Q2: How can I detect if Dde group migration has occurred?

A2: The most effective method for detecting Dde migration is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1] Migrated products will have the identical mass as your desired peptide but will typically exhibit a different retention time on the HPLC column.[1] Therefore, you should look for peaks in your chromatogram with the correct mass that elute at unexpected retention times.

Q3: What are the best strategies to prevent Dde migration during synthesis?

A3: To prevent Dde migration, consider the following strategies:

  • Use an alternative base for Fmoc deprotection: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that can be used for Fmoc removal and has been shown to prevent Dde migration.[1]

  • Utilize a more sterically hindered protecting group: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is less prone to migration than the Dde group due to its increased steric bulk.[1][3]

  • Employ an orthogonal deprotection strategy: For selective removal of the Dde group while other protecting groups like Fmoc remain intact, a solution of hydroxylamine hydrochloride and imidazole in NMP can be used.[1][4]

Q4: Can the acidic conditions of reversed-phase HPLC, such as the use of trifluoroacetic acid (TFA), cause premature deprotection of the Dde group?

A4: The Dde protecting group is generally stable to the acidic conditions typically used in reversed-phase HPLC, such as 0.1% TFA in the mobile phase.[3] The pH of such a mobile phase is around 2, which is not acidic enough to cleave the Dde group.[5] However, prolonged exposure to highly acidic conditions should be avoided.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC purification of Dap(Dde)-containing peptides.

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Broadening) 1. Secondary Interactions: Interaction of basic residues with residual silanols on the stationary phase. 2. Column Overload: Injecting too much sample. 3. Inappropriate Mobile Phase: The solvent in which the sample is dissolved is stronger than the initial mobile phase.[6][7] 4. Column Degradation: The column is nearing the end of its lifespan.[6]1. Optimize Mobile Phase: Ensure the mobile phase contains an appropriate ion-pairing agent like TFA (typically 0.1%).[8] This suppresses silanol ionization.[8] 2. Reduce Sample Load: Decrease the amount of peptide injected onto the column.[9] 3. Sample Solvent: Dissolve the peptide in the initial mobile phase composition or a weaker solvent.[7] 4. Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its life.[6]
Multiple Peaks with the Same Mass 1. Dde Group Migration: Isomeric peptides formed due to the migration of the Dde group during synthesis.[1] 2. Peptide Oxidation/Degradation: The peptide may have oxidized (e.g., Met, Cys) or degraded during cleavage, handling, or storage.1. Confirm with HPLC-MS: Analyze the different peaks by MS to confirm they have the same mass. 2. Optimize Synthesis: Implement strategies to prevent Dde migration (see FAQ 3). 3. Optimize Purification: A shallow gradient and a high-resolution column may help separate the isomers. 4. Proper Handling: Use fresh solvents, minimize exposure to air, and store the peptide appropriately (lyophilized at low temperature).
Low Peptide Recovery 1. Peptide Precipitation: The peptide may be precipitating on the column, especially if it is hydrophobic. 2. Irreversible Adsorption: The peptide is strongly binding to the stationary phase. 3. Poor Solubility: The peptide is not fully dissolved in the injection solvent.1. Modify Mobile Phase: Increase the organic content of the mobile phase or try a different organic solvent (e.g., isopropanol instead of acetonitrile for very hydrophobic peptides). 2. Change Column: Use a column with a different stationary phase (e.g., C8 instead of C18 for hydrophobic peptides). 3. Improve Solubility: Ensure the peptide is fully dissolved before injection. A small amount of organic solvent or acid (like formic acid) in the sample can help.[7]
Incomplete Removal of Dde Group 1. Steric Hindrance: The Dde group is in a sterically hindered region of the peptide.[1] 2. Peptide Aggregation: The peptide has aggregated on the resin, preventing the deprotection reagent from accessing the Dde group.[1]1. Optimize Deprotection: Increase the concentration of hydrazine (up to 10% has been reported) or extend the reaction time.[1] Performing multiple, short treatments with fresh reagent can be more effective than a single long one.[1][10] 2. Improve Swelling: Ensure the resin is adequately swollen before and during the deprotection reaction. Use solvents that minimize peptide aggregation.[1]
Quantitative Data Summary: ivDde Deprotection Efficiency

The following table summarizes semi-quantitative data on the efficiency of ivDde group removal under different conditions, highlighting the impact of hydrazine concentration.

Condition NumberHydrazine ConcentrationReaction Time per RepetitionNumber of RepetitionsDeprotection Completion
12%3 minutes3Incomplete (~ small fraction removed)[10]
22%5 minutes3~50%[10]
32%3 minutes4~50%[10]
44%3 minutes3Near Complete[10]

Experimental Protocols

Protocol 1: Standard Dde Deprotection with Hydrazine

This protocol is for the removal of the Dde group on-resin. Note that these conditions also remove Fmoc groups.

Reagents:

  • 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)

Procedure:

  • Swell the Dde-protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 2% hydrazine in DMF solution to the resin.

  • Agitate the mixture at room temperature for 3-5 minutes.

  • Drain the reagent solution.

  • Repeat steps 3-5 two more times for a total of three treatments.[1][4]

  • Wash the resin thoroughly with DMF (3-5 times).

  • Wash the resin with dichloromethane (DCM) (3-5 times).

  • Dry the resin under vacuum.

Protocol 2: Orthogonal Dde Deprotection with Hydroxylamine

This protocol allows for the selective removal of the Dde group in the presence of Fmoc groups.

Reagents:

  • Hydroxylamine hydrochloride

  • Imidazole

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Prepare a solution of hydroxylamine hydrochloride (e.g., 0.75 M) and imidazole (e.g., 0.5 M) in NMP.[1]

  • Swell the Dde-protected peptide-resin in NMP for 30 minutes.

  • Drain the NMP.

  • Add the hydroxylamine/imidazole solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.[1]

  • Drain the reagent solution.

  • Wash the resin thoroughly with NMP (3-5 times).

  • Wash the resin with DCM (3-5 times).

  • Dry the resin under vacuum.

Protocol 3: General Reversed-Phase HPLC Purification

This is a general starting protocol for the purification of a crude peptide.

Materials:

  • Column: C18 reversed-phase column (analytical or preparative).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample: Crude peptide dissolved in a minimal amount of a suitable solvent (ideally Mobile Phase A or a water/acetonitrile mixture with a lower organic content than the starting gradient).[7]

Procedure:

  • Filter Solvents and Sample: Filter all mobile phases and the peptide sample through a 0.22 µm or 0.45 µm filter to remove particulates.[11]

  • Equilibrate the Column: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Inject Sample: Inject the filtered peptide sample onto the column.

  • Run Gradient: Run a linear gradient to elute the peptide. A typical starting gradient could be from 5% B to 65% B over 60 minutes.[7] The gradient should be optimized based on the hydrophobicity of the peptide.

  • Monitor Elution: Monitor the elution of the peptide using a UV detector, typically at 214 nm and 280 nm.

  • Collect Fractions: Collect fractions corresponding to the peaks of interest.[9]

  • Analyze Fractions: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify those containing the pure peptide.

  • Pool and Lyophilize: Pool the pure fractions and lyophilize to obtain the final product.[12]

Visualizations

Troubleshooting Workflow for Dap(Dde) Peptide HPLC Purification

TroubleshootingWorkflow Troubleshooting HPLC Purification of Dap(Dde) Peptides start Start: Crude Peptide Purification check_chromatogram Analyze Initial Chromatogram start->check_chromatogram good_peak Good Peak Shape & Purity? check_chromatogram->good_peak poor_peak_shape Issue: Poor Peak Shape (Tailing/Broadening) good_peak->poor_peak_shape No, Poor Shape multiple_peaks Issue: Multiple Peaks (Same Mass) good_peak->multiple_peaks No, Impurities low_recovery Issue: Low Recovery good_peak->low_recovery No, Low Yield end_success Success: Pool Pure Fractions & Lyophilize good_peak->end_success Yes optimize_mobile_phase Action: Optimize Mobile Phase (Gradient, TFA%) poor_peak_shape->optimize_mobile_phase check_sample_prep Action: Check Sample Prep (Solvent, Concentration) poor_peak_shape->check_sample_prep review_synthesis Action: Review Synthesis Protocol (Check for Dde Migration) multiple_peaks->review_synthesis optimize_separation Action: Optimize Separation (Shallow Gradient, New Column) multiple_peaks->optimize_separation low_recovery->optimize_mobile_phase improve_solubility Action: Improve Solubility & Check for Precipitation low_recovery->improve_solubility optimize_mobile_phase->check_chromatogram check_sample_prep->check_chromatogram review_synthesis->check_chromatogram optimize_separation->check_chromatogram improve_solubility->check_chromatogram

Caption: A logical workflow for troubleshooting common HPLC purification issues for Dap(Dde) peptides.

References

Validation & Comparative

Fmoc-Dap(Dde)-OH vs Fmoc-Lys(Dde)-OH in peptide modification

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison: Fmoc-Dap(Dde)-OH vs. Fmoc-Lys(Dde)-OH in Peptide Modification

For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the choice of orthogonally protected amino acids is critical. This compound and Fmoc-Lys(Dde)-OH are two such building blocks that enable site-specific modifications of peptide chains. Both possess a Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group on their side-chain amine, which is stable to the piperidine conditions used for N-terminal Fmoc group removal but can be selectively cleaved with hydrazine. This allows for the synthesis of branched peptides, cyclic peptides, and the attachment of various labels.

This guide provides an objective comparison of this compound and Fmoc-Lys(Dde)-OH, highlighting their structural differences, performance in peptide synthesis based on available data, and specific applications.

Structural and Physicochemical Properties

The primary difference between 2,3-diaminopropionic acid (Dap) and lysine (Lys) lies in the length of their side chains. Lysine possesses a four-carbon butyl chain separating the α-carbon from the ε-amino group, whereas Dap has a single methylene group between the α-carbon and the β-amino group. This structural variance influences the steric hindrance around the side-chain amine and the overall conformation of the resulting peptide.

PropertyThis compoundFmoc-Lys(Dde)-OH
CAS Number 247127-51-1[1]150629-67-7[2]
Molecular Formula C28H30N2O6[1]C31H36N2O6[3]
Molecular Weight 490.6 g/mol [1]532.6 g/mol [3]
Side-Chain Length Short (one methylene group)Long (four methylene groups)
Commercial Purity Typically >99% by HPLC[4]Typically ≥98% by HPLC[2]

Performance in Peptide Synthesis

Fmoc-Lys(Dde)-OH is a widely used reagent, and its performance has been documented in various syntheses. For instance, in the synthesis of biotin-labeled peptides, the use of Fmoc-Lys(Dde)-OH has been reported to generally yield the highest amounts of the correct product.[5] In microwave-enhanced solid-phase peptide synthesis (SPPS) of complex branched peptides, purities of the final products in the range of 71-77% have been achieved using Fmoc-Lys(ivDde)-OH, a closely related derivative with a more sterically hindered Dde group.[6]

A potential issue with the Dde group on lysine is its tendency to migrate under basic conditions, which can be mitigated by using the more sterically hindered ivDde protecting group.

This compound is less commonly cited in the literature, but its utility in specific applications, such as the formation of short-range lactam bridges for peptide cyclization, is established. The shorter side chain of Dap can be advantageous for creating more constrained cyclic structures.[7] However, from a chemical standpoint for the formation of α-peptides, lysine is considered superior to diaminopropionic acid. This is attributed to a higher degree of side-chain protonation at neutral pH and a greater distance of the side-chain amine from the activated C-terminus, which reduces the likelihood of side reactions.[8][9]

The shorter side chain of Dap can also influence its reactivity in ligation reactions. In one study, the ligation yield of a Dap-containing peptide was lower than that of a lysine-containing peptide under similar conditions due to competing hydrolysis.[8]

Experimental Protocols

The following are generalized experimental protocols for the deprotection of the Dde group, which are applicable to peptides containing either Dap(Dde) or Lys(Dde).

Protocol 1: Dde Deprotection using Hydrazine Monohydrate

This is the standard and most widely used method for Dde group removal.

Materials:

  • Peptide-resin containing the Dde-protected residue

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF

Procedure:

  • Swell the peptide-resin in DMF in a suitable reaction vessel.

  • Drain the DMF.

  • Add the 2% hydrazine in DMF solution to the resin (approximately 25 mL per gram of resin).

  • Allow the mixture to stand at room temperature for 3 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 two more times.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the cleaved protecting group.

Note: Hydrazine will also cleave the N-terminal Fmoc group. Therefore, if only side-chain deprotection is desired, the N-terminus should be protected with a group stable to hydrazine, such as the Boc group.

Protocol 2: Milder Dde Removal with Hydroxylamine Hydrochloride/Imidazole

This method offers an alternative that can be orthogonal to the Fmoc group.

Materials:

  • Peptide-resin containing the Dde-protected residue

  • N-methylpyrrolidone (NMP)

  • Hydroxylamine hydrochloride

  • Imidazole

  • DMF

Procedure:

  • Prepare a deprotection solution by dissolving hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75 equivalents based on the Dde content) in NMP (approximately 10 mL per gram of peptide-resin).

  • Add the deprotection solution to the peptide-resin.

  • Gently agitate the mixture at room temperature for 30 minutes to 1 hour.

  • Filter the resin and wash it three times with DMF.

Applications

Both this compound and Fmoc-Lys(Dde)-OH are primarily used for the synthesis of modified peptides.

Fmoc-Lys(Dde)-OH is extensively used for:

  • Branched Peptides: The deprotected ε-amino group serves as an anchor point for the synthesis of a second peptide chain.[2]

  • Cyclic Peptides: Formation of lactam bridges with acidic amino acid side chains or cyclization with the peptide backbone.[2]

  • Labeled Peptides: Site-specific attachment of fluorophores, quenchers, biotin, or other reporter molecules.[5][10]

  • Synthesis of Complex Proteins: For example, in the chemical synthesis of ubiquitin and its derivatives.

This compound is particularly useful for:

  • Constrained Cyclic Peptides: The shorter side chain allows for the formation of tighter lactam bridges with adjacent acidic residues, which can be crucial for mimicking or stabilizing specific secondary structures.[7]

  • Probing Structural and Functional Roles: The shorter side chain of Dap compared to Lys can be used to investigate the importance of side-chain length in protein-protein interactions and ion-pairing.[11]

Visualization of Orthogonal Protection and Peptide Modification

The following diagrams illustrate the principles of orthogonal protection and the workflow for synthesizing a branched peptide.

Orthogonal_Protection Peptide Fmoc-AA-...-AA(SideChain-P)-...-Resin Deprotection1 Piperidine/DMF Peptide->Deprotection1 Intermediate1 H2N-AA-...-AA(SideChain-P)-...-Resin Deprotection1->Intermediate1 Fmoc removal Coupling Fmoc-AA-OH, Coupling Reagents Intermediate1->Coupling ElongatedPeptide Fmoc-AA-AA-...-AA(SideChain-P)-...-Resin Coupling->ElongatedPeptide Chain Elongation Deprotection2 Hydrazine/DMF ElongatedPeptide->Deprotection2 BranchedPoint Fmoc-AA-AA-...-AA(SideChain-NH2)-...-Resin Deprotection2->BranchedPoint Dde removal

Orthogonal deprotection strategy for peptide synthesis.

Branched_Peptide_Workflow cluster_main_chain Main Chain Synthesis cluster_side_chain Side Chain Synthesis Start Start with Resin Coupling1 Couple Fmoc-AA-OH Start->Coupling1 Fmoc_Lys_Dde Couple Fmoc-Lys(Dde)-OH or this compound Coupling1->Fmoc_Lys_Dde Coupling2 Continue Main Chain Elongation Fmoc_Lys_Dde->Coupling2 MainChain_Complete Completed Linear Peptide on Resin Coupling2->MainChain_Complete Dde_Deprotection Selective Dde Deprotection (2% Hydrazine/DMF) MainChain_Complete->Dde_Deprotection SideChain_Coupling Couple Fmoc-AA-OH to Side Chain Dde_Deprotection->SideChain_Coupling SideChain_Elongation Elongate Side Chain SideChain_Coupling->SideChain_Elongation Cleavage Cleavage from Resin and Global Deprotection SideChain_Elongation->Cleavage Purification Purification (HPLC) Cleavage->Purification FinalProduct Purified Branched Peptide Purification->FinalProduct

Workflow for the synthesis of a branched peptide.

Conclusion

Both this compound and Fmoc-Lys(Dde)-OH are valuable tools for advanced peptide synthesis, enabling the creation of complex, modified peptides. The choice between them should be guided by the specific research objective.

  • Fmoc-Lys(Dde)-OH is a well-established and versatile reagent suitable for a wide range of applications, including the synthesis of branched peptides, peptide labeling, and the construction of large synthetic proteins. Its longer side chain generally leads to more favorable reaction kinetics in standard peptide synthesis.

  • This compound is a more specialized building block. Its key advantage lies in the ability to form more constrained cyclic structures due to its shorter side chain. This makes it an ideal choice for studies focused on peptide conformation and the synthesis of peptides with specific structural motifs.

Researchers should consider the desired final peptide structure, the potential for side reactions, and the specific modification strategy when selecting between these two orthogonally protected amino acids.

References

A Comparative Guide to Fmoc-Dap(Dde)-OH and Fmoc-Dab(Dde)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful solid-phase peptide synthesis (SPPS) of complex peptides. This guide provides a detailed comparison of two commonly used orthogonally protected amino acids, Fmoc-Dap(Dde)-OH and Fmoc-Dab(Dde)-OH, offering insights into their structural differences, performance in peptide synthesis, and applications in creating modified peptide structures.

This compound (N-α-Fmoc-N-β-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-L-2,3-diaminopropionic acid) and Fmoc-Dab(Dde)-OH (N-α-Fmoc-N-γ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-L-2,4-diaminobutyric acid) are invaluable tools for the synthesis of branched and cyclic peptides. Their utility stems from the orthogonal protection scheme offered by the acid-labile Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amine and the hydrazine-sensitive Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group on the side-chain amine. This allows for selective deprotection and modification of the side chain while the peptide backbone remains protected.

Structural and Physicochemical Properties

The primary distinction between this compound and Fmoc-Dab(Dde)-OH lies in the length of their respective side chains. This compound is a derivative of 2,3-diaminopropionic acid, possessing a shorter side chain, while Fmoc-Dab(Dde)-OH is derived from 2,4-diaminobutyric acid, which has one additional methylene group in its side chain.[1][2] This seemingly minor structural variance can influence the conformational flexibility of the resulting peptides and the kinetics of intramolecular reactions.

PropertyThis compoundFmoc-Dab(Dde)-OH
Synonym Fmoc-Nβ-1-(4,4-diMethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-2,3-diaMinopropionic acidN-alpha-Fmoc-N-gamma-Dde-L-2,4-diaminobutyric acid
CAS Number 247127-51-1[3]235788-61-1[2]
Molecular Formula C28H30N2O6[3]C29H32N2O6[2]
Molecular Weight 490.55 g/mol [1]504.59 g/mol [2]

Performance in Solid-Phase Peptide Synthesis

While direct, side-by-side quantitative comparisons of coupling efficiency and deprotection kinetics are not extensively documented in publicly available literature, performance can be inferred from established SPPS protocols and the known reactivity of similar structures.

Coupling Efficiency: Both this compound and Fmoc-Dab(Dde)-OH are expected to exhibit high coupling efficiencies under standard SPPS conditions, typically exceeding 99% with common coupling reagents like HBTU, HATU, or DIC/HOBt. The slightly larger size of Fmoc-Dab(Dde)-OH is not anticipated to significantly hinder its coupling efficiency in most cases.

Dde Deprotection: The Dde group is reliably cleaved using a solution of 2-5% hydrazine in N,N-dimethylformamide (DMF).[4] The deprotection reaction is typically rapid, often completed within minutes. While kinetic data directly comparing the two is scarce, the slightly different steric environments of the Dde group in Dap and Dab are unlikely to result in major practical differences in deprotection times under standard protocols.

Potential Side Reactions

A critical consideration in the synthesis of peptides containing diaminocarboxylic acids is the potential for intramolecular side reactions, particularly lactam formation. The shorter side chain of diaminopropionic acid (Dap) makes it more prone to the formation of a five-membered lactam ring, which is kinetically favored over the six-membered lactam that can be formed from diaminobutyric acid (Dab). While the Dde protecting group mitigates this risk, careful control of reaction conditions, especially during coupling and deprotection steps, is advisable when working with this compound to minimize potential side products.

Experimental Protocols

The following protocols provide a general framework for the use of this compound and Fmoc-Dab(Dde)-OH in the synthesis of branched and cyclic peptides.

Synthesis of a Branched Peptide

This protocol outlines the general steps for creating a branched peptide using either this compound or Fmoc-Dab(Dde)-OH as the branching point.

Materials:

  • Fmoc-protected amino acids

  • This compound or Fmoc-Dab(Dde)-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • 2% (v/v) Hydrazine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin's linker.

  • Main Chain Elongation: Couple the desired sequence of Fmoc-protected amino acids, including the this compound or Fmoc-Dab(Dde)-OH at the desired branching point, using standard SPPS coupling protocols.

  • Selective Dde Deprotection: Once the main peptide chain is assembled, wash the resin thoroughly with DMF. Treat the resin with 2% hydrazine in DMF for 10-20 minutes to selectively remove the Dde protecting group from the Dap or Dab side chain.

  • Branch Synthesis: Couple the desired sequence of Fmoc-protected amino acids to the now-free side-chain amine of the Dap or Dab residue.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group of the branch with 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the branched peptide from the resin and remove all side-chain protecting groups using an appropriate cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

On-Resin Side-Chain to Side-Chain Cyclization

This protocol describes the formation of a lactam bridge between the side chains of an acidic amino acid (e.g., Asp or Glu) and either Dap or Dab.

Materials:

  • Fmoc-protected amino acids, including Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH

  • This compound or Fmoc-Dab(Dde)-OH

  • 2-Chlorotrityl chloride resin

  • DMF, DCM

  • 20% (v/v) Piperidine in DMF

  • 2% (v/v) Hydrazine in DMF

  • Pd(PPh₃)₄ and Phenylsilane (for Allyl deprotection)

  • Coupling reagents (e.g., PyBOP, HATU) and DIEA

  • Cleavage cocktail

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide on 2-chlorotrityl chloride resin using standard Fmoc-SPPS, incorporating Fmoc-Asp(OAll)-OH (or Glu) and this compound (or Dab) at the desired positions.

  • Selective Side-Chain Deprotection:

    • Remove the Allyl (All) group from the Asp/Glu side chain using Pd(PPh₃)₄ and phenylsilane in DCM.

    • Remove the Dde group from the Dap/Dab side chain using 2% hydrazine in DMF.

  • On-Resin Cyclization: Swell the resin in DMF and add a solution of a suitable coupling reagent (e.g., PyBOP or HATU) and DIEA. Allow the reaction to proceed for 4-24 hours. Monitor the reaction progress by cleaving a small amount of resin and analyzing by LC-MS.

  • Cleavage and Purification: Once cyclization is complete, cleave the peptide from the resin and purify by RP-HPLC.

Visualization of Key Workflows

To further illustrate the utility of these building blocks, the following diagrams, generated using the DOT language, depict the key experimental workflows.

Branched_Peptide_Synthesis cluster_main Main Chain Synthesis cluster_branch Branch Synthesis Resin Resin AA1 Couple AA1 Resin->AA1 BranchPoint Couple this compound or Fmoc-Dab(Dde)-OH AA1->BranchPoint AA_n Couple remaining AAs BranchPoint->AA_n Dde_Deprotect Dde Deprotection (2% Hydrazine/DMF) AA_n->Dde_Deprotect Branch_AA1 Couple Branch AA1 Dde_Deprotect->Branch_AA1 Branch_AA_m Couple remaining Branch AAs Branch_AA1->Branch_AA_m Cleavage Cleavage & Deprotection Branch_AA_m->Cleavage

Workflow for Branched Peptide Synthesis.

On_Resin_Cyclization cluster_synthesis Linear Peptide Synthesis cluster_deprotection Selective Deprotection Start Start with 2-Cl-Trt Resin Incorp_Asp Incorporate Fmoc-Asp(OAll)-OH Start->Incorp_Asp Elongation Elongate Peptide Chain Incorp_Asp->Elongation Incorp_Dap_Dab Incorporate this compound or Fmoc-Dab(Dde)-OH Elongation->Incorp_Dap_Dab Completion Complete Linear Sequence Incorp_Dap_Dab->Completion Deprotect_All Deprotect Allyl (Pd(PPh₃)₄) Completion->Deprotect_All Deprotetect_Dde Deprotetect_Dde Completion->Deprotetect_Dde Cyclization On-Resin Cyclization (e.g., PyBOP/DIEA) Deprotect_All->Cyclization Deprotect_Dde Deprotect Dde (2% Hydrazine/DMF) Deprotect_Dde->Cyclization Cleavage Cleavage & Purification Cyclization->Cleavage

Workflow for On-Resin Side-Chain to Side-Chain Cyclization.

Conclusion

Both this compound and Fmoc-Dab(Dde)-OH are robust and versatile building blocks for advanced peptide synthesis. The choice between them will largely depend on the specific structural requirements of the target peptide. This compound, with its shorter side chain, may be preferred for inducing tighter turns in cyclic peptides, while being mindful of the potential for lactam side-product formation. Fmoc-Dab(Dde)-OH provides a slightly more flexible linker for branched or cyclic structures. For both derivatives, the well-established Dde deprotection protocol allows for reliable and selective side-chain modification, enabling the synthesis of a diverse range of complex peptide architectures for various research and therapeutic applications.

References

Confirming Fmoc-Dap(Dde)-OH Incorporation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of modified amino acids like Fmoc-Dap(Dde)-OH is a critical step in the synthesis of complex peptides. This guide provides an objective comparison of the primary analytical methods used to confirm the incorporation of this versatile building block, supported by detailed experimental protocols and data presentation.

The unique structure of this compound, with its orthogonal protecting groups, allows for the selective modification of the diaminopropionic acid side chain, enabling the synthesis of branched or cyclic peptides. However, robust analytical techniques are essential to verify its successful incorporation into the desired peptide sequence. The three most common and powerful methods for this confirmation are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). Each technique offers distinct advantages and provides complementary information to ensure the integrity of the synthesized peptide.

Comparison of Analytical Techniques

The choice of analytical method depends on the specific information required, the stage of the synthesis, and the available instrumentation. While HPLC is excellent for assessing purity and successful elongation of the peptide chain, Mass Spectrometry provides unambiguous confirmation of the molecular weight. Amino Acid Analysis, in turn, can give quantitative information about the amino acid composition of the final peptide.

ParameterHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Amino Acid Analysis (AAA)
Primary Information Purity of the crude and purified peptide. A shift in retention time compared to the unmodified peptide is indicative of successful incorporation.Provides the exact molecular weight of the peptide, confirming the addition of the this compound residue.Determines the relative abundance of each amino acid in the hydrolyzed peptide, confirming the presence of Dap.
Sample Preparation Cleavage from resin, precipitation, and dissolution in a suitable solvent.Cleavage from resin, precipitation, and dissolution in a solvent compatible with the ionization source.Complete hydrolysis of the peptide into its constituent amino acids, followed by derivatization (optional).
Sensitivity High (picomole to nanomole range).Very high (femtomole to picomole range).Moderate (picomole to nanomole range).
Data Output Chromatogram showing peaks corresponding to the target peptide and impurities.Mass spectrum showing the mass-to-charge ratio (m/z) of the peptide.Chromatogram showing peaks for each amino acid, allowing for quantification.
Key Advantage Excellent for assessing the overall purity of the synthesis and detecting deletion or truncated sequences.Unambiguous confirmation of the molecular weight of the target peptide.Provides quantitative compositional analysis of the final product.
Key Limitation Does not directly confirm the molecular weight. Co-elution of impurities can be a challenge.Provides limited information on the purity of the sample.Destructive method. Does not provide information about the peptide sequence.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and instrumentation.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines the analysis of a crude or purified peptide containing this compound to assess its purity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Peptide sample dissolved in Mobile Phase A

Procedure:

  • Sample Preparation:

    • Cleave the synthesized peptide from the solid-phase resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve a small amount of the crude or purified peptide (approximately 1 mg/mL) in Mobile Phase A.

  • HPLC Analysis:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the peptide sample.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at 220 nm and 280 nm.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • The peak corresponding to the full-length peptide containing this compound should be the major peak.

    • The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Mass Spectrometry (MS)

This protocol describes the confirmation of the molecular weight of the synthesized peptide containing this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Instrumentation:

  • An ESI or MALDI mass spectrometer

Reagents:

  • Solvent: 50% acetonitrile/water with 0.1% formic acid

  • Peptide sample

Procedure:

  • Sample Preparation:

    • Prepare the crude or purified peptide as described in the HPLC protocol.

    • Dissolve a small amount of the peptide (approximately 10-100 µM) in the solvent.

  • MS Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion of the target peptide.

    • The observed mass should match the calculated theoretical mass of the peptide with the incorporated this compound residue.

Protocol 3: Amino Acid Analysis (AAA)

This protocol outlines the determination of the amino acid composition of the synthesized peptide.

Instrumentation:

  • Amino acid analyzer or HPLC system with a fluorescence or UV detector

Reagents:

  • 6 M Hydrochloric acid (HCl)

  • Derivatization reagent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC))

  • Amino acid standards

Procedure:

  • Hydrolysis:

    • Place a known amount of the purified peptide in a hydrolysis tube.

    • Add 6 M HCl and seal the tube under vacuum.

    • Heat at 110°C for 24 hours to hydrolyze the peptide bonds. . Derivatization (if required):

    • Neutralize the hydrolysate and derivatize the free amino acids according to the chosen method.

  • Chromatographic Analysis:

    • Inject the derivatized (or underivatized) sample into the amino acid analyzer or HPLC system.

    • Separate the amino acids using an appropriate column and gradient.

  • Data Analysis:

    • Identify and quantify the amino acids by comparing the retention times and peak areas to those of the amino acid standards.

    • The molar ratio of Dap to other amino acids in the peptide should correspond to the expected sequence.

Visualizing the Workflow

To better understand the logical flow of confirming the incorporation of this compound, the following diagrams illustrate the key steps.

SPPS_and_Cleavage cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection Resin Resin Coupling1 Couple First Amino Acid Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling_Dap Couple this compound Deprotection1->Coupling_Dap Deprotection2 Fmoc Deprotection Coupling_Dap->Deprotection2 Coupling_N Couple Subsequent Amino Acids Deprotection2->Coupling_N Final_Peptide_Resin Peptide on Resin Coupling_N->Final_Peptide_Resin Cleavage Cleavage from Resin (e.g., TFA cocktail) Final_Peptide_Resin->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

Caption: General workflow of SPPS and cleavage.

Analytical_Workflow cluster_analysis Analytical Confirmation cluster_results Results Crude_Peptide Crude Peptide HPLC RP-HPLC Analysis Crude_Peptide->HPLC MS Mass Spectrometry Analysis Crude_Peptide->MS Purified_Peptide Purified Peptide HPLC->Purified_Peptide Purification Purity Purity Assessment HPLC->Purity Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight AAA Amino Acid Analysis Composition Amino Acid Composition AAA->Composition Purified_Peptide->MS Final Confirmation Purified_Peptide->AAA

Caption: Analytical workflow for confirmation.

Conclusion

Confirming the successful incorporation of this compound is a multi-faceted process that relies on the synergistic use of HPLC, Mass Spectrometry, and Amino Acid Analysis. While HPLC provides crucial information on the purity of the synthetic peptide, Mass Spectrometry delivers the definitive confirmation of its molecular identity. Amino Acid Analysis further validates the composition of the final product. By employing these techniques in a complementary fashion, researchers can ensure the quality and integrity of their synthesized peptides, paving the way for successful downstream applications in drug discovery and development.

A Researcher's Guide to the Mass Spectrometry of Peptides Containing Dde-Protected Diaminopropionic Acid (Dap)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of modified peptides is crucial for ensuring the efficacy and safety of novel therapeutics. The use of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group to protect the side-chain amine of diaminopropionic acid (Dap) is a common strategy in peptide synthesis. However, the stability and behavior of the Dap(Dde) moiety during mass spectrometry (MS) analysis can present challenges. This guide provides a comprehensive comparison of the mass spectrometric analysis of Dap(Dde)-containing peptides with viable alternatives, supported by experimental data and detailed protocols.

Executive Summary

The Dde protecting group offers orthogonal protection of the Dap side-chain amine, removable under mild hydrazine or hydroxylamine treatment. While widely used, its application in quantitative mass spectrometry workflows requires careful consideration due to potential side reactions, most notably intramolecular migration. This guide explores the mass spectrometric characteristics of Dap(Dde) and compares them with alternative protecting groups such as the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) and the acid-labile 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups. The ivDde group shows enhanced stability and reduced migration, while Mtt and Mmt offer an alternative orthogonal cleavage strategy. The choice of protecting group can significantly impact ionization efficiency, fragmentation patterns, and the potential for side reactions during MS analysis, all of which are critical considerations for accurate peptide characterization and quantification.

Comparative Analysis of Protecting Groups for Dap in Mass Spectrometry

The selection of a protecting group for the side chain of diaminopropionic acid has significant implications for the subsequent mass spectrometric analysis. The ideal protecting group should be stable during peptide synthesis and purification, be selectively removable under mild conditions, and not interfere with the ionization or fragmentation of the peptide during MS analysis.

Protecting GroupStructureMonoisotopic Mass Shift (Da)Cleavage ConditionsKey Advantages in MS AnalysisKey Disadvantages in MS Analysis
Dde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl+178.09942% Hydrazine in DMF; or Hydroxylamine/Imidazole in NMP[1]Orthogonal to Fmoc and Boc strategies.[2]Prone to migration to unprotected amines.[3] Potential for incomplete cleavage leading to heterogeneous samples.
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl+220.14672-10% Hydrazine in DMF[1]More stable than Dde, less prone to migration.[1] Orthogonal to Fmoc and Boc strategies.More difficult to remove than Dde, may require harsher conditions which can lead to other side reactions.[4]
Mtt 4-Methyltrityl+272.12521-2% TFA in DCM[2]Quantitative removal under very mild acidic conditions; orthogonal to Fmoc.Not orthogonal to Boc; sensitive to repeated acid treatments.
Mmt 4-Methoxytrityl+288.12011-2% TFA in DCMSimilar to Mtt with slightly different cleavage kinetics. Orthogonal to Fmoc.Not orthogonal to Boc; sensitive to repeated acid treatments.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in the mass spectrometric analysis of protected peptides. Below are representative protocols for the cleavage of the Dde group and a general procedure for LC-MS/MS analysis.

Protocol for Dde-Group Cleavage from Peptides

This protocol describes the selective removal of the Dde protecting group from a peptide sample prior to mass spectrometry analysis.

Reagents:

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate

  • Peptide sample containing Dap(Dde)

Procedure:

  • Prepare Cleavage Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. This solution should be prepared fresh.

  • Peptide Treatment:

    • For resin-bound peptides, swell the resin in DMF.

    • For peptides in solution, ensure they are dissolved in DMF.

  • Incubation: Add the 2% hydrazine/DMF solution to the peptide sample (e.g., 25 mL per gram of resin).[1] Allow the mixture to stand at room temperature. A typical procedure for complete removal involves three treatments of three minutes each.[2]

  • Washing (for Resin-Bound Peptides): After each treatment, filter the resin to remove the cleavage solution. After the final treatment, wash the resin thoroughly with DMF (at least three times).[1]

  • Sample Cleanup (for Peptides in Solution): After cleavage, the peptide must be purified from hydrazine and byproducts, typically using C18 solid-phase extraction (desalting).

General LC-MS/MS Analysis Protocol for Protected Peptides

This protocol outlines a general workflow for the analysis of peptides containing protecting groups by LC-MS/MS.

Instrumentation and Columns:

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

  • Nano- or micro-flow liquid chromatography system

  • C18 reverse-phase column (e.g., 75 µm ID, 15 cm length, 1.9 µm particle size)

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Sample Preparation: Reconstitute the peptide sample in Mobile Phase A.

  • Chromatographic Separation:

    • Load the sample onto the C18 column.

    • Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 40% B over 60 minutes) at a flow rate appropriate for the column dimensions (e.g., 300 nL/min for a 75 µm ID column).

  • Mass Spectrometry Analysis:

    • Acquire data in positive ion mode.

    • Use a data-dependent acquisition (DDA) method, acquiring a full MS scan followed by MS/MS scans of the most intense precursor ions.

    • MS1 Scan Parameters:

      • Scan range: m/z 350-1800

      • Resolution: 60,000

    • MS/MS Scan Parameters (CID or HCD):

      • Isolation width: 1.6 m/z

      • Normalized collision energy: 28-35%

      • Resolution: 15,000

Visualizing Experimental Workflows and Molecular Logic

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the relationships between different components of the analysis.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Mass Spectrometry Analysis SPPS Solid-Phase Peptide Synthesis with Dap(Dde) Cleavage Global Cleavage from Resin (TFA) SPPS->Cleavage Dde_Removal Selective Dde Removal (2% Hydrazine/DMF) Cleavage->Dde_Removal LC_Separation LC Separation (C18 Column) Dde_Removal->LC_Separation MS_Analysis MS/MS Analysis (DDA) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Sequence Identification, Quantification) MS_Analysis->Data_Analysis

Workflow for the analysis of Dap(Dde)-containing peptides.

Protecting_Group_Comparison cluster_properties Key Properties for MS Analysis Dap_Dde Dap(Dde) Stability Stability Dap_Dde->Stability Prone to Migration Ionization Ionization Efficiency Dap_Dde->Ionization Fragmentation Fragmentation Pattern Dap_Dde->Fragmentation Dap_ivDde Dap(ivDde) Dap_ivDde->Stability More Stable Dap_ivDde->Ionization Dap_ivDde->Fragmentation Dap_Mtt Dap(Mtt) Dap_Mtt->Stability Acid Labile Dap_Mtt->Ionization Dap_Mtt->Fragmentation Dap_Mmt Dap(Mmt) Dap_Mmt->Stability Acid Labile Dap_Mmt->Ionization Dap_Mmt->Fragmentation

Comparison of Dap(Dde) with alternative protecting groups.

Discussion of Mass Spectrometric Behavior

Ionization Efficiency
Fragmentation Patterns and Side Reactions

The fragmentation behavior of peptides containing Dap with different protecting groups is a critical aspect of their mass spectrometric analysis.

  • Dap(Dde) and Dap(ivDde): In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the primary fragmentation pathway is typically along the peptide backbone, yielding b- and y-type ions. The Dde and ivDde groups are generally stable under these conditions and remain attached to the Dap side chain in the fragment ions. However, the presence of these bulky groups can sometimes influence the relative abundance of fragment ions compared to the unprotected peptide. In-source decay or fragmentation of the protecting group itself is not commonly reported as a major issue for Dde and ivDde under standard ESI conditions.

  • Dap(Mtt) and Dap(Mmt): The trityl-based protecting groups, Mtt and Mmt, are known to be labile under acidic conditions. While generally stable in the gas phase during MS analysis, there is a potential for in-source fragmentation, especially with higher source temperatures or cone voltages. This could lead to the observation of a neutral loss of the protecting group from the precursor ion, complicating spectral interpretation.

  • Dde Migration: A significant concern with the Dde group is its propensity to migrate from the side chain of Dap to an unprotected amine, such as the N-terminus or the side chain of another amino acid like lysine.[3] This migration can occur during the peptide synthesis, particularly during the Fmoc deprotection steps with piperidine.[3] While primarily a synthetic issue, if a peptide with a migrated Dde group is subjected to MS analysis, it will result in an isobaric species that can be difficult to distinguish from the intended product without careful MS/MS analysis. The more sterically hindered ivDde group was developed to mitigate this issue and shows significantly reduced migration.[1][4]

Conclusion and Recommendations

The mass spectrometric analysis of peptides containing Dap(Dde) requires a careful and considered approach. While Dde offers the advantage of orthogonal removal, its potential for migration necessitates thorough characterization of the synthetic product to ensure homogeneity. For applications where quantitative accuracy is paramount, the use of the more stable ivDde protecting group is recommended to minimize the risk of isobaric contaminants arising from Dde migration.

Alternatively, the acid-labile Mtt and Mmt groups provide a different orthogonal strategy that can be advantageous in certain synthetic schemes. However, researchers should be mindful of the potential for in-source fragmentation of these groups during MS analysis and optimize instrument parameters accordingly.

Ultimately, the choice of protecting group for diaminopropionic acid should be guided by the specific requirements of the peptide synthesis and the analytical rigor demanded by the research or drug development application. Careful validation of the analytical method for each protected peptide is essential to ensure accurate and reliable results.

References

A Comparative Guide to HPLC Characterization of Dde-Deprotected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group with its alternatives in solid-phase peptide synthesis (SPPS). We will delve into the HPLC characterization of peptides after Dde deprotection, supported by experimental data and detailed protocols.

The Dde group is a crucial tool in peptide chemistry, employed to protect the side-chain amine of amino acids like lysine. Its key advantage is its orthogonality to the widely used Fmoc and Boc protecting groups, allowing for selective removal and site-specific modifications of peptides.

Performance Comparison of Amine Protecting Groups

The choice of a protecting group is critical and depends on the synthetic strategy. The following table provides a comparative overview of Dde and its common alternatives.

Protecting GroupChemical NameDeprotection ConditionsAdvantagesDisadvantages
Dde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl2% Hydrazine in DMFOrthogonal to Boc and Fmoc strategies.Prone to migration to unprotected amines.[1] Hydrazine can also cleave Fmoc groups.
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2-10% Hydrazine in DMFMore stable than Dde, less prone to migration. Orthogonal to Boc and Fmoc.More difficult to remove than Dde, may require harsher conditions.
Mtt 4-MethyltritylMildly acidic (e.g., 1-2% TFA in DCM)Quantitative removal under very mild acid conditions; orthogonal to Fmoc.Sensitive to repeated acid treatments used for Boc-SPPS; not orthogonal to Boc.

HPLC Characterization of Dde-Deprotected Peptides

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of peptides following synthesis and deprotection.[2] For peptide analysis, reversed-phase HPLC (RP-HPLC) with a C18 column is most commonly used.[2][3]

Typical HPLC Parameters:

  • Column: C18 reversed-phase column.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

  • Gradient: A linear gradient, for instance, from 5% to 60% of mobile phase B over 20 minutes, is often employed for peptide analysis.[3]

  • Detection: UV detection at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[3]

Successful Dde deprotection results in a peptide that is chromatographically indistinguishable from its native, unprotected counterpart. A key indicator of complete deprotection is the absence of the Dde-protected peptide peak in the HPLC chromatogram.

Experimental Protocols

Detailed methodologies for Dde deprotection and subsequent HPLC analysis are crucial for obtaining reliable and reproducible results.

Dde-Deprotection Protocol (Hydrazine Method)

This is the standard method for removing the Dde protecting group.

  • Preparation of Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[4]

  • Resin Treatment: Add the 2% hydrazine solution to the peptide-resin (approximately 25 mL per gram of resin).[4]

  • Reaction: Allow the mixture to stand at room temperature for 3 minutes.[4]

  • Filtration and Repetition: Filter the resin and repeat the hydrazine treatment two more times.[4]

  • Washing: Wash the resin thoroughly with DMF to remove residual hydrazine and the cleaved protecting group.[4]

Dde-Deprotection Protocol (Hydroxylamine Method)

This method offers a milder alternative and is compatible with the presence of Fmoc groups.

  • Preparation of Deprotection Solution: Dissolve hydroxylamine hydrochloride (1 equivalent based on Dde content) and imidazole (0.75 equivalents based on Dde content) in N-methylpyrrolidone (NMP).[4]

  • Resin Treatment: Add the solution to the peptide-resin.

  • Reaction: Gently shake the mixture at room temperature for 30 to 60 minutes.[4]

  • Filtration and Washing: Filter the resin and wash it three times with DMF.[4]

Post-Deprotection Peptide Cleavage and Preparation for HPLC
  • Cleavage from Resin: After deprotection, cleave the peptide from the solid support using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Pelleting and Drying: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Sample Preparation for HPLC: Dissolve the dried peptide in an appropriate solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.[3]

Potential Side Reactions and HPLC Detection

A known side reaction during the handling of Dde-protected peptides is the migration of the Dde group. This can occur under basic conditions, such as during Fmoc-deprotection with piperidine, where the Dde group can move from its intended lysine side chain to another free amine.[1]

Detection of Dde Migration by HPLC-MS:

HPLC coupled with Mass Spectrometry (HPLC-MS) is the most effective technique for identifying Dde migration. Migrated products will have the same mass as the desired peptide but will typically exhibit a different retention time on the HPLC column, allowing for their separation and identification.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for Dde deprotection and subsequent analysis, as well as the logical relationship of potential side reactions.

G Experimental Workflow: Dde Deprotection and HPLC Analysis cluster_synthesis Peptide Synthesis cluster_analysis HPLC Analysis start Start: Peptide-Resin with Dde Protection deprotection Dde Deprotection (e.g., 2% Hydrazine in DMF) start->deprotection washing1 Wash Resin with DMF deprotection->washing1 cleavage Cleavage from Resin (e.g., TFA Cocktail) washing1->cleavage precipitation Precipitate Peptide (Cold Diethyl Ether) cleavage->precipitation dissolution Dissolve Peptide (HPLC Mobile Phase A) precipitation->dissolution end_synthesis Sample Ready for HPLC dissolution->end_synthesis hplc RP-HPLC Analysis end_synthesis->hplc data Data Analysis: Purity Assessment hplc->data

Caption: Experimental Workflow

G Dde Protecting Group: Deprotection and Potential Migration Dde_Peptide Peptide with Dde-protected Lysine Deprotection Deprotection (e.g., 2% Hydrazine) Dde_Peptide->Deprotection Fmoc_Deprotection Fmoc Deprotection (Piperidine) Dde_Peptide->Fmoc_Deprotection Deprotected_Peptide Desired Deprotected Peptide Deprotection->Deprotected_Peptide Dde_Migration Dde Migration (Side Reaction) Fmoc_Deprotection->Dde_Migration Migrated_Product Peptide with Migrated Dde Group Dde_Migration->Migrated_Product

Caption: Dde Deprotection Pathway

References

A Comparative Guide to Orthogonal Protecting Groups: Alternatives to Dde in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful construction of complex peptides, including branched, cyclic, and modified structures. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group has traditionally been a popular choice for the protection of lysine side chains, offering orthogonality to the widely used Fmoc/tBu strategy. However, limitations such as instability during prolonged piperidine treatment and potential side reactions have prompted the development and adoption of several effective alternatives. This guide provides a comprehensive comparison of key alternatives to the Dde protecting group, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their synthetic needs.

The Rise of Alternatives: Addressing the Shortcomings of Dde

The Dde group, while useful, is not without its drawbacks. It is susceptible to partial cleavage during the repeated piperidine treatments required for Fmoc removal in long or complex syntheses.[1] Furthermore, Dde migration to an unprotected amine can occur under basic conditions, leading to undesired side products.[1][2][3] These challenges have spurred the adoption of more robust and versatile protecting groups.

This guide focuses on three primary alternatives: the sterically hindered ivDde group, the palladium-labile Alloc group, and the bio-orthogonal Azide -based protecting groups. Each offers a unique set of advantages and deprotection strategies, providing chemists with a broader toolkit for sophisticated peptide design.

Head-to-Head Comparison: Dde vs. The Alternatives

The following table summarizes the key characteristics and performance of Dde and its alternatives, providing a clear overview for at-a-glance comparison.

Protecting GroupStructureCleavage ReagentTypical ConditionsCleavage TimeAdvantagesDisadvantages
Dde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl2% Hydrazine in DMFRoom Temperature3 x 3 minWell-established, commercially available.Susceptible to premature cleavage with piperidine, potential for migration.[1][3]
ivDde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl2-10% Hydrazine in DMFRoom Temperature3 x 10 minMore stable to piperidine than Dde, reduced migration.[1][4][5]Can be difficult to remove, especially in sterically hindered positions.[5]
Alloc AllyloxycarbonylPd(PPh₃)₄ / ScavengerRoom Temperature3 x 15-30 minOrthogonal to most protecting groups, mild cleavage conditions.[6][7]Requires a palladium catalyst which must be thoroughly removed.
Azide (Azoc) Azidomethyl carbamatePhosphines (e.g., PMe₃, PBu₃)Room Temperature< 5 minVery fast and mild deprotection, orthogonal to Fmoc and Mtt.[8][9][10]Azido compounds can be sensitive; requires specific building blocks.

Experimental Deep Dive: Protocols and Workflows

Successful implementation of these protecting groups hinges on optimized experimental procedures. Below are detailed protocols for the cleavage of each group, providing a practical guide for laboratory application.

Experimental Workflow: Orthogonal Deprotection in SPPS

The following diagram illustrates a typical workflow for the selective deprotection of a lysine side chain during SPPS, enabling site-specific modification.

G cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu) cluster_Orthogonal_Deprotection Orthogonal Deprotection & Modification cluster_Final_Cleavage Final Cleavage Start Resin-Bound Peptide (Fmoc-AA)n-Lys(Orthogonal PG)-... Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Repeat Repeat for Sequence Elongation Coupling->Repeat Selective_Deprotection Selective Deprotection of Lysine Side Chain Repeat->Selective_Deprotection Modification On-Resin Modification (e.g., Biotinylation, Labeling) Selective_Deprotection->Modification Global_Deprotection Global Deprotection and Cleavage from Resin (e.g., TFA cocktail) Modification->Global_Deprotection G cluster_ivDde ivDde Deprotection ivDde_Peptide Resin-Lys(ivDde)-Peptide Intermediate Adduct Formation ivDde_Peptide->Intermediate Nucleophilic Attack Hydrazine Hydrazine (Nu:) Hydrazine->Intermediate Cleaved_Peptide Resin-Lys(NH2)-Peptide Intermediate->Cleaved_Peptide Elimination Byproduct Indazole Byproduct Intermediate->Byproduct G cluster_Alloc Alloc Deprotection Alloc_Peptide Resin-Lys(Alloc)-Peptide Pi_Allyl_Complex π-Allyl Palladium Complex Alloc_Peptide->Pi_Allyl_Complex Oxidative Addition Pd0 Pd(0) Catalyst Pd0->Pi_Allyl_Complex Decarboxylation Decarboxylation Pi_Allyl_Complex->Decarboxylation Nucleophilic Attack by Scavenger Cleaved_Peptide Resin-Lys(NH2)-Peptide Decarboxylation->Cleaved_Peptide G cluster_Azide Azide Deprotection (Staudinger Reduction) Azide_Peptide Resin-Lys(N3)-Peptide Iminophosphorane Iminophosphorane Intermediate Azide_Peptide->Iminophosphorane Nucleophilic Attack Phosphine Phosphine (R3P) Phosphine->Iminophosphorane Hydrolysis Hydrolysis Iminophosphorane->Hydrolysis Reaction with H2O Cleaved_Peptide Resin-Lys(NH2)-Peptide Hydrolysis->Cleaved_Peptide

References

A Comparative Guide to the Orthogonality of the Fmoc/Dde Protecting Group Pair in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate orthogonal protecting group strategy is paramount for the successful construction of complex peptides. The combination of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group for side-chain amine protection is a widely utilized pair. This guide provides an objective evaluation of the orthogonality of the Fmoc/Dde pair, supported by experimental data and detailed protocols, to aid in the strategic design of peptide synthesis.

Data Presentation: Stability of Fmoc and Dde Protecting Groups

The orthogonality of a protecting group pair is defined by the ability to remove one group without affecting the other. The following table summarizes the stability of the Fmoc and Dde protecting groups under various deprotection conditions. While precise quantitative data on cleavage percentages can be sequence-dependent and are not always extensively reported, this table provides a qualitative and semi-quantitative overview based on available literature.[1]

Protecting GroupDeprotection Reagent/ConditionStability/Cleavage OutcomeKey Considerations
Fmoc 20% Piperidine in DMFCleaved Standard condition for Fmoc removal.
2% Hydrazine in DMFCleaved This reagent, standard for Dde removal, also cleaves the Fmoc group, indicating a lack of orthogonality.[2]
Hydroxylamine/Imidazole in NMPStable This milder Dde removal condition does not affect the Fmoc group, offering true orthogonality.[1][3]
2% DBU in DMFCleaved An alternative for Fmoc removal that can minimize Dde migration.[1][4]
Dde 20% Piperidine in DMFGenerally Stable but Prone to Partial Loss and Migration Prolonged exposure or numerous deprotection cycles can lead to premature Dde removal and migration to unprotected amines.[1][4]
2% Hydrazine in DMFCleaved Standard condition for Dde removal.
Hydroxylamine/Imidazole in NMPCleaved Milder, orthogonal condition for Dde removal.
ivDde 20% Piperidine in DMFMore Stable than Dde The sterically hindered ivDde analogue offers greater resistance to piperidine-mediated removal and migration.[1]

Experimental Protocols

Below are detailed methodologies for the key deprotection experiments discussed in this guide.

Protocol 1: Standard Fmoc Group Deprotection

This protocol describes the standard procedure for the removal of the N-terminal Fmoc group from a resin-bound peptide.

Reagents:

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

Procedure:

  • Swell the peptide-resin in DMF.

  • Drain the DMF and add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture at room temperature for a short period (e.g., 1-5 minutes) and drain the solution.

  • Add a fresh portion of the 20% piperidine in DMF solution.

  • Continue agitation for a longer duration (e.g., 10-20 minutes) to ensure complete deprotection.

  • Drain the deprotection solution.

  • Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Standard Dde Group Deprotection (Non-Orthogonal to Fmoc)

This protocol outlines the standard method for removing the Dde protecting group using hydrazine. Note: This method will also cleave the Fmoc protecting group.[2]

Reagents:

  • 2% (v/v) Hydrazine monohydrate in DMF

  • DMF

Procedure:

  • Wash the resin-bound peptide thoroughly with DMF.[1]

  • Prepare a fresh 2% hydrazine in DMF solution.[1]

  • Add the hydrazine solution to the resin and agitate gently at room temperature for 3-5 minutes.[1]

  • Drain the solution.

  • Repeat the hydrazine treatment two more times.[1]

  • Wash the resin extensively with DMF to remove all traces of hydrazine and the cleaved protecting group.[1]

Protocol 3: Orthogonal Dde Group Deprotection

This protocol describes a milder deprotection of the Dde group that maintains the integrity of the Fmoc group, thus achieving true orthogonality.[1][3]

Reagents:

  • Hydroxylamine hydrochloride

  • Imidazole

  • N-Methylpyrrolidone (NMP)

  • DMF

Procedure:

  • Prepare a solution of 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in NMP.[1]

  • Wash the peptide-resin with DMF and then swell in NMP.[5]

  • Drain the NMP and add the hydroxylamine/imidazole solution to the resin.[5]

  • Agitate the mixture at room temperature for 1-2 hours.[5]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with NMP followed by DMF.[5]

Visualizing the Deprotection Workflow

The following diagram illustrates the logical workflow for the selective deprotection of the Fmoc and Dde protecting groups, highlighting the orthogonal pathway.

G start Peptide-Resin with Fmoc-N-terminus and Lys(Dde) fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection dde_deprotection_non_ortho Dde Deprotection (2% Hydrazine/DMF) start->dde_deprotection_non_ortho dde_deprotection_ortho Orthogonal Dde Deprotection (Hydroxylamine/Imidazole in NMP) start->dde_deprotection_ortho free_n_terminus Free N-terminus, Lys(Dde) intact fmoc_deprotection->free_n_terminus both_deprotected Both Fmoc and Dde deprotected dde_deprotection_non_ortho->both_deprotected free_lysine Fmoc-N-terminus, Free Lysine side-chain dde_deprotection_ortho->free_lysine next_coupling Next Amino Acid Coupling free_n_terminus->next_coupling side_chain_modification Side-chain Modification free_lysine->side_chain_modification

Caption: Selective deprotection workflow for the Fmoc/Dde pair.

Discussion and Alternatives

The primary challenge to the orthogonality of the Fmoc/Dde pair lies in the partial lability of the Dde group to the piperidine used for Fmoc removal and the concomitant cleavage of the Fmoc group by hydrazine, the standard reagent for Dde deprotection.

Dde Instability and Migration: During repeated Fmoc deprotection steps with piperidine, the Dde group can be prematurely cleaved.[1] Furthermore, a more problematic side reaction is Dde migration, where the protecting group can transfer from one amino group to another, particularly to an unprotected lysine ε-amino group.[4] This migration is accelerated by piperidine.[4]

ivDde as a More Robust Alternative: To mitigate these issues, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group was developed.[1] Its increased steric hindrance provides greater stability towards piperidine, making it a more reliable choice for lengthy and complex syntheses.[1]

Achieving Full Orthogonality: True orthogonality can be achieved by employing a milder reagent for Dde deprotection that does not affect the Fmoc group. A solution of hydroxylamine hydrochloride and imidazole in NMP has been demonstrated to be effective for the selective cleavage of the Dde group in the presence of Fmoc.[2]

Minimizing Dde Migration during Fmoc Deprotection: When the standard piperidine-based Fmoc deprotection is necessary in the presence of Dde-protected residues, using a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can prevent Dde migration.[4]

References

The Strategic Selection of Orthogonally Protected Diaminopropionic Acid in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Fmoc-Dap(Dde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of complex peptide manufacturing for therapeutic and research applications, the strategic incorporation of non-natural amino acids with orthogonal protecting groups is paramount for achieving desired molecular architectures, such as branched or cyclic peptides. Among these, Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH) derivatives with a protected side chain offer a versatile tool for site-specific modifications. This guide provides a comprehensive cost-benefit analysis of utilizing Fmoc-Dap(Dde)-OH in large-scale synthesis, with an objective comparison to its common alternatives: Fmoc-Dap(Boc)-OH, Fmoc-Dap(Mtt)-OH, and Fmoc-Dap(Alloc)-OH.

Performance and Cost Comparison: A Quantitative Overview

The choice of a side-chain protecting group for Dap is a critical decision that impacts not only the cost of raw materials but also the overall process efficiency, yield, and purity of the final peptide. The following table summarizes the key comparative data for this compound and its alternatives.

ParameterThis compoundFmoc-Dap(Boc)-OHFmoc-Dap(Mtt)-OHFmoc-Dap(Alloc)-OH
Relative Cost ModerateHighVery HighHigh
Deprotection Conditions 2% Hydrazine in DMF or 2% Hydroxylamine/Imidazole in NMPStrong Acid (e.g., TFA)Mild Acid (e.g., 1% TFA in DCM, HFIP)Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger
Orthogonality to Fmoc/tBu SPPS Fully OrthogonalNot Orthogonal (cleaved with final deprotection)Fully OrthogonalFully Orthogonal
Potential Side Reactions Dde migration, incomplete removal in long sequences.Premature deprotection if acid-labile linkers are used.Steric hindrance leading to poor coupling efficiency, lactam formation.Catalyst contamination of the final peptide.
Process Time for Deprotection Short (minutes to a few hours)N/A (cleaved at the end)Short (minutes to hours)Moderate (can require extended reaction times)
Reagent & Waste Considerations Hydrazine is toxic.TFA is corrosive.DCM is a regulated solvent.Palladium catalysts are expensive and require removal.

In-Depth Analysis of Protecting Group Strategies

This compound: The Workhorse for Many Applications

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a popular choice due to its stability to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage from most resins. Its removal with dilute hydrazine is rapid and efficient, making it a time-effective option in a large-scale manufacturing process. However, potential Dde migration, especially in sequences containing lysine or at the N-terminus, can lead to impurities. For long and complex peptides, the stability of the Dde group can sometimes be compromised, leading to its partial loss during synthesis.

Fmoc-Dap(Boc)-OH: A Simpler but Less Versatile Alternative

The tert-butyloxycarbonyl (Boc) protecting group is highly stable during Fmoc-based solid-phase peptide synthesis (SPPS). Its primary drawback is the lack of orthogonality, as it is removed under the same acidic conditions (TFA) as the side-chain protecting groups of other standard amino acids (e.g., tBu, Trt). This makes Fmoc-Dap(Boc)-OH unsuitable for on-resin side-chain modifications. Its use is primarily for introducing a Dap residue where the side chain is to be deprotected along with all other protecting groups at the final cleavage step.

Fmoc-Dap(Mtt)-OH: For Acid-Sensitive Sequences

The 4-methyltrityl (Mtt) group offers the advantage of being removable under very mild acidic conditions, such as 1% TFA in dichloromethane (DCM). This makes it ideal for syntheses involving acid-sensitive linkers or other protecting groups. However, the bulky nature of the Mtt group can sometimes lead to lower coupling efficiencies. A significant concern is the potential for intramolecular cyclization (lactam formation) of the activated Fmoc-Dap(Mtt)-OH, which can reduce the yield of the desired peptide.

Fmoc-Dap(Alloc)-OH: A Palladium-Labile Option

The allyloxycarbonyl (Alloc) group provides another layer of orthogonality, as it is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage. It is selectively removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. While effective, this method introduces the risk of palladium contamination in the final product, which is a significant concern for therapeutic peptides and necessitates rigorous purification and quality control measures. The cost of the palladium catalyst and the specialized waste disposal can also add to the overall manufacturing cost.

Experimental Protocols

Below are representative protocols for the on-resin deprotection of the side chains of the discussed Dap derivatives. These protocols are generalized and should be optimized for specific peptide sequences and synthesis scales.

Protocol 1: Deprotection of the Dde Group
  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Deprotection Solution: Prepare a solution of 2% (v/v) hydrazine monohydrate in DMF.

  • Reaction: Treat the resin with the deprotection solution (approximately 10 mL per gram of resin) for 3-10 minutes at room temperature. Repeat the treatment 2-3 times to ensure complete removal.

  • Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF to remove residual reagents.

Alternative for Fmoc-containing peptides: A solution of 2% hydroxylamine hydrochloride and 1.5% imidazole in NMP can be used to remove the Dde group without affecting the N-terminal Fmoc group.

Protocol 2: Deprotection of the Mtt Group
  • Resin Preparation: Swell the peptide-resin in DCM.

  • Deprotection Solution: Prepare a solution of 1% (v/v) TFA in DCM. To minimize side reactions, a scavenger such as triisopropylsilane (TIS) (1-5%) can be added.

  • Reaction: Treat the resin with the deprotection solution, performing multiple short treatments (e.g., 10 x 2 minutes) until the deprotection is complete (monitored by a colorimetric test or LC-MS analysis of a cleaved resin sample).

  • Washing: Wash the resin extensively with DCM, followed by a neutralization wash with 10% N,N-diisopropylethylamine (DIPEA) in DMF, and finally with DMF.

Protocol 3: Deprotection of the Alloc Group
  • Resin Preparation: Swell the peptide-resin in anhydrous and deoxygenated DCM or tetrahydrofuran (THF).

  • Catalyst Solution: In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (0.1-0.25 equivalents relative to the resin substitution) in the reaction solvent.

  • Scavenger: Add a scavenger, such as phenylsilane (25 equivalents), to the resin suspension.

  • Reaction: Add the catalyst solution to the resin suspension and agitate under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with the reaction solvent, followed by a solution of sodium N,N-diethyldithiocarbamate in DMF to chelate and remove residual palladium, and finally with DMF and DCM.

Visualization of a Key Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of a branched peptide using this compound, a common application for this orthogonally protected amino acid.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_modification On-Resin Side-Chain Modification cluster_final Final Steps start Start with Rink Amide Resin elongation Peptide Chain Elongation (Fmoc/tBu Strategy) start->elongation 1. Automated/Manual Cycles incorporation Incorporate this compound elongation->incorporation 2. Coupling Step elongation2 Continue Peptide Chain Elongation incorporation->elongation2 3. Further Cycles dde_deprotection Selective Dde Deprotection (2% Hydrazine in DMF) elongation2->dde_deprotection 4. Orthogonal Deprotection branching Couple Second Peptide Chain or Modification to Dap Side Chain dde_deprotection->branching 5. Branching/Modification final_deprotection Final Cleavage and Global Deprotection (TFA Cocktail) branching->final_deprotection 6. Cleavage purification Purification (RP-HPLC) final_deprotection->purification 7. Purification analysis Analysis (LC-MS) purification->analysis 8. Quality Control

Branched peptide synthesis workflow using this compound.

Conclusion and Recommendations

The selection of an orthogonally protected Dap derivative for large-scale peptide synthesis is a multifaceted decision that requires a careful evaluation of cost, process efficiency, and the specific requirements of the target peptide.

  • This compound remains a strong candidate for many applications due to its relatively lower cost, rapid deprotection, and well-established protocols. It is particularly well-suited for the synthesis of moderately complex branched peptides where the risk of Dde migration can be minimized through careful sequence design and process control.

  • For peptides with acid-sensitive moieties or when using highly acid-labile linkers, Fmoc-Dap(Mtt)-OH is a superior choice, provided that the potential for lower coupling efficiency and lactam formation is addressed through optimized coupling protocols.

  • Fmoc-Dap(Alloc)-OH offers a robust orthogonal protection strategy, but the associated costs of the palladium catalyst and the need for stringent purification to remove metal contaminants may limit its application to high-value peptides where other methods are not feasible.

  • Fmoc-Dap(Boc)-OH is not a true orthogonal protecting group in the context of on-resin modification and should only be considered when a Dap residue with a free side-chain amine is desired in the final product after global deprotection.

Ultimately, a thorough process development and optimization study is recommended to determine the most cost-effective and robust strategy for a specific large-scale peptide synthesis campaign. For many projects, the balance of cost, efficiency, and reliability will continue to make This compound a highly attractive and widely used building block in the synthesis of complex peptides.

A Researcher's Guide to Fmoc-Dap(Dde)-OH: A Comparative Review of Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of complex peptides with specific functionalities is a cornerstone of innovation. Fmoc-L-2,3-diaminopropionic acid (Dde), or Fmoc-Dap(Dde)-OH, is a key building block that enables the creation of branched, cyclic, and otherwise modified peptides through its orthogonally protected side-chain. This guide provides a comprehensive comparison of this compound with its common alternatives, supported by experimental data and detailed protocols, to aid in the strategic design of peptide-based molecules.

The unique feature of this compound lies in the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group on its β-amino side-chain. This group is stable to the piperidine treatment used to remove the N-terminal Fmoc group during standard solid-phase peptide synthesis (SPPS), as well as to the trifluoroacetic acid (TFA) used for final cleavage from the resin. The Dde group can be selectively removed using hydrazine, allowing for site-specific modification of the Dap side-chain while the peptide remains on the solid support.

Comparison with Alternative Orthogonal Protecting Groups

While this compound is a valuable tool, several alternatives exist, each with its own set of advantages and disadvantages. The most common alternatives include Fmoc-Dap(ivDde)-OH and Fmoc-Dap(Alloc)-OH. The choice between these building blocks depends on the specific requirements of the peptide synthesis, such as the desired stability and the deprotection conditions.

The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group is a more sterically hindered version of the Dde group. This increased bulkiness makes it more stable and less prone to migration, a known side reaction of the Dde group where it can transfer to another free amine within the peptide sequence. However, the increased stability of the ivDde group can sometimes make its removal with hydrazine more sluggish compared to the Dde group.

The Alloc (allyloxycarbonyl) group offers another orthogonal protection strategy. It is stable to both the basic conditions of Fmoc removal and the acidic conditions of Boc- and tBu-based protecting group removal. The Alloc group is typically removed using a palladium catalyst, such as Pd(PPh₃)₄, under neutral conditions. This provides an alternative deprotection chemistry that can be advantageous in certain synthetic schemes.

Protecting GroupStructureDeprotection ConditionsKey AdvantagesPotential Disadvantages
Dde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl2% Hydrazine in DMFWell-established; readily available.Potential for migration; not fully orthogonal to Fmoc under hydrazine treatment.
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl2-5% Hydrazine in DMFMore stable than Dde; less prone to migration.[1]Can be more difficult to remove than Dde.[1]
Alloc AllyloxycarbonylPd(PPh₃)₄, scavenger (e.g., PhSiH₃) in DCMFully orthogonal to Fmoc/tBu and Boc/Bzl strategies; mild, neutral deprotection.[2]Requires a palladium catalyst which may need to be removed from the final product.[2]

Experimental Protocols

To provide a practical comparison, the following are detailed protocols for the deprotection of the Dde group and a general protocol for solid-phase peptide synthesis.

Protocol 1: Standard Dde Deprotection with Hydrazine

This protocol is for the selective removal of the Dde protecting group from a peptide synthesized on a solid support.

Materials:

  • Dde-protected peptide-resin

  • 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)

  • Anhydrous DMF

Procedure:

  • Swell the Dde-protected peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Drain the DMF.

  • Add the 2% hydrazine in DMF solution to the resin.

  • Agitate the mixture at room temperature for 3-5 minutes.

  • Drain the reagent solution.

  • Repeat steps 3-5 two more times.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Wash the resin with dichloromethane (DCM) (3-5 times).

  • Dry the resin under vacuum.

Note: Hydrazine can also slowly cleave the Fmoc group. Therefore, for complete orthogonality, the N-terminus should be protected with a Boc group if subsequent chain elongation is desired after Dde removal.

Protocol 2: Milder Dde Deprotection with Hydroxylamine Hydrochloride/Imidazole

This protocol offers a milder alternative for Dde removal and is considered fully orthogonal to the Fmoc group.[3]

Materials:

  • Dde-protected peptide-resin

  • Hydroxylamine hydrochloride

  • Imidazole

  • N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous DMF

  • Anhydrous DCM

Procedure:

  • Prepare a deprotection solution by dissolving hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).

  • Swell the Dde-protected peptide-resin in NMP for 30 minutes.

  • Drain the NMP.

  • Add the hydroxylamine/imidazole solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Drain the reagent solution.

  • Wash the resin thoroughly with NMP (3-5 times).

  • Wash the resin with DCM (3-5 times).

Applications in Drug Discovery: Targeting the p53-MDM2 Pathway

A significant application of orthogonally protected amino acids like this compound is in the synthesis of "stapled peptides." These are peptides that are conformationally constrained into an α-helical structure by a synthetic brace, or "staple." This stapling can enhance the peptide's cell permeability, proteolytic resistance, and binding affinity to its target.

A key target for stapled peptide inhibitors is the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[4][5][6] In many cancers, p53 is inactivated by overexpression of MDM2, which binds to p53 and promotes its degradation. Stapled peptides designed to mimic the p53 α-helix can bind to MDM2, preventing it from interacting with p53 and thereby restoring p53's tumor-suppressing function.[7] The synthesis of these complex stapled peptides often relies on the use of orthogonal protecting groups to selectively introduce the stapling linker.

p53_MDM2_Pathway p53-MDM2 Interaction and Inhibition by a Stapled Peptide p53 p53 MDM2 MDM2 p53->MDM2 Binds to Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces MDM2->p53 Ubiquitination StapledPeptide Stapled Peptide (Synthesized using This compound) StapledPeptide->MDM2 Inhibits Binding

Caption: p53-MDM2 signaling pathway and its inhibition.

The diagram above illustrates the negative feedback loop between p53 and MDM2. Under normal conditions, MDM2 keeps p53 levels in check. However, a stapled peptide, synthesized using techniques that can involve this compound for linker attachment, can disrupt this interaction, leading to the stabilization of p53 and the induction of apoptosis or cell cycle arrest in cancer cells.

Experimental Workflow for Branched Peptide Synthesis

The synthesis of a branched peptide, where a second peptide chain is grown from the side-chain of a Dap residue, is a prime application for this compound. The following workflow outlines the key steps.

Branched_Peptide_Synthesis Workflow for Branched Peptide Synthesis cluster_main_chain Main Chain Elongation cluster_branch Branch Synthesis cluster_final Final Steps Start Start SPPS Elongate1 Elongate Main Peptide Chain Start->Elongate1 Incorporate_Dap Incorporate This compound Elongate1->Incorporate_Dap Elongate2 Continue Main Chain Elongation Incorporate_Dap->Elongate2 Deprotect_Dde Selective Dde Deprotection (2% Hydrazine) Elongate2->Deprotect_Dde Elongate_Branch Elongate Branch Peptide Chain Deprotect_Dde->Elongate_Branch Cleavage Cleavage from Resin & Global Deprotection Elongate_Branch->Cleavage Purification Purification (HPLC) Cleavage->Purification

References

Safety Operating Guide

Proper Disposal and Handling of Fmoc-Dap(Dde)-OH: A Comprehensive Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of specialized chemical reagents like Fmoc-Dap(Dde)-OH are paramount for laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper management of this compound and its associated waste streams, ensuring compliance with safety protocols and regulatory standards.

Key Properties for Safe Handling and Disposal

A clear understanding of the physicochemical properties of this compound is essential for informed safety and disposal decisions. The table below summarizes key data for this compound.

PropertyValue
CAS Number 247127-51-1[1][2][3][4]
Molecular Formula C₂₈H₃₀N₂O₆[1][2][3][4]
Molecular Weight 490.55 g/mol [2][4]
Appearance Solid
Primary Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)
Side-Chain Protecting Group Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)
Storage Temperature 2-8°C

Operational and Disposal Plans

The proper disposal of this compound and the waste generated from its use, particularly during the deprotection of the Dde group, is critical. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

Personal Protective Equipment (PPE)

Before handling this compound for any procedure, including disposal, personnel must be equipped with the appropriate PPE to minimize exposure risks.

  • Eye Protection : Wear chemical safety goggles or glasses that comply with OSHA standard 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection : Chemically resistant gloves, such as nitrile gloves, are required to prevent skin contact.[5]

  • Body Protection : A laboratory coat or other protective clothing must be worn to prevent skin contact.[5]

  • Respiratory Protection : If there is a risk of generating dust, use a particle filter respirator (e.g., N95 type).[5]

Disposal of Solid this compound

This protocol applies to unreacted, expired, or surplus solid this compound.

  • Segregation : Keep solid this compound waste separate from other chemical waste to prevent unintended reactions.[5]

  • Containerization : Collect the solid chemical and any contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated, chemically resistant container that can be securely sealed.[5]

  • Labeling : Clearly label the container as "Hazardous Waste" and include the chemical name "this compound" and any other identifiers required by your institution's environmental health and safety (EHS) program.[5]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup.[5]

  • Final Disposal : Arrange for disposal through your institution's certified chemical waste management program. This ensures adherence to all local, state, and federal regulations.[5]

Experimental Protocol: Dde Group Removal and Waste Management

The Dde protecting group is orthogonal to the Fmoc group and is typically removed to allow for side-chain modifications while the peptide remains on a solid support. The most common method involves the use of hydrazine, which generates a specific hazardous waste stream.

Methodology for Dde Deprotection

This protocol details the selective removal of the Dde group from a peptide-resin.

  • Preparation : Prepare a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[6][7][8] Caution : Hydrazine is highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate PPE.

  • Resin Treatment :

    • Place the peptide-resin in a suitable reaction vessel.

    • Add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).[6][7]

    • Allow the mixture to react at room temperature for 3-10 minutes.[6][8]

  • Filtration and Repetition :

    • Filter the resin to remove the hydrazine solution, collecting the filtrate as hazardous liquid waste.

    • Repeat the treatment with fresh hydrazine solution two more times to ensure complete deprotection.[6][7]

  • Washing : Wash the resin thoroughly with DMF (at least three times) to remove any residual reagents. Collect all washes as part of the hazardous liquid waste stream.[6][7]

Disposal of Dde Deprotection Liquid Waste

The liquid waste generated from this procedure contains hydrazine, DMF, and the cleaved Dde adduct. This mixture is hazardous and requires careful disposal.

  • Segregation : Collect all liquid waste from the Dde deprotection steps (including all washes) into a single, dedicated waste stream. Do not mix with other solvent waste types (e.g., halogenated or acidic waste) unless permitted by your institution's EHS guidelines.

  • Containerization : Use a chemically compatible, sealable container (e.g., a glass or polyethylene bottle) designated for non-halogenated solvent waste.

  • Labeling : Clearly label the waste container as "Hazardous Waste." List all components, including "Hydrazine," "N,N-Dimethylformamide (DMF)," and "Dde-adduct waste."

  • Storage : Store the sealed container in a secondary containment tray within a well-ventilated, designated satellite accumulation area.

  • Final Disposal : Dispose of the container through your institution's certified chemical waste program.

Workflow Visualization

The following diagram illustrates the logical workflow for the handling and disposal of this compound and its associated deprotection waste.

G Figure 1. Disposal Workflow for this compound cluster_handling Initial Handling cluster_use Chemical Use & Waste Generation cluster_disposal Waste Segregation & Disposal A This compound Solid Chemical B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Precaution C Weighing / Direct Use B->C Proceed to Use D Dde Deprotection Protocol (2% Hydrazine in DMF) B->D Proceed to Use E Solid Waste (Contaminated PPE, Weigh Boats) C->E Generates F Liquid Waste (Hydrazine, DMF, Dde-adduct) D->F Generates G Seal & Label Container: 'Hazardous Solid Waste' E->G H Seal & Label Container: 'Hazardous Liquid Waste - Hydrazine' F->H I Dispose via Certified Chemical Waste Program G->I H->I

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling Fmoc-Dap(Dde)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Operation, and Disposal of Fmoc-Dap(Dde)-OH.

This guide provides immediate and essential safety protocols for handling this compound, a key reagent in solid-phase peptide synthesis (SPPS). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Immediate Safety and Hazard Information

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound in its solid form or in solution.

Protective EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile gloves. Consider double-gloving for enhanced protection.Prevents direct skin contact with the chemical.
Body Protection A full-sleeved laboratory coat.Shields skin and personal clothing from contamination.
Respiratory Protection An N95-rated dust mask or a respirator.Necessary when handling the powdered form to prevent inhalation.
Footwear Closed-toe shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step 1: Preparation and Area Sanitization

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Sanitize the work surface within the fume hood.

  • Assemble all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels.

Step-2: Equilibrating the Reagent

  • Before opening, allow the sealed container of this compound to equilibrate to room temperature. This prevents moisture condensation, which can degrade the compound.

Step 3: Weighing and Dispensing

  • Perform all weighing and dispensing of the solid this compound within the fume hood.

  • Use a dedicated spatula and weigh boat.

  • Avoid creating dust. If dust is generated, ensure the fume hood ventilation is effectively capturing it.

Step 4: Dissolution (if applicable)

  • If preparing a solution, add the solvent to the solid reagent slowly to prevent splashing.

  • Ensure the container is appropriately capped or sealed after dissolution.

Step 5: Post-Handling Cleanup

  • Wipe down the work area within the fume hood with an appropriate solvent to decontaminate the surface.

  • Properly dispose of all contaminated disposable items as outlined in the disposal plan.

  • Wash hands thoroughly after the procedure, even if gloves were worn.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Never dispose of this chemical down the drain or in regular trash.

Waste Segregation is Key:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, must be collected in a designated hazardous chemical waste container. This container should be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. The label should specify the chemical name and the solvent used.

Storage of Waste:

  • Store sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of chemical waste.

Final Disposal:

  • All waste must be disposed of through your institution's certified chemical waste disposal program.

Experimental Workflow and Logic

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation - Don PPE - Sanitize Fume Hood equilibrate Equilibrate Reagent - Allow to reach room temp prep->equilibrate weigh Weighing - Inside fume hood - Minimize dust equilibrate->weigh dissolve Dissolution (if needed) - Add solvent slowly weigh->dissolve reaction Use in Synthesis - Perform reaction dissolve->reaction cleanup Post-Handling Cleanup - Decontaminate surfaces reaction->cleanup solid_waste Solid Waste Disposal - Collect contaminated items cleanup->solid_waste liquid_waste Liquid Waste Disposal - Collect solutions cleanup->liquid_waste storage Waste Storage - Labeled, sealed containers solid_waste->storage liquid_waste->storage disposal Final Disposal - Institutional protocol storage->disposal

Safe handling workflow for this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.